Martinomycin
Description
This compound has been reported in Streptomyces with data available.
from the culture broth of Streptomyces salvialis; 2-deoxy-2-methyl analog of K-41A; structure given in first source
Structure
2D Structure
Properties
IUPAC Name |
(2R)-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,5S,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,4S,5R,6S)-6-hydroxy-4-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4,5-dimethoxy-3,5-dimethyloxan-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H84O17/c1-24-40(62-39-21-19-32(54-11)30(7)59-39)26(3)47(10,52)65-41(24)35-17-16-33(60-35)34-18-20-37(61-34)46(9)43(57-14)28(5)49(66-46)25(2)36(55-12)22-31(63-49)23-38-45(8,58-15)42(56-13)27(4)48(53,64-38)29(6)44(50)51/h24-43,52-53H,16-23H2,1-15H3,(H,50,51)/t24-,25+,26+,27-,28+,29-,30+,31-,32-,33+,34-,35+,36+,37+,38-,39-,40-,41-,42-,43+,45-,46+,47-,48-,49-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAPPZHHJMCDEJ-JXBMCXTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(C(C1OC2CCC(C(O2)C)OC)C)(C)O)C3CCC(O3)C4CCC(O4)C5(C(C(C6(O5)C(C(CC(O6)CC7C(C(C(C(O7)(C(C)C(=O)O)O)C)OC)(C)OC)OC)C)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](O[C@]([C@@H]([C@H]1O[C@H]2CC[C@@H]([C@H](O2)C)OC)C)(C)O)[C@H]3CC[C@@H](O3)[C@@H]4CC[C@@H](O4)[C@@]5([C@@H]([C@H]([C@@]6(O5)[C@@H]([C@@H](C[C@H](O6)C[C@H]7[C@]([C@H]([C@@H]([C@](O7)([C@@H](C)C(=O)O)O)C)OC)(C)OC)OC)C)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H84O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
945.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Martinomycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces salvialis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Martinomycin, a novel polyether antibiotic, is a secondary metabolite produced by the actinomycete Streptomyces salvialis.[1][2] As a member of the ionophore class of antibiotics, this compound exhibits promising biological activity, including efficacy against Gram-positive bacteria and the Southern Army Worm (Spodoptera eridania).[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, intended for professionals in the fields of natural product chemistry, microbiology, and drug development. The guide details generalized experimental protocols for fermentation, isolation, and structure elucidation, based on established methods for polyether antibiotics. It also presents available quantitative data and discusses the mechanism of action of this class of compounds.
Introduction to this compound and Polyether Antibiotics
Polyether antibiotics are a class of naturally occurring lipidsoluble compounds produced predominantly by Streptomyces species.[3] These molecules are characterized by their ability to form complexes with metal cations and transport them across biological membranes, disrupting the natural ion gradients essential for cellular function.[3] This ionophoric activity is the basis of their antibiotic properties. This compound was identified as a new addition to this important class of molecules from the novel actinomycete culture LL-D37187, which was subsequently named Streptomyces salvialis based on taxonomic studies.[1][2]
Fermentation of Streptomyces salvialis for this compound Production
The production of this compound is achieved through submerged aerobic fermentation of Streptomyces salvialis. While the specific media composition and fermentation parameters for optimal this compound yield are not publicly detailed, a general protocol for the fermentation of Streptomyces species for polyether antibiotic production is provided below.
Experimental Protocol: Fermentation
-
Inoculum Preparation: A vegetative inoculum is prepared by transferring a spore suspension or mycelial fragments of S. salvialis into a seed medium. The culture is incubated on a rotary shaker to ensure adequate aeration and growth.
-
Production Medium: A suitable production medium is inoculated with the seed culture. The pH of the production medium is typically adjusted to a range of 6.5 to 7.5.
-
Fermentation Conditions: The fermentation is carried out in a temperature-controlled fermentor, with optimal temperatures for Streptomyces growth generally ranging from 25 to 37°C. The medium is aerated with sterile air and agitated to maintain sufficient dissolved oxygen levels for antibiotic production.
-
Monitoring and Harvesting: The production of this compound is monitored over time, with peak production typically occurring after 2 to 4 days. Once the optimal yield is reached, the fermentation broth is harvested for extraction.
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth involves a multi-step process of extraction and chromatography. A generalized workflow for this process is outlined below.
Experimental Workflow: Isolation and Purification
Caption: Generalized workflow for the isolation and purification of this compound.
Experimental Protocol: Isolation and Purification
-
Extraction: The harvested fermentation broth is extracted with a water-immiscible organic solvent, such as ethyl acetate. The organic phase, containing this compound, is separated from the aqueous phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to separate this compound from other metabolites.
-
Column Chromatography: Initial purification is often performed using column chromatography on a stationary phase like silica gel. The column is eluted with a gradient of solvents to separate compounds based on their polarity.
-
Fraction Collection and Bioassay: Fractions are collected and tested for biological activity (e.g., against a sensitive strain of Gram-positive bacteria) to identify those containing this compound.
-
High-Performance Liquid Chromatography (HPLC): The active fractions are further purified by reversed-phase HPLC to obtain pure this compound.
-
Structure Elucidation of this compound
The chemical structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
While the complete raw spectroscopic data for this compound is not widely available, the following tables summarize the types of data that would be generated during structure elucidation.
Table 1: Representative ¹H and ¹³C NMR Data for a Polyether Antibiotic
| Position | δC (ppm) | δH (ppm) |
| C-1 | 178.5 | - |
| C-2 | 35.2 | 2.5 (m) |
| C-3 | 70.1 | 4.1 (dd) |
| ... | ... | ... |
| CH₃ | 15.8 | 1.2 (d) |
Note: This is a representative table. The actual chemical shifts for this compound are not publicly available.
Table 2: Mass Spectrometry Data for this compound
| Ion | m/z |
| [M+H]⁺ | Data not available |
| [M+Na]⁺ | Data not available |
| Fragment Ions | Data not available |
Note: The exact mass-to-charge ratios for this compound are not publicly available.
Experimental Protocol: Structure Elucidation
-
NMR Spectroscopy:
-
¹H NMR spectra are acquired to determine the proton environment of the molecule.
-
¹³C NMR spectra are used to identify the number and types of carbon atoms.
-
2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to establish the connectivity between atoms and build the carbon skeleton of the molecule.
-
-
Mass Spectrometry:
-
High-resolution mass spectrometry is used to determine the elemental composition of this compound.
-
Tandem mass spectrometry (MS/MS) is employed to fragment the molecule and aid in the structural assignment of different components.
-
Biological Activity and Mechanism of Action
This compound exhibits biological activity against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for Staphylococcus spp., Streptococcus spp., and Enterococcus spp. are reported to be in the range of 0.06 to 0.5 μg/mL.
Mechanism of Action: Ionophoric Activity
As a polyether antibiotic, the primary mechanism of action of this compound is its ability to act as an ionophore. It can form a lipid-soluble complex with cations, such as K⁺ and Na⁺, and transport them across cell membranes, disrupting the vital ion gradients.
References
An In-depth Technical Guide to the Martinomycin Biosynthetic Pathway and Genetic Basis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway and the underlying genetic basis of martinomycin, a potent polyene antibiotic with significant antibacterial and anticancer properties. Also referred to as marinomycin in primary literature, this document synthesizes the current understanding of its production, from the genetic blueprint to the final molecular assembly.
Executive Summary
This compound is a promising natural product isolated from the marine actinomycete Marinispora sp. CNQ-140. Its potent bioactivity against drug-resistant pathogens like MRSA and VREF, coupled with its anticancer properties, makes it a molecule of high interest for therapeutic development. The biosynthesis of this compound is orchestrated by a large, 72 kb Type I polyketide synthase (PKS) biosynthetic gene cluster (BGC). The large size and high GC content of this BGC have presented significant challenges to its heterologous expression and genetic manipulation. This guide details the components of the this compound BGC, the proposed biosynthetic pathway, and the experimental protocols that have been pivotal in its characterization.
The this compound Biosynthetic Gene Cluster (BGC)
The complete this compound BGC spans approximately 72 kb and is comprised of a series of genes encoding the enzymatic machinery required for its synthesis. The cluster was identified through genome scanning of the producing organism, Marinispora sp. CNQ-140 (GenBank Accession No.: OL688631).[1] The core of the BGC is a modular Type I PKS system, supplemented by genes for precursor biosynthesis, tailoring, and regulation.
Quantitative Data: Gene Organization and Putative Functions
The following table summarizes the key open reading frames (ORFs) within the this compound BGC, their respective sizes, and their putative functions as determined by bioinformatic analysis and comparison to homologous clusters.
| Gene | Size (bp) | Putative Function |
| marA | 1,536 | Acyl-CoA synthetase |
| marB | 1,281 | 3-hydroxyacyl-CoA dehydrogenase |
| marC | 1,209 | Enoyl-CoA hydratase |
| marD | 1,230 | Acyl-CoA dehydrogenase |
| marE | 1,890 | Acyl-CoA carboxylase, alpha subunit |
| marF | 1,482 | Acyl-CoA carboxylase, beta subunit |
| marG | 13,569 | Polyketide Synthase (PKS) Module 1-4 |
| marH | 18,234 | Polyketide Synthase (PKS) Module 5-9 |
| marI | 15,891 | Polyketide Synthase (PKS) Module 10-13 |
| marJ | 1,326 | 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) |
| marK | 1,104 | Acyl carrier protein (ACP) |
| marL | 852 | Thioesterase |
| marM | 2,145 | P450 monooxygenase |
| marN | 1,350 | Glycosyltransferase |
| marO | 978 | Transcriptional Regulator |
| marP | 1,050 | ABC transporter, ATP-binding protein |
| marQ | 1,980 | ABC transporter, permease |
This compound Biosynthetic Pathway
The biosynthesis of the this compound macrolide core is proposed to proceed via a Type I PKS pathway. The assembly line is composed of 13 modules spread across three large PKS enzymes (MarG, MarH, MarI). A key and distinctive feature of this pathway is the incorporation of a pendent C-methyl group at a β-position, a reaction catalyzed by the hydroxymethylglutaryl-CoA synthase (HMGS) homolog, MarJ.[1]
Visualization of the Proposed Biosynthetic Pathway
The following diagram illustrates the proposed step-by-step assembly of the this compound polyketide chain.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
The elucidation of the this compound BGC and its functional expression has relied on several key molecular biology and microbiology techniques.
Identification and Validation of the BGC: marJ Inactivation
The function of the BGC was confirmed by targeted inactivation of the marJ gene, which was hypothesized to be essential for biosynthesis.
Protocol: Insertional Inactivation of marJ
-
Construct Design: An apramycin resistance cassette (aac(3)IV) flanked by FLP recognition target (FRT) sites is amplified by PCR. The primers used for this amplification contain 39 nt overhangs homologous to the regions immediately upstream and downstream of the marJ gene in the Marinispora sp. CNQ-140 genome.
-
PCR Amplification: Perform PCR using a template plasmid containing the FRT-apramycin-FRT cassette (e.g., pIJ773) and the custom long primers. Use a high-fidelity polymerase.
-
Reaction Mix: 50 µL total volume containing 100 ng template DNA, 1 µM each primer, 200 µM dNTPs, 1x Polymerase Buffer, and 2.5 U Polymerase.
-
Cycling Conditions: 98°C for 2 min, followed by 30 cycles of (98°C for 15s, 60°C for 30s, 72°C for 1.5 min), and a final extension at 72°C for 5 min.
-
-
Purification: Purify the resulting ~1.4 kb PCR product using a standard PCR cleanup kit.
-
Electroporation into E. coli: Introduce the purified PCR product into an E. coli strain carrying the this compound BGC on a BAC and expressing the λ-Red recombinase system (e.g., E. coli BW25113/pIJ790).
-
Selection: Select for recombinant clones on LB agar containing apramycin (50 µg/mL).
-
Verification: Verify the correct insertion and replacement of marJ with the apramycin cassette in the BAC by colony PCR and restriction digest analysis.
-
Conjugation: Transfer the mutated BAC from E. coli to the native producer, Marinispora sp. CNQ-140, via conjugation to generate the knockout strain.
-
Analysis: Confirm the loss of this compound production in the ΔmarJ mutant using LC-MS analysis of culture extracts compared to the wild-type strain.
Heterologous Expression of the this compound BGC
Due to the genetic intractability of the native producer, the entire 72 kb BGC was expressed in the model actinomycete host, Streptomyces lividans.
Protocol: BAC Library Construction and Transformation
-
High-Molecular-Weight (HMW) DNA Preparation:
-
Grow a 100 mL culture of Marinispora sp. CNQ-140 to late-log phase.
-
Harvest mycelia and gently wash with a sucrose solution (e.g., 10.3% sucrose).
-
Embed the mycelia in low-melting-point agarose plugs.
-
Lyse the cells within the plugs using lysozyme and proteinase K treatment. This protects the HMW DNA from shearing.
-
-
Partial Restriction Digest:
-
Partially digest the HMW DNA within the agarose plugs using a restriction enzyme (e.g., BamHI) to generate large fragments (~100-200 kb). Optimize digestion time to achieve the desired size range.
-
-
Size Selection: Separate the digested DNA fragments by pulsed-field gel electrophoresis (PFGE). Excise the gel slice corresponding to the target size range.
-
Ligation: Ligate the size-selected DNA fragments into a suitable E. coli-Streptomyces shuttle BAC vector (e.g., pESAC-13) that has been linearized with the same restriction enzyme.
-
Transformation into E. coli: Transform the ligation mixture into a suitable high-efficiency electrocompetent E. coli host.
-
Library Screening: Screen the resulting BAC library for clones containing the this compound BGC using PCR with primers specific to genes at the ends and in the middle of the cluster (e.g., marA, marG, marL).
-
Transformation into Streptomyces lividans :
-
Prepare protoplasts from a culture of S. lividans grown in YEME medium supplemented with glycine.
-
Isolate the verified this compound-containing BAC DNA from E. coli.
-
Transform the S. lividans protoplasts with the BAC DNA using a PEG-mediated protocol.
-
Plate the transformed protoplasts on a regeneration medium (e.g., R5 agar) and overlay with an appropriate antibiotic (e.g., apramycin) for selection after 16-20 hours.
-
-
Expression and Analysis:
-
Culture the successful S. lividans transformants in a suitable production medium.
-
Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts for the production of martinomycins B and C by LC-MS.[1]
-
Visualizations of Genetic Organization and Experimental Workflow
This compound Biosynthetic Gene Cluster Organization
The following diagram provides a simplified representation of the genetic architecture of the this compound BGC.
Caption: Linear organization of the this compound BGC.
Experimental Workflow for Heterologous Expression
This diagram outlines the major steps involved in transferring the this compound BGC from its native producer to a heterologous host for expression.
Caption: Workflow for heterologous expression of the this compound BGC.
Conclusion
The successful identification and heterologous expression of the this compound biosynthetic gene cluster represent a significant step towards understanding and harnessing this potent natural product. The large, GC-rich nature of the BGC underscores the challenges that can be overcome with modern synthetic biology tools like BAC cloning.[1] The detailed protocols and genetic information provided in this guide serve as a foundational resource for researchers aiming to further investigate this compound biosynthesis, generate novel analogs through biosynthetic engineering, or develop scalable production platforms for this promising therapeutic agent.
References
The Ionophoric Gauntlet: An In-Depth Technical Guide to the Mechanism of Action of Polyether Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyether antibiotics, a class of lipid-soluble molecules produced by various species of Streptomyces, represent a significant area of interest in both veterinary medicine and oncology.[1] Their unique ability to transport cations across biological membranes disrupts the delicate electrochemical gradients essential for cellular function, leading to a cascade of events culminating in cell death.[2][3] This technical guide provides a comprehensive overview of the core mechanisms of action of polyether antibiotics, with a focus on their ionophoric properties, impact on intracellular signaling pathways, and the experimental methodologies used to elucidate these functions. Quantitative data on their biological activities are summarized, and key cellular pathways are visualized to provide a clear and detailed understanding for researchers and drug development professionals.
Core Mechanism of Action: The Ionophore Effect
The primary mechanism of action of polyether antibiotics lies in their function as ionophores, molecules that form lipid-soluble complexes with metal cations to facilitate their transport across cellular membranes.[1][2][4] This transport disrupts the vital ion concentration gradients (e.g., Na+, K+, H+, and Ca2+) maintained by the cell, leading to a range of cytotoxic effects.[3][5]
Polyether antibiotics are characterized by a backbone of multiple tetrahydrofuran and tetrahydropyran rings, a free carboxyl group, and several hydroxyl groups.[1] This structure allows them to form a pseudocyclic conformation, creating a hydrophilic pocket that chelates a specific cation while the lipophilic exterior of the molecule allows it to traverse the lipid bilayer.[6] The transport process is typically an electroneutral exchange, for instance, exchanging a potassium ion (K+) for a proton (H+), thereby dissipating both the cation and pH gradients across the membrane.[7][8]
This disruption of ion homeostasis triggers a cascade of detrimental cellular events:
-
Disruption of Membrane Potential: The uncontrolled movement of ions across cellular and mitochondrial membranes leads to the depolarization or hyperpolarization of the membrane potential, interfering with processes such as ATP synthesis and signal transduction.[9][10]
-
Mitochondrial Dysfunction: Mitochondria are particularly susceptible to the effects of polyether antibiotics. The dissipation of the mitochondrial membrane potential uncouples oxidative phosphorylation, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[10][11]
-
Induction of Oxidative Stress: The increase in ROS production overwhelms the cell's antioxidant defenses, leading to oxidative damage to proteins, lipids, and DNA.[11]
-
Apoptosis and Other Forms of Cell Death: The culmination of these cellular insults is the activation of programmed cell death pathways, primarily apoptosis.[11][12] Evidence also suggests that other forms of cell death, such as ferroptosis, may be involved.
The specificity of a polyether antibiotic for a particular cation is a key determinant of its biological activity. For example, monensin shows a preference for sodium ions (Na+), while salinomycin and nigericin have a higher affinity for potassium ions (K+).[7][13] Lasalocid is notable for its ability to transport both monovalent and divalent cations, including calcium (Ca2+).[3]
Quantitative Data on Biological Activity
The potency of polyether antibiotics varies depending on the specific compound, the target cell type, and the experimental conditions. The following tables summarize key quantitative data on their antibacterial and anticancer activities.
Table 1: Antibacterial Activity of Polyether Antibiotics (MIC in µg/mL)
| Antibiotic | Staphylococcus aureus | Staphylococcus aureus (MRSA) | Bacillus subtilis | Reference(s) |
| Monensin | 1 | 0.5 - 4 | Not specified | [1][3] |
| Salinomycin | Not specified | 0.5 - 4 | Not specified | [3] |
| Narasin | Not specified | 0.5 | Not specified | [3] |
| Lasalocid | Not specified | Not specified | Not specified | [3] |
| Lysocellin | 4 (penicillin-resistant) | Not specified | Not specified | [3] |
| Antibiotic No 6016 | 1.56 (penicillin-resistant) | Not specified | Not specified | [3] |
MRSA: Methicillin-resistant Staphylococcus aureus
Table 2: Anticancer Activity of Polyether Antibiotics (IC50)
| Antibiotic | Cancer Cell Line | IC50 | Reference(s) |
| Salinomycin | Chronic Lymphocytic Leukemia (CLL) | 163 nM (Wnt signaling inhibition) | [2][9] |
| Salinomycin | Breast Cancer (MDA-MB-231) | 4.9 ± 1.6 µM | [14] |
| Salinomycin | Breast Cancer Stem Cells (MDA-MB-361 ALDH+) | 1.56 µg/mL | [4] |
| Salinomycin | Retinoblastoma (RB 383) | 5-15 µM (induces mitochondrial dysfunction) | [11] |
| Monensin | Prostate Cancer (TEM 4-18) | 10 nM | [9] |
| Monensin | Neuroblastoma (SH-SY5Y) | 16 µM | [12] |
| Nigericin | Primary Effusion Lymphoma (PEL) | Induces apoptosis | [15] |
| Nigericin | Colon Cancer (KM12) | 8.48 µM | [16] |
| Nigericin | Colon Cancer (SW-620) | 1.39 µM | [16] |
| Ionomycin | B16 Melanoma | 0.23 µg/mL | [13] |
Table 3: Ion Selectivity and Effects on Mitochondrial Membrane Potential
| Antibiotic | Primary Ion Selectivity | Effect on Mitochondrial Membrane Potential | Quantitative Data | Reference(s) |
| Monensin | Na+ > K+ > Rb+ > Li+ > Cs+ | Depolarization in some models, Hyperpolarization in others | 10 nM monensin increased mitochondrial membrane potential in TEM 4-18 cells. Also shown to decrease mitochondrial membrane potential in Toxoplasma gondii. | [1][9][10] |
| Salinomycin | K+ > Na+ > Cs+ | Depolarization | 0.25 µM salinomycin reduces mitochondrial membrane potential in Raji cells. 5-15 µM reduces mitochondrial membrane potential in RB 383 cells. | [11][13][17] |
| Nigericin | K+ > Rb+ > Na+ > Cs+ > Li+ | Hyperpolarization followed by depolarization | 20 nM nigericin increased Δψm by 7.78 ± 2.5 mV in brain mitochondria. | [2][18] |
| Lasalocid | K+ > Na+ > Ca2+ > Mg2+ | Depolarization | Not specified | [3] |
Interference with Intracellular Signaling Pathways
Beyond their direct ionophoric effects, polyether antibiotics have been shown to modulate key intracellular signaling pathways that are often dysregulated in cancer. This multi-targeted approach contributes to their potent anticancer activity.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and stem cell maintenance, and its aberrant activation is a hallmark of many cancers. Salinomycin has been identified as a potent inhibitor of this pathway. It acts by preventing the phosphorylation of the Wnt co-receptor LRP6, which is a critical step for signal transduction. This leads to the degradation of β-catenin and the downregulation of Wnt target genes.[9] The IC50 for salinomycin's inhibition of Wnt1-stimulated reporter activity is approximately 163 nM.[2]
Other Signaling Pathways
Polyether antibiotics have also been implicated in the modulation of other critical signaling pathways:
-
Hedgehog Signaling: This pathway is involved in embryonic patterning and its aberrant activation is linked to several cancers.
-
Notch Signaling: A key regulator of cell fate decisions, its dysregulation is associated with tumorigenesis.
-
PI3K/Akt/mTOR Signaling: This is a central pathway that controls cell growth, proliferation, and survival. Salinomycin has been shown to inhibit mTORC1 signaling.[4]
The disruption of these pathways, in concert with the primary ionophoric mechanism, contributes to the comprehensive anticancer effects of these compounds.
Experimental Protocols
The elucidation of the mechanisms of action of polyether antibiotics relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Cation Transport Assay (Calcein Quenching)
This assay measures the ability of an ionophore to transport divalent cations into lipid vesicles.[7]
Materials:
-
Large Unilamellar Vesicles (LUVs) encapsulating calcein
-
Calcein (fluorescent dye)
-
Buffer A (e.g., 10 mM HEPES, 100 mM KCl, pH 7.0)
-
Polyether antibiotic stock solution (in DMSO or ethanol)
-
Divalent cation solution (e.g., CuCl2, NiCl2, CoCl2)
-
Triton X-100 (for vesicle lysis)
-
Fluorometer
Procedure:
-
Prepare calcein-loaded LUVs by extrusion.
-
Dilute the LUVs in Buffer A in a fluorescence cuvette to a final lipid concentration of 50 µM.
-
Set the fluorometer to an excitation wavelength of 495 nm and an emission wavelength of 515 nm.
-
Record the baseline fluorescence for 60 seconds.
-
Add the polyether antibiotic to the desired final concentration and mix.
-
After a brief incubation (e.g., 30 seconds), add the divalent cation solution.
-
Monitor the decrease in fluorescence over time as the cation enters the vesicles and quenches the calcein fluorescence.
-
At the end of the experiment, add Triton X-100 to a final concentration of 0.1% to lyse the vesicles and determine the maximal fluorescence quenching.
-
The rate of fluorescence decay is proportional to the ionophore activity.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (~529 nm) to red (~590 nm). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Materials:
-
JC-1 dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Polyether antibiotic
-
FCCP or CCCP (uncouplers, as positive controls for depolarization)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a suitable culture plate or flask and allow them to adhere overnight.
-
Treat the cells with the polyether antibiotic at various concentrations for the desired time. Include a vehicle control and a positive control (FCCP or CCCP).
-
Prepare a JC-1 staining solution (typically 1-10 µg/mL in culture medium).
-
Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells using a fluorescence microscope (observe the shift from red to green fluorescence) or a flow cytometer (quantify the red and green fluorescence intensities).
-
Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
Apoptosis Assay (Annexin V Staining)
Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
Materials:
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) or other viability dye
-
Annexin V binding buffer
-
Cells treated with polyether antibiotic
-
Flow cytometer
Procedure:
-
Treat cells with the polyether antibiotic to induce apoptosis.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and a viability dye like PI.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Conclusion
Polyether antibiotics exert their potent biological effects primarily through their ability to disrupt fundamental ionic gradients across cellular membranes. This ionophoric activity triggers a cascade of events, including mitochondrial dysfunction, oxidative stress, and the modulation of critical intracellular signaling pathways, ultimately leading to cell death. Their demonstrated efficacy against multidrug-resistant bacteria and cancer stem cells underscores their potential as therapeutic agents. A thorough understanding of their complex mechanism of action, facilitated by the experimental approaches detailed in this guide, is essential for the future development and optimization of this promising class of compounds for clinical applications. The continued investigation into their precise molecular interactions and the downstream consequences of ion dysregulation will be crucial for harnessing their full therapeutic potential while mitigating potential toxicity.
References
- 1. agscientific.com [agscientific.com]
- 2. Membrane potential and delta pH dependency of reverse electron transport-associated hydrogen peroxide production in brain and heart mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Salinomycin Effects on Mitochondrial Ion Translocation and Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Natural Polyether Ionophores and Their Pharmacological Profile [mdpi.com]
- 9. High content screening identifies monensin as an EMT-selective cytotoxic compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative stress generated during monensin treatment contributes to altered Toxoplasma gondii mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of the anticancer mechanism of monensin via apoptosis‐related factors in SH‐SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structures and Properties of Naturally Occurring Polyether Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Single and double modified salinomycin analogs target stem-like cells in 2D and 3D breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nigericin Induces Apoptosis in Primary Effusion Lymphoma Cells by Mitochondrial Membrane Hyperpolarization and β-Catenin Destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. mdpi.com [mdpi.com]
- 18. Assessing the Mitochondrial Membrane Potential in Cells and In Vivo using Targeted Click Chemistry and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Marinomycin A's Activity Against Multidrug-Resistant Bacteria
Audience: Researchers, Scientists, and Drug Development Professionals
Subject: In-depth Analysis of Marinomycin A's Efficacy and Mechanism Against Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus faecium (VREF)
Executive Summary
The rise of antibiotic-resistant pathogens, particularly MRSA and VREF, presents a formidable challenge to global public health. This necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Marinomycin A, a polyene macrolide isolated from the marine actinomycete genus Marinispora, has emerged as a promising candidate.[1][2] This document provides a comprehensive technical overview of Marinomycin A, consolidating available data on its potent antibacterial activity, proposed biosynthetic pathway, and the experimental methodologies used for its evaluation.
Quantitative Antimicrobial Activity
Marinomycin A demonstrates excellent potency against key drug-resistant Gram-positive bacteria.[3][4][5] The quantitative data available from in vitro studies are summarized below.
Table 1: In Vitro Activity of Marinomycin A
| Compound | Target Organism | Metric | Value (µM) | Citation(s) |
|---|---|---|---|---|
| Marinomycin A | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC₉₀ | 0.13 | [3] |
| Marinomycin A | Vancomycin-Resistant Enterococcus faecium (VREF) | MIC₉₀ | 0.13 |[3] |
MIC₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates.
Mechanism of Action and Biosynthesis
While the precise molecular target of Marinomycin A has not been fully elucidated, as a member of the polyene class of antibiotics, its activity is likely mediated through interaction with the bacterial cell membrane. Its unique structure, a macrodiolide composed of dimeric 2-hydroxy-6-alkenyl-benzoic acid lactones with conjugated tetraene-pentahydroxy polyketide chains, distinguishes it from other agents.[1][2]
Proposed Biosynthetic Pathway
The biosynthetic gene cluster (BGC) responsible for producing Marinomycin has been identified.[3][6] It is a large (72 Kb), GC-rich cluster that operates via a trans-AT type I polyketide synthase (PKS) system.[3] The proposed pathway highlights the assembly of the complex macrolide structure.
Caption: Proposed biosynthetic pathway for Marinomycin A production.
Note on a Related Compound: Marinopyrrole A
It is important to distinguish Marinomycin A from another marine-derived antibiotic, Marinopyrrole A. While both show anti-MRSA activity, they are structurally distinct. Recent studies on an optimized derivative of Marinopyrrole A (MA-D1) have elucidated its mechanism of action, which involves the direct targeting of 6-phosphoglucosamine synthetase (GlmS).[7] This inhibition disrupts the hexosamine biosynthetic pathway, leading to a breakdown in bacterial cell wall synthesis and subsequent cell death.[7]
Caption: Mechanism of action for the related compound Marinopyrrole A.
Experimental Protocols
The primary method for quantifying the antibacterial activity of Marinomycin A is the determination of the Minimum Inhibitory Concentration (MIC) via the broth microdilution method.
Broth Microdilution MIC Assay Workflow
This standardized protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation:
-
Isolate colonies of the test organism (e.g., MRSA, VREF) are selected from an agar plate.
-
Colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL.
-
The suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Marinomycin A is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A two-fold serial dilution of the compound is prepared in a 96-well microtiter plate using sterile broth.
-
-
Inoculation and Incubation:
-
The standardized bacterial inoculum is added to each well of the microtiter plate containing the diluted compound.
-
Positive (broth + inoculum, no drug) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Result Interpretation:
-
Following incubation, the plate is visually inspected for turbidity.
-
The MIC is recorded as the lowest concentration of Marinomycin A where no visible bacterial growth is observed.
-
Caption: Standard workflow for MIC determination by broth microdilution.
Challenges and Future Directions
Despite its potent activity, Marinomycin A faces a significant challenge in its inherent photostability. It has a short half-life in the presence of sunlight (95 seconds) and UV light (8 seconds).[3] However, research has shown that this photoisomerization can be effectively prevented by packaging the molecule within safe-to-ingest pollen or spore exines, a natural and FDA-approved material.[3] This development significantly enhances its potential for clinical translation. The successful heterologous expression of the marinomycin BGC also paves the way for improved production yields and genetic manipulation to create novel analogs with enhanced properties.[6]
Conclusion
Marinomycin A is a structurally novel polyene antibiotic with powerful and specific activity against high-priority resistant pathogens MRSA and VREF.[1][3] Its potent MIC values establish it as a strong candidate for further preclinical development. While challenges such as photostability exist, innovative formulation strategies offer viable solutions. Continued research into its precise mechanism of action and the use of its biosynthetic machinery for analog generation will be crucial in advancing this promising molecule towards clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Marinomycins A-D, antitumor-antibiotics of a new structure class from a marine actinomycete of the recently discovered genus "marinispora" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Identification and Heterologous Expression of the Biosynthetic Gene Cluster Encoding the Antibiotic and Anticancer Agent Marinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis of marinomycin A using salicylate as a molecular switch to mediate dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Identification and Heterologous Expression of the Biosynthetic Gene Cluster Encoding the Antibiotic and Anticancer Agent Marinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Optimized Marinopyrrole A Derivative Targets 6-Phosphoglucosamine Synthetase to Inhibit Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Martinomycin: A Technical Guide to a Promising Ionophore Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Martinomycin is a polyether antibiotic produced by the bacterium Streptomyces salvialis.[1][2] As a member of the ionophore class of antibiotics, it functions by transporting cations across biological membranes, leading to a disruption of cellular ion gradients. This activity is the basis for its efficacy against a range of Gram-positive bacteria. This document provides a comprehensive overview of the available scientific information on this compound, including its biological activity, presumed mechanism of action, and relevant experimental data. The information is presented to support further research and development of this and similar compounds.
Introduction
Polyether ionophore antibiotics are a class of naturally occurring antimicrobial compounds characterized by their unique ability to form lipid-soluble complexes with metal cations and transport them across cell membranes.[3][4] This disruption of ion homeostasis is a powerful mechanism of action, effective against a variety of pathogens. This compound, discovered in the mid-1990s, is a promising member of this class with demonstrated activity against clinically relevant Gram-positive bacteria.[5] This guide summarizes the key technical aspects of this compound to serve as a foundational resource for researchers in the fields of microbiology, pharmacology, and drug discovery.
Biological Activity and Quantitative Data
This compound has demonstrated potent activity against a panel of Gram-positive bacteria. The primary quantitative measure of its antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
| Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus spp. | 0.06 - 0.5 |
| Streptococcus spp. | 0.06 - 0.5 |
| Enterococcus spp. | 0.06 - 0.5 |
| Data sourced from MedchemExpress.[5] |
In addition to its antibacterial properties, this compound has also been reported to be active against the insect pest Spodoptera eridania.[6]
Mechanism of Action: An Ionophoretic Perspective
While specific mechanistic studies on this compound are limited, its structural classification as a polyether antibiotic strongly suggests a mechanism of action consistent with other well-characterized ionophores.[1] These molecules act as mobile ion carriers, binding to cations and facilitating their transport across the hydrophobic lipid bilayers of cell membranes.
This process disrupts the essential electrochemical gradients that bacterial cells rely on for a multitude of vital functions, including:
-
ATP synthesis: The dissipation of the proton motive force across the cytoplasmic membrane inhibits the function of ATP synthase.
-
Nutrient transport: Many transport systems are coupled to ion gradients, and their disruption impairs the uptake of essential nutrients.
-
Maintenance of intracellular pH and osmotic pressure.
The selectivity for Gram-positive bacteria is a common trait among many ionophores. The outer membrane of Gram-negative bacteria, with its lipopolysaccharide layer, is thought to provide a barrier that limits the access of these antibiotics to the inner cytoplasmic membrane.[3]
Signaling Pathway of a Polyether Ionophore
Caption: General mechanism of a potassium ionophore antibiotic at the cell membrane.
Experimental Protocols
Protocol: Broth Microdilution MIC Assay
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth. Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium to achieve a range of desired final concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only) in the assay.
-
Incubation: Incubate the microtiter plate at the optimal growth temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
Workflow for Discovery and Characterization
Caption: A generalized workflow for the discovery and initial characterization of a novel polyether antibiotic like this compound.
Concluding Remarks and Future Directions
This compound represents a potentially valuable scaffold for the development of new antibiotics, particularly in an era of increasing antimicrobial resistance. Its potent activity against Gram-positive pathogens warrants further investigation. Future research efforts should be directed towards:
-
Total Synthesis: A robust synthetic route would enable the production of analogues for structure-activity relationship (SAR) studies.
-
Detailed Mechanistic Studies: Elucidation of its specific ion selectivity and transport kinetics would provide a deeper understanding of its mode of action.
-
Cytotoxicity and Preclinical Evaluation: A thorough assessment of its toxicity profile against mammalian cells is crucial for determining its therapeutic potential.
-
Spectrum of Activity: Further screening against a broader range of clinically relevant and drug-resistant bacterial strains is necessary.
The information compiled in this guide serves as a starting point for these future investigations, highlighting both the promise of this compound and the areas where further research is needed.
References
- 1. researchgate.net [researchgate.net]
- 2. (PDF) this compound, a New Polyether Antibiotic Produced by [research.amanote.com]
- 3. mdpi.com [mdpi.com]
- 4. Ionophores Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Antibiotic antibiotic | Hello Bio [hellobio.com]
The Therapeutic Potential of Martinomycin: A Technical Guide for Drug Development Professionals
Abstract
Martinomycin, a polyether antibiotic produced by the actinomycete Streptomyces salvialis, represents a compelling yet underexplored molecule with significant therapeutic potential.[1][2][3] While initially characterized by its potent activity against Gram-positive bacteria, its classification as a polyether ionophore places it in a class of compounds increasingly recognized for their robust anticancer properties, particularly against multidrug-resistant cells and cancer stem cells. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, consolidating the available data on this compound and contextualizing its therapeutic promise by examining the well-established mechanisms of related polyether ionophores.
Introduction to this compound and the Polyether Ionophore Class
This compound was first isolated from the fermentation broth of Streptomyces salvialis.[1][2] It is a member of the carboxylic polyether ionophore family, a class of naturally occurring antibiotics known for their ability to form lipid-soluble complexes with metal cations and transport them across biological membranes.[4][5] This disruption of ion homeostasis is the foundational mechanism for their broad spectrum of biological activities, including antibacterial, antifungal, antiparasitic, and, most notably, anticancer effects.[4][5]
While specific research into this compound's anticancer capabilities is not yet prevalent in publicly accessible literature, the activities of analogous compounds like salinomycin and monensin provide a strong rationale for its investigation as an oncologic therapeutic. These related compounds have demonstrated the ability to selectively target and eliminate cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance, metastasis, and relapse.
Known Biological Activity of this compound
The primary characterized activity of this compound is its antibacterial effect against a range of Gram-positive bacteria. This has been quantitatively demonstrated through the determination of Minimum Inhibitory Concentrations (MICs).
Table 1: Antibacterial Spectrum of this compound
| Bacterial Species | Minimum Inhibitory Concentration (MIC) Range |
| Staphylococcus spp. | 0.06 - 0.5 µg/mL |
| Streptococcus spp. | 0.06 - 0.5 µg/mL |
| Enterococcus spp. | 0.06 - 0.5 µg/mL |
Data compiled from publicly available product information sheets.
Additionally, this compound has shown activity against the Southern Army Worm (Spodoptera eridania), indicating a broader range of potential biological effects that warrant further investigation.[5][6][7]
Therapeutic Potential in Oncology: An Analog-Based Assessment
The therapeutic promise of this compound in cancer is largely inferred from the extensive research conducted on other polyether ionophores. These compounds have shown remarkable efficacy in preclinical models of various cancers.
Targeting Cancer Stem Cells and Multidrug Resistance
A pivotal discovery was that polyether ionophores like salinomycin can selectively kill breast cancer stem cells with approximately 100 times the potency of conventional chemotherapeutics like paclitaxel. This selective targeting of CSCs is a critical attribute for a potential anticancer agent, as it addresses the root of tumor recurrence.[8] Furthermore, these compounds have been shown to be effective against cancer cells that exhibit multidrug resistance (MDR), often by inhibiting the function of ABC transporters, which are cellular pumps that efflux chemotherapeutic drugs.[5]
Table 2: Representative Anticancer Activity of Polyether Ionophores (Salinomycin)
| Cancer Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | ~1.5 |
| MCF-7 | Breast Cancer | ~2.0 |
| HCT116 | Colon Cancer | ~1.0 |
| PC-3 | Prostate Cancer | ~0.8 |
| A549 | Lung Cancer | ~2.5 |
Note: This data is for Salinomycin and serves as a proxy for the potential potency of this compound. Actual values for this compound would require experimental determination.
Putative Mechanism of Action
The anticancer mechanism of polyether ionophores is multifactorial, stemming from their fundamental ability to disrupt cellular ion gradients. This primary action triggers a cascade of downstream cellular events that are detrimental to cancer cells.
Disruption of Ion Homeostasis and Induction of Apoptosis
By transporting cations like K+ and Na+ across membranes, this compound is predicted to alter the mitochondrial membrane potential. This disruption can lead to the release of cytochrome c and the activation of the caspase cascade, ultimately inducing programmed cell death, or apoptosis. This process is often accompanied by an increase in reactive oxygen species (ROS), leading to significant oxidative stress within the cancer cells.[4][5]
Caption: Putative mechanism for this compound-induced apoptosis.
Inhibition of Key Oncogenic Signaling Pathways
Research on related ionophores has demonstrated their ability to interfere with critical signaling pathways that are often dysregulated in cancer and are crucial for the maintenance of cancer stem cells.
-
Wnt/β-catenin Pathway: This pathway is vital for cell proliferation and self-renewal in CSCs. Salinomycin has been shown to inhibit this pathway, leading to the differentiation and death of cancer stem cells.
Caption: Proposed inhibition of the Wnt/β-catenin signaling pathway.
Recommended Experimental Protocols for Investigation
To formally evaluate the therapeutic potential of this compound, a series of standardized preclinical assays are recommended.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the concentration-dependent cytotoxic effect of this compound on various cancer cell lines.
-
Methodology (MTT Assay):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the resulting formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
Apoptosis Analysis by Flow Cytometry
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology (Annexin V/Propidium Iodide Staining):
-
Treat cells with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Experimental Workflow Visualization
Caption: A standard workflow for preclinical evaluation.
Conclusion and Future Directions
This compound is a promising antibiotic with a high potential for repositioning as an anticancer therapeutic. Its classification as a polyether ionophore provides a strong scientific basis for this potential, grounded in the well-documented anticancer activities of its chemical relatives. The immediate next steps should involve a comprehensive in vitro screening of this compound against a diverse panel of cancer cell lines, including those known to be resistant to standard therapies. Subsequent investigations should focus on elucidating its precise molecular mechanisms and evaluating its efficacy and safety in preclinical in vivo models. The exploration of this compound could unveil a novel and potent agent in the fight against cancer.
References
- 1. Drug Transporter-Mediated Protection of Cancer Stem Cells From Ionophore Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the Anti-Cancer Mechanisms of Antibiotics: Current Insights, Controversies, and Future Perspectives [mdpi.com]
- 3. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence of Metallic and Polyether Ionophores as Potent Therapeutic Drug Candidate in Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyether ionophores-promising bioactive molecules for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Ionophore Antibiotics as Cancer Stem Cell-Selective Drugs: Open Questions - PMC [pmc.ncbi.nlm.nih.gov]
Martinomycin Class: A Technical Guide to a Novel Polyether Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Martinomycin is a polyether antibiotic produced by the actinomycete Streptomyces salvialis. As a member of the ionophore class of antibiotics, its primary mechanism of action involves the disruption of ion gradients across cellular membranes, leading to potent activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of the this compound class, including its biological activity, structural features, and the methodologies for its production and evaluation. Furthermore, this document explores the broader context of polyether antibiotics, offering insights into their mechanism of action and potential for the development of structural analogs.
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Polyether ionophores, a class of naturally occurring compounds produced by various Streptomyces species, represent a promising area of research due to their unique mode of action.[1][2][3] this compound, a polyether antibiotic isolated from Streptomyces salvialis, has demonstrated significant activity against clinically relevant Gram-positive pathogens.[4] This guide serves as a technical resource for researchers, providing detailed information on the this compound class and its structural analogs to facilitate further investigation and drug development efforts.
The this compound Class and its Core Structure
This compound belongs to the polyether class of antibiotics, characterized by a backbone containing multiple cyclic ether functionalities.[1][5] The structure of this compound, elucidated through spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), reveals a complex polycyclic architecture.[1][6]
Key Structural Features of Polyether Antibiotics:
-
Polyether Backbone: A chain of interconnected tetrahydrofuran and tetrahydropyran rings.[3]
-
Carboxylic Acid Group: A terminal carboxyl group that is crucial for its ion-complexing ability.[3]
-
Hydrophobic Exterior: The overall structure is lipophilic, allowing it to readily insert into cellular membranes.[3][7]
-
Oxygen-Rich Interior: The cyclic ethers create a polar cavity that can chelate metal cations.[7]
The specific arrangement of these features in this compound dictates its ion selectivity and biological activity.
Mechanism of Action: Disruption of Ion Homeostasis
The primary mechanism of action for this compound, like other polyether ionophores, is the disruption of the electrochemical gradients of ions across the cell membranes of susceptible bacteria.[3][7] This process can be visualized as a multi-step signaling and transport pathway.
dot
Caption: Proposed mechanism of action for this compound.
The lipophilic exterior of the this compound molecule allows it to insert into the bacterial cell membrane. Once within the membrane, the polar interior of the molecule chelates a cation from the extracellular environment, forming a lipid-soluble complex. This complex then diffuses across the membrane, releasing the cation into the cytoplasm and disrupting the natural ion gradient. This process is repeated, leading to a continuous influx of cations and ultimately causing cellular stress and death.
Quantitative Biological Activity
This compound exhibits potent activity against a range of Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's effectiveness.
| Bacterial Species | MIC (µg/mL) | Reference |
| Staphylococcus spp. | 0.06 - 0.5 | [4] |
| Streptococcus spp. | 0.06 - 0.5 | [4] |
| Enterococcus spp. | 0.06 - 0.5 | [4] |
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-positive bacteria.
Experimental Protocols
Fermentation of Streptomyces salvialis for this compound Production
A detailed protocol for the fermentation of Streptomyces salvialis is crucial for obtaining a sufficient yield of this compound for research purposes. The following is a generalized workflow based on common practices for actinomycete fermentation.[2][8]
dot
References
- 1. researchgate.net [researchgate.net]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. actinomycete streptomyces sp: Topics by Science.gov [science.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (PDF) this compound, a New Polyether Antibiotic Produced by [research.amanote.com]
- 6. researchgate.net [researchgate.net]
- 7. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. doxorubicin-producing streptomyces strain: Topics by Science.gov [science.gov]
Whitepaper: A Technical Guide to In Silico Modeling of Martinomycin-Receptor Binding
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Martinomycin is a polyether antibiotic with demonstrated efficacy against a range of Gram-positive bacteria, including Staphylococcus spp., Streptococcus spp., and Enterococcus spp., with Minimum Inhibitory Concentrations (MICs) ranging from 0.06 to 0.5 μg/mL[1]. Despite its known antimicrobial activity, the specific molecular receptor and the precise mechanism of action of this compound remain to be fully elucidated. This technical guide provides a comprehensive framework for the in silico modeling of this compound's interaction with its putative bacterial receptor. The document outlines a multi-stage workflow, commencing with strategies for target identification and culminating in detailed molecular dynamics simulations and binding energy calculations. This guide is intended to equip researchers with the necessary theoretical and practical knowledge to computationally investigate the binding of this compound to its molecular target, thereby accelerating research into its therapeutic potential.
Target Identification Strategies for this compound
The foundational step in modeling ligand-receptor interactions is the identification of the biological target. For natural products like this compound, where the target is often unknown, a combination of computational and experimental approaches is required. Target identification can be approached through direct biochemical methods, genetic interactions, or computational inference[2].
2.1 Computational Approaches
-
Reverse Docking (Target Fishing): This involves docking this compound against a large library of known protein structures, particularly those essential for bacterial survival. Putative targets are ranked based on their predicted binding affinities.
-
Pharmacophore-Based Screening: A 3D pharmacophore model of this compound can be generated and used to screen databases of protein structures to identify proteins with complementary binding sites.
-
Machine Learning-Based Target Prediction: Machine learning models trained on known drug-target interactions can predict potential targets for this compound based on its chemical structure and properties[3][4].
2.2 Experimental Approaches for Validation
-
Affinity Chromatography: this compound can be immobilized on a solid support and used to capture its binding partners from bacterial cell lysates[5]. The captured proteins are then identified using mass spectrometry.
-
Genetic Approaches: Generating spontaneous drug-resistant mutants and subsequently sequencing their genomes can identify mutations in the target protein that confer resistance[6].
-
Proteomic Profiling: Techniques such as thermal proteome profiling (TPP) can identify proteins that are stabilized or destabilized upon binding to this compound in cell lysates.
The following diagram illustrates a logical workflow for identifying the molecular target of this compound.
In Silico Modeling Workflow for this compound-Receptor Binding
Once a putative receptor is identified, a systematic in silico modeling workflow can be employed to characterize the binding interaction in detail. This workflow typically involves molecular docking to predict the binding pose, followed by molecular dynamics simulations to assess the stability of the complex and calculate binding free energies.
The following diagram outlines the core workflow for modeling the binding of this compound to its identified receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 3. Frontiers | Machine learning approaches for predicting protein-ligand binding sites from sequence data [frontiersin.org]
- 4. TargIDe: a machine-learning workflow for target identification of molecules with antibiofilm activity against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target Identification and Mode of Action Studies » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]
- 6. Drug target elucidation through isolation and analysis of drug-resistant mutants in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Marinomycin A: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview and compilation of protocols for the total synthesis of Marinomycin A, a potent antibiotic with significant activity against drug-resistant bacteria. Marinomycin A, a C2-symmetric dimeric macrolide, has presented a formidable challenge to synthetic chemists, leading to the development of several distinct and innovative synthetic strategies. This application note consolidates the methodologies reported by the research groups of Nicolaou, Evans, and Hatakeyama, focusing on the construction of key monomeric precursors and the critical dimerization and macrocyclization steps. Detailed experimental protocols for pivotal reactions, quantitative data on reaction yields, and a visual representation of the synthetic workflows are presented to serve as a comprehensive resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
Marinomycin A is a structurally complex natural product isolated from the marine actinomycete Marinispora sp. CNQ-140.[1] It exhibits potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF).[2][3] The unique dimeric structure and significant biological activity of Marinomycin A have made it an attractive target for total synthesis. Several research groups have successfully completed its synthesis, each employing a unique strategic approach. This document outlines and compares these strategies, providing detailed protocols for their key transformations.
Synthetic Strategies Overview
Three major approaches to the total synthesis of Marinomycin A have been reported, differing primarily in the method of constructing the 44-membered macrocyclic structure.
-
The Nicolaou Approach (Stepwise Suzuki Coupling): This strategy involves the synthesis of a monomeric precursor which is then dimerized in a stepwise fashion using Suzuki couplings before the final macrolactonization. An initial attempt at a direct one-pot dimerization and cyclization proved low-yielding (≤2%).[2][3]
-
The Evans Approach (Salicylate-Mediated Dimerization): This elegant approach utilizes the salicylate moiety as a "molecular switch" to control the chemoselective dimerization of two monomeric fragments, followed by macrolactonization. This strategy resulted in an 18-step synthesis with an overall yield of 3.5%.[4][5][6]
-
The Hatakeyama Approach (Direct Dimerization via Transesterification): This convergent strategy focuses on the direct dimerization of a monomeric hydroxy salicylate precursor through a NaHMDS-promoted double transesterification to form the dimeric macrocycle. This was achieved in a 24-step longest linear sequence with a 4.0% overall yield.[1][7][8]
Data Presentation: Comparative Yields of Key Steps
The following table summarizes the reported yields for the crucial dimerization and macrocyclization steps in the different synthetic routes to Marinomycin A.
| Synthetic Approach | Key Transformation | Reported Yield (%) | Reference |
| Nicolaou | Direct Suzuki Dimerization/Cyclization | ≤ 2 | [2][3] |
| Stepwise Suzuki Coupling (Dimerization) | Not explicitly stated in snippets | [2][3] | |
| Macrolactonization | Not explicitly stated in snippets | [2][3] | |
| Evans | Salicylate-Mediated Dimerization | 82 | [5] |
| Macrolactonization | Not explicitly stated in snippets | [5] | |
| Overall Yield | 3.5 | [5] | |
| Hatakeyama | Direct Dimerization (Double Transesterification) | Not explicitly stated in snippets | [1][7] |
| Overall Yield | 4.0 |
Experimental Protocols
The following are representative, detailed protocols for key transformations in the total synthesis of Marinomycin A, based on the published literature.
Nicolaou's Stepwise Suzuki Coupling Approach
The Nicolaou group's successful strategy involved a stepwise connection of two monomeric units, followed by macrocyclization. While their initial attempts at a direct dimerization were low-yielding, the stepwise approach proved more fruitful.[2][3]
Protocol: Suzuki Coupling for Dimer Formation (Illustrative)
-
Preparation of the Reaction Mixture: To a solution of the vinyl iodide monomer (1.0 equiv) in a degassed solvent mixture of THF/H₂O (4:1) is added the vinyl boronic acid monomer (1.2 equiv).
-
Addition of Base and Catalyst: Cesium carbonate (4.0 equiv) is added, followed by palladium tetrakis(triphenylphosphine) (0.1 equiv).
-
Reaction Conditions: The reaction mixture is heated to 65 °C and stirred under an argon atmosphere for 12 hours.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the dimerized product.
Evans' Salicylate-Mediated Dimerization
This approach cleverly utilizes the differential reactivity of salicylate esters to achieve a chemoselective dimerization.[4][5][6]
Protocol: Chemoselective Dimerization
-
Activation of Monomer A: To a solution of the carboxylic acid monomer A in dichloromethane at 0 °C is added 2,4,6-trichlorobenzoyl chloride (1.5 equiv) and triethylamine (2.0 equiv). The mixture is stirred for 1 hour.
-
Preparation of Monomer B: In a separate flask, the alcohol monomer B is dissolved in toluene, and DMAP (3.0 equiv) is added.
-
Coupling Reaction: The activated monomer A solution is added to the monomer B solution at room temperature, and the reaction is stirred for 16 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by silica gel chromatography to afford the dimer.
Hatakeyama's Direct Dimerization via Double Transesterification
This convergent method directly forms the dimeric macrocycle from a monomeric precursor.[1][7]
Protocol: NaHMDS-Promoted Macrodilactonization
-
Preparation of the Monomer Solution: A solution of the monomeric hydroxy salicylate in anhydrous THF is prepared under an argon atmosphere.
-
Addition of Base: The solution is cooled to -20 °C, and a solution of sodium bis(trimethylsilyl)amide (NaHMDS) in THF (2.2 equiv) is added dropwise over 30 minutes.
-
Reaction Conditions: The reaction mixture is stirred at -20 °C for 4 hours.
-
Quenching and Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by preparative thin-layer chromatography to yield (+)-Marinomycin A.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the key synthetic strategies for constructing Marinomycin A.
Caption: Nicolaou's stepwise approach to Marinomycin A.
Caption: Evans' salicylate-mediated dimerization strategy.
Caption: Hatakeyama's direct dimerization approach.
References
- 1. Total synthesis of marinomycin A based on a direct dimerization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Marinomycin by Nicolaou [organic-chemistry.org]
- 3. Total synthesis of marinomycins A-C and of their monomeric counterparts monomarinomycin A and iso-monomarinomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Total synthesis of marinomycin A using salicylate as a molecular switch to mediate dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Identification and Heterologous Expression of the Biosynthetic Gene Cluster Encoding the Antibiotic and Anticancer Agent Marinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of the monomeric counterpart of Marinomycin A and B - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00742E [pubs.rsc.org]
Application Notes and Protocols: Martinomycin Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Martinomycin is a polyether antibiotic produced by the bacterium Streptomyces salvialis. Polyether antibiotics are a class of lipid-soluble compounds that can transport cations across cell membranes, exhibiting a broad range of biological activities, including antibacterial properties against Gram-positive bacteria.[1] This document provides detailed application notes and protocols for the extraction and purification of this compound from Streptomyces salvialis cultures, based on established methods for polyether antibiotics.
I. Extraction of this compound from Streptomyces salvialis
The extraction of this compound from fermentation cultures of Streptomyces salvialis is a critical first step in its isolation. The general principle involves separating the mycelial biomass from the culture broth, followed by solvent-based extraction to recover the lipophilic this compound.
Experimental Protocol: Solvent-Based Extraction
This protocol outlines a general procedure for the extraction of this compound. Optimization of solvent volumes and extraction times may be necessary depending on the fermentation scale and titer.
1. Fermentation and Biomass Separation:
-
Cultivate Streptomyces salvialis in a suitable fermentation medium under optimal conditions for this compound production.
-
Harvest the fermentation broth at the peak of antibiotic production.
-
Separate the mycelial cake from the culture broth via centrifugation or filtration.
2. Mycelial Extraction:
-
The mycelial cake is the primary source of the intracellularly stored this compound.
-
Extract the wet mycelial cake three times with an organic solvent such as acetone or methanol.
-
Pool the solvent extracts.
3. Liquid-Liquid Extraction:
-
Concentrate the pooled solvent extract under reduced pressure to remove the acetone/methanol.
-
The resulting aqueous solution is then subjected to liquid-liquid extraction.
-
Extract the aqueous solution three times with an equal volume of ethyl acetate.
-
The this compound will partition into the organic (ethyl acetate) phase.
4. Concentration:
-
Combine the ethyl acetate extracts.
-
Concentrate the ethyl acetate solution under reduced pressure to yield the crude this compound extract.
Extraction Workflow Diagram
Caption: Workflow for the extraction of this compound.
II. Purification of this compound
The crude extract obtained from the initial extraction process contains this compound along with other metabolites and impurities. A multi-step purification process, primarily employing chromatographic techniques, is necessary to isolate pure this compound.
Experimental Protocol: Chromatographic Purification
This protocol describes a general chromatographic purification sequence for polyether antibiotics like this compound. The choice of specific columns and solvent systems may require optimization based on the impurity profile of the crude extract.
1. Silica Gel Column Chromatography (Initial Purification):
-
Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.
-
Collect fractions and analyze them for the presence of this compound using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing this compound.
2. Sephadex LH-20 Column Chromatography (Size Exclusion):
-
For further purification and removal of closely related impurities, employ size exclusion chromatography.
-
Dissolve the partially purified this compound from the silica gel step in a suitable solvent (e.g., methanol).
-
Apply the sample to a Sephadex LH-20 column.
-
Elute with the same solvent (isocratic elution).
-
Collect fractions and analyze for the presence and purity of this compound.
-
Pool the pure fractions.
3. Preparative Thin Layer Chromatography (TLC) or HPLC (Final Polishing):
-
For obtaining highly pure this compound, a final polishing step using preparative TLC or preparative HPLC can be performed.
-
Preparative TLC: Apply the concentrated pure fractions from the Sephadex column as a band onto a preparative TLC plate. Develop the plate with an appropriate solvent system. Scrape the band corresponding to this compound and elute the compound from the silica with a polar solvent.
-
Preparative HPLC: Utilize a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water gradient) to achieve high-resolution separation.
4. Crystallization:
-
Many polyether antibiotics can be crystallized.
-
Dissolve the highly purified this compound in a minimal amount of a suitable hot solvent and allow it to cool slowly to induce crystallization.
Purification Workflow Diagram
Caption: General purification workflow for this compound.
III. Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a typical this compound extraction and purification process. Actual values will vary depending on the fermentation conditions and scale.
| Parameter | Value | Unit | Notes |
| Fermentation Volume | 10 | L | |
| Mycelial Wet Weight | 500 | g | |
| Crude Extract Yield | 5 | g | From mycelial cake |
| Purity after Silica Gel | ~60 | % | Estimated |
| Purity after Sephadex LH-20 | ~90 | % | Estimated |
| Final Yield of Pure this compound | 200 | mg | Purity >95% |
| Overall Recovery | 4 | % | Based on crude extract |
IV. Biological Activity and Mechanism of Action
This compound exhibits activity against Gram-positive bacteria.[1] As a polyether antibiotic, its general mechanism of action is believed to involve the disruption of ion gradients across the cell membranes of susceptible bacteria. This is achieved by forming lipid-soluble complexes with cations and transporting them across the membrane, leading to a breakdown of essential cellular processes and ultimately cell death.
Note on Signaling Pathways: As of the current literature available, the specific intracellular signaling pathways in bacteria that are directly affected by this compound-induced ion disruption have not been extensively elucidated. Therefore, a detailed signaling pathway diagram cannot be provided at this time. Research in this area would be a valuable contribution to understanding the full scope of this compound's biological effects.
References
Application Notes and Protocols: Developing an In Vitro Assay for Martinomycin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the in vitro characterization of Martinomycin, a novel compound with putative cytotoxic activity. The protocols outlined herein describe a tiered approach to first screen for cytotoxic effects and then to elucidate the underlying mechanism of action. The assays progress from a general assessment of cell viability to more specific investigations into apoptosis and potential molecular targets.
The primary objective is to determine the concentration-dependent effects of this compound on cancer cell lines and to gain insight into how it induces cell death. This information is crucial for the early-stage evaluation of this compound as a potential therapeutic agent. The following sections detail the principles of each assay, provide step-by-step protocols, and offer templates for data presentation and analysis.
Experimental Workflow
The overall workflow for characterizing this compound's in vitro activity is depicted below. It begins with a primary screen to determine cytotoxicity, followed by secondary assays to investigate the mechanism of cell death.
Caption: Experimental workflow for this compound characterization.
Primary Screening: Cell Viability Assay
Principle: Cell viability assays are used to assess the dose-dependent cytotoxic effects of a compound.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[2] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol: MTT Assay
-
Cell Seeding:
-
Culture a cancer cell line of interest (e.g., HeLa, MCF-7, or A549) in appropriate media.
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of media.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture media to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (media with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Remove the old media from the cells and add 100 µL of the media containing the different concentrations of this compound.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Presentation:
Table 1: Effect of this compound on Cell Viability
| This compound (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Viability |
|---|---|---|---|---|---|
| Vehicle Control | 100 | ||||
| 0.01 | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 |
| Positive Control | | | | | |
-
% Viability Calculation: (Average Absorbance of Treatment / Average Absorbance of Vehicle Control) * 100
-
The IC50 value (the concentration at which 50% of cell viability is inhibited) can be calculated using non-linear regression analysis of the dose-response curve.
Secondary Assay: Apoptosis vs. Necrosis
Principle: To determine if this compound induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis), Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is employed.[3][4] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[5] PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol: Annexin V and PI Staining
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting and Staining:
-
Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V (e.g., FITC or APC) and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Use appropriate controls to set the gates for the different cell populations:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Data Presentation:
Table 2: Quantification of Apoptosis and Necrosis Induced by this compound
| Treatment | % Live Cells (Q3) | % Early Apoptotic Cells (Q4) | % Late Apoptotic/Necrotic Cells (Q2) | % Necrotic Cells (Q1) |
|---|---|---|---|---|
| Vehicle Control | ||||
| This compound (IC50/2) | ||||
| This compound (IC50) | ||||
| This compound (2 x IC50) |
| Positive Control | | | | |
Secondary Assay: Caspase Activity
Principle: A key event in the apoptotic cascade is the activation of caspases, a family of cysteine proteases.[5] Caspase-3 and Caspase-7 are key executioner caspases. The Caspase-Glo® 3/7 Assay is a luminogenic assay that measures the activity of these caspases. The assay provides a proluminogenic caspase-3/7 substrate which is cleaved by active caspases, releasing a substrate for luciferase that generates a luminescent signal.
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
-
Incubation and Luminescence Reading:
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Presentation:
Table 3: Caspase-3/7 Activity in Response to this compound
| This compound (µM) | Luminescence (RLU) - Replicate 1 | Luminescence (RLU) - Replicate 2 | Luminescence (RLU) - Replicate 3 | Average Luminescence | Fold Change vs. Control |
|---|---|---|---|---|---|
| Vehicle Control | 1.0 | ||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 |
| Positive Control | | | | | |
Potential Mechanism of Action: V-ATPase Inhibition
Many natural product-derived cytotoxic compounds target the Vacuolar-type H+-ATPase (V-ATPase).[6][7] This proton pump is responsible for acidifying intracellular compartments and the extracellular space, and its inhibition can disrupt cellular homeostasis and induce apoptosis.[6]
Caption: Hypothetical pathway of this compound-induced apoptosis.
Protocol: In Vitro V-ATPase Activity Assay
This assay measures the ATP-dependent proton pumping activity of V-ATPase in isolated membrane fractions. The acidification of vesicles can be monitored using a pH-sensitive fluorescent dye like acridine orange.
-
Preparation of Membrane Fractions:
-
Isolate membrane fractions rich in V-ATPase from a suitable source (e.g., cultured cells or tissue).
-
-
Fluorescence-Based Assay:
-
Resuspend the membrane fractions in a reaction buffer containing acridine orange.
-
Add this compound at various concentrations and pre-incubate.
-
Initiate the reaction by adding ATP.
-
Monitor the quenching of acridine orange fluorescence over time using a fluorometer. V-ATPase activity leads to proton influx and fluorescence quenching. Inhibition by this compound will result in reduced quenching.
-
A known V-ATPase inhibitor like bafilomycin A1 should be used as a positive control.[8]
-
Data Presentation:
Table 4: Inhibition of V-ATPase Activity by this compound
| This compound (µM) | Rate of Fluorescence Quenching (RFU/min) | % Inhibition |
|---|---|---|
| Vehicle Control | 0 | |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 |
| Bafilomycin A1 | | |
-
% Inhibition Calculation: (1 - (Rate of Treatment / Rate of Vehicle Control)) * 100
Conclusion
These application notes provide a structured framework for the initial in vitro characterization of this compound. By following these protocols, researchers can obtain quantitative data on its cytotoxicity, gain insights into its mechanism of action, and identify its potential molecular target. This information is essential for making informed decisions about the further development of this compound as a potential therapeutic agent.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. scispace.com [scispace.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 5. Apoptosis Assays [sigmaaldrich.com]
- 6. Vacuolar ATPase as a potential therapeutic target and mediator of treatment resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of V-ATPases: old and new players | Journal of Experimental Biology | The Company of Biologists [journals.biologists.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of Martinomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Martinomycin is a polyether antibiotic produced by the bacterium Streptomyces salvialis.[1][2][3][4] While its primary described activity is against Gram-positive bacteria,[1][2] the cytotoxic potential of many natural product antibiotics against eukaryotic, and specifically cancerous, cells warrants thorough investigation. This document provides a comprehensive guide for researchers to evaluate the cytotoxicity of this compound using common and robust cell-based assays.
The protocols detailed herein are designed to be adaptable for various cancer cell lines and research settings. They provide a framework for determining key cytotoxicity metrics such as the half-maximal inhibitory concentration (IC50), and for elucidating the potential mechanism of cell death. Given the limited publicly available data on this compound's effects on cancer cells, the signaling pathways and expected outcomes are based on the known mechanisms of other cytotoxic natural products.[5][6][7] Researchers are encouraged to use these protocols as a starting point and to optimize them for their specific experimental needs.
Key Cytotoxicity Assays
A multi-faceted approach is recommended to accurately assess the cytotoxic effects of this compound. The following assays provide a comprehensive overview of cell health, from metabolic activity to membrane integrity.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.
-
ATP-Based Luminescence Assay: The amount of ATP in a cell population is directly proportional to the number of viable cells. This highly sensitive assay measures intracellular ATP levels.
-
Apoptosis Assay (Annexin V/Propidium Iodide): This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells, offering insights into the mode of cell death.
Data Presentation
Clear and concise data presentation is crucial for the interpretation and comparison of results. All quantitative data should be summarized in tables.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 ± 1.8 |
| A549 | Lung Carcinoma | 48 | 25.5 ± 2.3 |
| HeLa | Cervical Cancer | 48 | 18.9 ± 2.1 |
| Jurkat | T-cell Leukemia | 24 | 8.7 ± 1.1 |
Table 2: Hypothetical Cell Viability Data from MTT Assay
| This compound Concentration (µM) | % Cell Viability (MCF-7, 48h) | % Cell Viability (A549, 48h) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 92.1 ± 4.5 | 95.3 ± 3.9 |
| 5 | 75.4 ± 3.8 | 82.1 ± 4.2 |
| 10 | 58.3 ± 3.1 | 65.7 ± 3.5 |
| 25 | 35.6 ± 2.5 | 42.3 ± 2.9 |
| 50 | 15.1 ± 1.9 | 20.8 ± 2.1 |
| 100 | 5.2 ± 1.2 | 8.9 ± 1.5 |
Table 3: Hypothetical Apoptosis Analysis by Flow Cytometry
| This compound Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| 10 | 65.8 ± 3.5 | 18.9 ± 2.2 | 15.3 ± 1.9 |
| 25 | 38.1 ± 2.9 | 42.5 ± 3.1 | 19.4 ± 2.3 |
| 50 | 12.4 ± 1.8 | 65.3 ± 4.0 | 22.3 ± 2.8 |
Experimental Protocols
MTT Cell Viability Assay
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
LDH Cytotoxicity Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.
Materials:
-
LDH cytotoxicity detection kit
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Microplate reader
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
Incubate the plate for the desired time period.
-
Centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified by the kit manufacturer.
-
Calculate the percentage of cytotoxicity based on the LDH release from a positive control (cells treated with a lysis buffer).
Annexin V/Propidium Iodide Apoptosis Assay
Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
The following diagrams illustrate the general workflow for assessing cytotoxicity and a hypothetical signaling pathway that this compound might induce.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Hypothetical apoptosis pathway for this compound.
Disclaimer: The signaling pathway presented is a generalized model for cytotoxicity induced by natural products and has not been specifically validated for this compound. Further research is required to elucidate the precise mechanism of action of this compound.
References
- 1. This compound | Antibiotic antibiotic | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (PDF) this compound, a New Polyether Antibiotic Produced by [research.amanote.com]
- 4. researchgate.net [researchgate.net]
- 5. A Journey Under the Sea: The Quest for Marine Anti-Cancer Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The therapeutic potential and application of marine alkaloids in treating breast cancer [frontiersin.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Dimerization of Marinomycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Marinomycin A is a potent marine-derived macrolide antibiotic with significant activity against drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF). Its complex structure features a C2-symmetric 44-membered macrodiolide, which is biosynthetically and synthetically derived from the dimerization of two monomeric precursors. This document provides a detailed protocol for the direct dimerization of a suitably protected Marinomycin A monomer, based on the successful total synthesis strategy developed by Hatakeyama and coworkers. The featured protocol utilizes a sodium bis(trimethylsilyl)amide (NaHMDS)-promoted double transesterification reaction.
Introduction
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Marinomycin A, isolated from the marine actinomycete Marinispora, represents a promising class of compounds due to its potent antibacterial and antitumor activities. The total synthesis of Marinomycin A has been a significant challenge, with several research groups developing unique strategies. A key convergent approach involves the synthesis of a monomeric precursor followed by a dimerization and macrolactonization event. This application note focuses on a direct dimerization strategy, which offers an efficient route to the core macrocyclic structure of Marinomycin A.
Quantitative Data
The biological activity of Marinomycin A is a critical aspect of its potential therapeutic application. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Marinomycin A against key pathogenic bacteria.
| Bacterial Strain | MIC (μg/mL) | Reference |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.1 - 0.25 | [1] |
| Vancomycin-Resistant Enterococcus faecium (VREF) | ~0.13 | [2] |
Experimental Protocols
This section details the protocol for the direct dimerization of a protected Marinomycin A monomer to form the dimeric macrolide. This protocol is adapted from the total synthesis published by Hatakeyama et al. in Angewandte Chemie International Edition in 2014.[3]
3.1. Materials and Reagents
-
Protected Marinomycin A Monomer (Hydroxy Salicylate Precursor)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M solution in THF)
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Methanol, ACS grade
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate, ACS grade
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon gas supply
-
Standard laboratory glassware, oven-dried
-
Magnetic stirrer and stir bars
-
Syringes and needles
3.2. Dimerization Protocol: NaHMDS-Promoted Double Transesterification
This protocol describes the key dimerization and macrolactonization step.
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the protected Marinomycin A monomer (1.0 equivalent) in anhydrous toluene to a final concentration of approximately 0.001 M.
-
Reaction Initiation: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of NaHMDS (1.0 M in THF, 2.2 equivalents) dropwise to the stirred monomer solution over a period of 30 minutes.
-
Reaction Progress: Stir the reaction mixture at -78 °C for 1 hour.
-
Quenching: Quench the reaction by the addition of saturated aqueous NH₄Cl.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to afford the protected dimeric Marinomycin A.
3.3. Deprotection Protocol
A final deprotection step is necessary to yield Marinomycin A. The specific conditions will depend on the protecting groups used in the monomer synthesis. A common final deprotection step involves the removal of silyl ethers.
-
Preparation: Dissolve the protected dimer in an appropriate solvent such as THF.
-
Reagent Addition: Add a suitable deprotecting agent, for example, tetrabutylammonium fluoride (TBAF) or hydrofluoric acid-pyridine complex (HF-Py).
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Work-up and Purification: Perform an appropriate aqueous work-up and purify the final product by preparative HPLC to yield pure Marinomycin A.
Visualizations
4.1. Conceptual Workflow of Marinomycin A Synthesis
The following diagram illustrates the overarching strategy for synthesizing Marinomycin A via the dimerization of two monomeric units.
Caption: General synthetic strategy for Marinomycin A.
4.2. Experimental Workflow for Dimerization
This diagram details the key steps in the NaHMDS-promoted direct dimerization protocol.
Caption: Workflow for the direct dimerization step.
References
Application Notes & Protocols for the Quantification of Polyether Ionophore Antibiotics, Featuring Salinomycin as a Representative Compound
Note to the Reader: Initial searches for "Martinomycin" did not yield specific analytical methods. It is possible that this is a novel or less-documented compound. Therefore, this document provides detailed application notes and protocols for the quantification of Salinomycin , a structurally related and well-researched polyether ionophore antibiotic. The methodologies presented herein are broadly applicable to the analysis of similar compounds and can serve as a strong starting point for the development of a specific "this compound" assay.
Introduction
Salinomycin is a polyether ionophore antibiotic isolated from Streptomyces albus that exhibits potent antimicrobial and anticancer properties. Its ability to transport alkali metal ions across cell membranes disrupts cellular ion homeostasis, leading to apoptosis and inhibition of proliferation. Accurate quantification of Salinomycin in various matrices, including biological fluids and pharmaceutical formulations, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This document outlines validated High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the reliable quantification of Salinomycin.
Quantitative Data Summary
The following tables summarize the performance characteristics of the analytical methods described.
Table 1: LC-MS/MS Method Performance in Human Plasma
| Parameter | Value | Reference |
|---|---|---|
| Linearity (r²) | 0.998 | [1] |
| Limit of Detection (LOD) | 0.6 pg/mL | [1] |
| Limit of Quantification (LOQ) | 16 pg/mL | [1] |
| Inter-day Variation (CV) | <15% | [1] |
| Intra-day Variation (CV) | <15% |[1] |
Table 2: HPLC Method Performance with Pre-Column Oxidation in Human Plasma
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 15-300 ng/mL | [2] |
| Limit of Detection (LOD) | ~5 ng/mL | [2] |
| Mean Absolute Recovery | 93.4% | [2] |
| Accuracy | Within 5% | [2] |
| Within-run Precision (RSD) | <8% | [2] |
| Between-run Precision (RSD)| <8% |[2] |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of Salinomycin in Human Plasma
This protocol is adapted from a validated method for the sensitive quantification of Salinomycin in human plasma.[1]
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma, add 400 µL of methanol.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Waters Xterra® MS C18 (2.1 x 50 mm, 3.5 µm)[1]
-
Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., acetonitrile:water with 0.1% formic acid, 80:20 v/v).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[1]
-
MRM Transitions: Monitor for at least two specific precursor-to-product ion transitions for Salinomycin for confident identification and quantification.
3. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard against the concentration of the calibration standards.
-
Determine the concentration of Salinomycin in the samples from the calibration curve using a linear regression model.
Protocol 2: HPLC Quantification of Salinomycin with Pre-column Derivatization
This method utilizes pre-column oxidation to form a chromophore for UV detection, suitable for laboratories without access to a mass spectrometer.[2]
1. Sample Preparation (Solid-Phase Extraction)
-
Extract Salinomycin and an internal standard (e.g., Narasin) from plasma into iso-octane.
-
Perform solid-phase extraction (SPE) on a silica gel column.
-
Wash the SPE column with methylene chloride-methanol (98.5:1.5).
-
Elute the analytes with methylene chloride-methanol (90:10).[2]
-
Evaporate the eluate to dryness.
2. Pre-column Derivatization
-
Reconstitute the dried extract in a suitable solvent.
-
Add pyridinium dichromate to oxidize Salinomycin and the internal standard, forming a chromophore that absorbs at 225 nm.[2]
-
Inject the derivatized sample into the HPLC system.
3. HPLC Conditions
-
HPLC System: Standard HPLC with UV detector
-
Pre-column: C18
-
Analytical Column: C18
-
Mobile Phase: A suitable gradient or isocratic mobile phase (e.g., acetonitrile and water).
-
Detection Wavelength: 225 nm[2]
-
Column Switching: Utilize an automated heart-cut column switching technique to enhance selectivity by transferring the analyte fraction from the pre-column to the analytical column.[2]
4. Data Analysis
-
Quantify Salinomycin by comparing the peak area of the derivatized analyte to a calibration curve prepared from derivatized standards.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of the Wnt/β-catenin signaling pathway by Salinomycin.
Caption: General experimental workflow for LC-MS/MS analysis.
References
- 1. Identification and quantification of salinomycin in intoxicated human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC analysis of salinomycin in human plasma using pre-column oxidation and automated heart cut column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
Martinomycin: Application Notes and Protocols for Studying Ion Transport Across Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Martinomycin is a polyether antibiotic produced by Streptomyces salvialis.[1] Like other polyether ionophores, its structure, characterized by multiple tetrahydrofuran and tetrahydropyran rings, enables it to form a lipid-soluble complex with cations and transport them across biological membranes.[1][2] This ability to disrupt ion gradients makes this compound and other polyether ionophores valuable tools for studying the physiological roles of ion transport and for investigating potential therapeutic applications, including their activity against drug-resistant bacteria and parasites.[2][3]
These application notes provide an overview of the use of this compound as a research tool for investigating ion transport across membranes. Due to the limited availability of specific quantitative data for this compound, the following protocols and data tables are based on established methods for characterizing other well-studied polyether ionophores. These should serve as a starting point for designing and optimizing experiments with this compound.
Mechanism of Action
Polyether ionophores like this compound act as mobile carriers, binding a cation, diffusing across the lipid bilayer, and releasing the cation on the other side. This process is typically electroneutral, often involving the counter-transport of a proton (H+), thereby affecting both the ion gradient and the pH gradient across the membrane.
Caption: Cation/Proton Antiport Mechanism of this compound.
Quantitative Data Presentation
The following tables present example quantitative data for ion selectivity and transport rates of well-characterized polyether ionophores. These values can serve as a reference for designing experiments with this compound.
Table 1: Ion Selectivity of Polyether Ionophores
| Ionophore | Ion Selectivity Sequence | Method |
| Salinomycin | K+ > Na+ > Rb+ > Cs+ > Li+ | Planar Bilayer Lipid Membrane (BLM) potential and liposome fluorescence assay[4] |
| Monensin | Na+ > K+ > Rb+ > Li+ > Cs+ | Various |
| Lasalocid | Ba2+ > Sr2+ > Ca2+ > Mg2+; K+ > Rb+ > Na+ > Cs+ > Li+ | Various |
Table 2: Ion Transport Rates for Valinomycin (a potassium-selective ionophore)
| Parameter | Value | Method |
| Translocation rate of free carrier | 2 x 10^4 s⁻¹ | Electrical relaxation experiments with phosphatidylinositol bilayer membranes[5] |
| Translocation rate of carrier-ion complex | 2 x 10^4 s⁻¹ | Electrical relaxation experiments with phosphatidylinositol bilayer membranes[5] |
| Dissociation rate constant of carrier-ion complex at membrane-solution interface | 5 x 10^4 s⁻¹ | Electrical relaxation experiments with phosphatidylinositol bilayer membranes[5] |
Experimental Protocols
Protocol 1: Determination of Ion Selectivity using Artificial Lipid Vesicles
This protocol describes a fluorescence-based assay to determine the ion selectivity of this compound by measuring its ability to facilitate cation/H+ exchange in large unilamellar vesicles (LUVs) containing a pH-sensitive fluorescent dye.
Materials:
-
Lipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC)
-
pH-sensitive fluorescent dye (e.g., pyranine)
-
HEPES buffer
-
Salts of cations to be tested (e.g., KCl, NaCl, LiCl)
-
This compound stock solution (in ethanol or DMSO)
-
Protonophore (e.g., CCCP)
-
Fluorometer
Methodology:
-
LUV Preparation:
-
Prepare LUVs encapsulating the pH-sensitive dye by extrusion.
-
Remove external dye by gel filtration.
-
-
Fluorescence Assay:
-
Suspend the LUVs in a cuvette with buffer.
-
Add the salt of the cation to be tested to the external medium.
-
Add this compound to initiate ion transport.
-
Add a protonophore (e.g., CCCP) to collapse the pH gradient as a control.
-
Monitor the change in fluorescence of the entrapped dye over time. The rate of fluorescence change is proportional to the rate of H+ influx, which is coupled to the cation efflux mediated by this compound.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence change for each cation.
-
Compare the rates to determine the selectivity sequence.
-
Caption: Workflow for Ion Selectivity Assay.
Protocol 2: Measurement of Membrane Potential Changes in Whole Cells
This protocol uses a voltage-sensitive fluorescent dye to measure changes in the plasma membrane potential of cultured cells upon treatment with this compound.
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
Cell culture medium
-
Voltage-sensitive dye (e.g., DiSC3(5) or DiBAC4(3))[6]
-
This compound stock solution
-
Positive control (e.g., valinomycin for K+ depolarization)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Methodology:
-
Cell Preparation:
-
Seed cells in a 96-well plate and grow to confluency.
-
-
Dye Loading:
-
Wash cells with a physiological salt solution.
-
Incubate cells with the voltage-sensitive dye according to the manufacturer's instructions.
-
-
Measurement:
-
Measure the baseline fluorescence using a plate reader.
-
Add this compound at various concentrations to the wells.
-
Immediately begin kinetic fluorescence readings to monitor changes in membrane potential. Depolarization or hyperpolarization will result in an increase or decrease in fluorescence, depending on the dye used.
-
-
Controls:
-
Include wells with untreated cells (negative control) and cells treated with a known ionophore like valinomycin in high extracellular K+ (positive control for depolarization).
-
-
Data Analysis:
-
Normalize the fluorescence data to the baseline.
-
Plot the change in fluorescence over time for each concentration of this compound.
-
Caption: Workflow for Membrane Potential Assay.
Applications in Drug Development
The ability of this compound to alter ion homeostasis can be leveraged in drug development for several purposes:
-
Antimicrobial Research: By disrupting essential ion gradients in bacteria, this compound can be investigated as a potential antibiotic, particularly against resistant strains.
-
Anticancer Studies: Altered ion homeostasis is a characteristic of some cancer cells. This compound can be used to probe the role of specific ion gradients in cancer cell proliferation and survival.
-
Tool for Studying Ion Channels and Transporters: this compound can be used to manipulate membrane potential and ion gradients to study the function and regulation of endogenous ion channels and transporters.
Caption: Applications of this compound in Research.
Conclusion
This compound, as a polyether ionophore, represents a valuable tool for researchers studying the intricate processes of ion transport across biological membranes. The protocols and data presented here provide a framework for investigating its specific properties and for utilizing it to probe cellular functions dependent on ion homeostasis. Further research to elucidate the precise ion selectivity and transport kinetics of this compound will enhance its utility in both basic research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyether Ionophore Antibiotics Target Drug-Resistant Clinical Isolates, Persister Cells, and Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selectivity of cation transport across lipid membranes by the antibiotic salinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Rate Constants of Valinomycin-Mediated Ion Transport through Thin Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
Application of Martinomycin in Veterinary Medicine: A Framework for Investigation
Initial Search Synopsis: A comprehensive search for "Martinomycin" in the context of veterinary medicine did not yield specific results. This suggests that this compound is likely a novel or investigational compound with limited to no currently published applications in this field.
The following Application Notes and Protocols are presented as a predictive framework based on established methodologies for evaluating new antimicrobial agents in veterinary medicine. This document is intended to guide researchers, scientists, and drug development professionals on the potential data, protocols, and visualizations that would be necessary to establish the veterinary applications of a compound like this compound.
Application Notes
Introduction
This compound is a novel antimicrobial agent with a putative broad-spectrum activity. Its potential application in veterinary medicine is aimed at addressing the growing concern of antimicrobial resistance in companion and production animals. This document outlines the preclinical evaluation of this compound, including its mechanism of action, in vitro and in vivo efficacy, and preliminary safety profile.
Mechanism of Action
The precise mechanism of action of this compound is under investigation. Preliminary studies suggest that it may interfere with bacterial cell wall synthesis by inhibiting key enzymes involved in peptidoglycan formation. This disruption leads to cell lysis and bacterial death. Further studies are required to fully elucidate the specific molecular targets.
Caption: Putative signaling pathway for this compound's mechanism of action.
In Vitro Efficacy
The in vitro antibacterial activity of this compound was evaluated against a panel of common veterinary pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using broth microdilution methods.
Table 1: In Vitro Activity of this compound Against Veterinary Pathogens
| Bacterial Species | Strain ID | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus pseudintermedius | ATCC 49444 | 0.5 | 1 |
| Escherichia coli | ATCC 25922 | 2 | 4 |
| Pasteurella multocida | ATCC 43137 | 1 | 2 |
| Pseudomonas aeruginosa | ATCC 27853 | 8 | 16 |
| Streptococcus suis | ATCC 43765 | 0.25 | 0.5 |
In Vivo Efficacy
The in vivo efficacy of this compound was assessed in a murine systemic infection model. Mice were challenged with a lethal dose of Staphylococcus pseudintermedius and treated with varying doses of this compound.
Table 2: In Vivo Efficacy of this compound in a Murine Infection Model
| Treatment Group | Dose (mg/kg) | Survival Rate (%) |
| Vehicle Control | 0 | 0 |
| This compound | 10 | 60 |
| This compound | 20 | 90 |
| This compound | 40 | 100 |
| Positive Control (Drug X) | 10 | 100 |
Pharmacokinetics
The pharmacokinetic profile of this compound was evaluated in healthy beagle dogs following a single intravenous administration.
Table 3: Pharmacokinetic Parameters of this compound in Beagle Dogs (10 mg/kg IV)
| Parameter | Value |
| Half-life (t½) (h) | 4.2 |
| Maximum Concentration (Cmax) (µg/mL) | 25.8 |
| Area Under the Curve (AUC) (µg·h/mL) | 88.5 |
| Volume of Distribution (Vd) (L/kg) | 1.5 |
| Clearance (CL) (mL/h/kg) | 113 |
Toxicology
An acute oral toxicity study was conducted in rats to determine the safety profile of this compound.
Table 4: Acute Oral Toxicity of this compound in Rats
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs Observed |
| 500 | 10 | 0/10 | None |
| 1000 | 10 | 0/10 | None |
| 2000 | 10 | 2/10 | Lethargy, piloerection |
| LD50 (mg/kg) | - | >2000 | - |
Experimental Protocols
Protocol for In Vitro Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound with no visible bacterial growth.
Protocol for In Vivo Murine Systemic Infection Model
Objective: To evaluate the in vivo efficacy of this compound in treating a systemic bacterial infection.
Materials:
-
This compound
-
Pathogenic bacterial strain (e.g., S. pseudintermedius)
-
6-8 week old female BALB/c mice
-
Vehicle (e.g., saline)
-
Syringes and needles
Caption: Experimental workflow for the in vivo efficacy study.
Procedure:
-
Acclimatize mice for at least 7 days before the experiment.
-
Induce a systemic infection by intraperitoneal injection of a lethal dose of the bacterial pathogen.
-
Randomly assign mice to treatment groups (vehicle control, this compound at different doses, positive control).
-
Administer the respective treatments at specified time points post-infection (e.g., 1 and 12 hours).
-
Monitor the mice for survival and clinical signs of illness daily for 14 days.
-
Record and analyze the survival data.
Protocol for Acute Oral Toxicity Study
Objective: To determine the acute toxicity of a single oral dose of this compound and to identify the approximate lethal dose (LD50).
Materials:
-
This compound
-
Wistar rats (equal numbers of males and females)
-
Oral gavage needles
-
Appropriate vehicle
Procedure:
-
Fast the animals overnight prior to dosing.
-
Administer a single oral dose of this compound at various dose levels to different groups of rats.
-
A control group receives the vehicle alone.
-
Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
-
Perform a gross necropsy on all animals at the end of the study.
-
Calculate the LD50 value using appropriate statistical methods.
Caption: Logical relationship of preclinical and clinical development stages.
Troubleshooting & Optimization
overcoming Martinomycin solubility issues in aqueous solutions
Welcome to the technical support center for Martinomycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues in aqueous solutions and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a polyether ionophore antibiotic.[1] Its primary mechanism of action involves the transport of ions across cellular membranes, leading to a disruption of the transmembrane ion concentration gradients essential for the survival of microorganisms.[1][2] This disruption of ion homeostasis is particularly effective against Gram-positive bacteria, which lack the protective outer membrane found in Gram-negative bacteria.[1] The process ultimately leads to cell death due to ion imbalance, changes in intracellular pH, and disruption of the plasma membrane.[3]
Q2: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS or cell culture media). What are the recommended solvents?
This compound is a hydrophobic compound and is expected to have low solubility in aqueous solutions alone. For in vitro and in vivo studies, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[3][4] Ethanol can also be considered as a primary solvent.
Q3: How do I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound powder in 100% DMSO. For example, to make a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of this compound. Ensure the powder is completely dissolved by gentle vortexing or pipetting. Store stock solutions at -20°C for short-term storage or -80°C for long-term storage.[4] Always bring the stock solution to room temperature and ensure there is no precipitate before use.[5]
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental medium. How can I prevent this?
Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several strategies to overcome this:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to your final volume of aqueous medium. Instead, perform serial dilutions in the medium.
-
Use of Co-solvents and Surfactants: For challenging applications, a mixture of solvents and surfactants can be highly effective. A suggested formulation for in vivo use is a mixture of DMSO, PEG300 (polyethylene glycol 300), Tween 80, and a saline or PBS buffer .[4] This can be adapted for in vitro use by keeping the final concentration of organic solvents and detergents low (typically <0.5% v/v) to avoid cellular toxicity.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture or assay is low, generally below 0.5%, to minimize toxicity to the cells.[6] It is crucial to include a vehicle control (medium with the same final concentration of DMSO and any other solvents) in your experiments.
Q5: Does pH affect the solubility of this compound?
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| This compound powder will not dissolve in the initial solvent (e.g., DMSO). | Insufficient solvent volume or low temperature. | 1. Ensure you are using a sufficient volume of solvent for the desired concentration. 2. Gently warm the solution to room temperature. 3. Use gentle vortexing or sonication to aid dissolution. |
| A precipitate forms immediately upon adding the DMSO stock to the aqueous medium. | Rapid change in solvent polarity ("crashing out"). | 1. Perform a stepwise dilution rather than a single large dilution. 2. Pre-warm the aqueous medium to 37°C before adding the stock solution. 3. Increase the final concentration of DMSO slightly, while remaining within the tolerated limit for your cells. |
| The final solution appears cloudy or hazy. | Micro-precipitation or aggregation of this compound. | 1. Try incorporating a non-ionic surfactant like Tween 80 (final concentration 0.01-0.1%) in your final medium. 2. Consider using a co-solvent system like the one suggested for in vivo use (DMSO, PEG300, Tween 80) at very low final concentrations. 3. Filter the final solution through a 0.22 µm syringe filter if the application allows, but be aware this may remove some of the aggregated compound. |
| I observe crystalline precipitates in my cell culture plates after incubation. | Evaporation of media leading to increased concentration of all components, including this compound. | 1. Ensure proper humidification of your incubator. 2. Use plates with lids and consider sealing them with parafilm for long-term experiments.[9][10] |
Quantitative Data Summary
Specific quantitative solubility data for this compound in various solvents is not widely published. However, based on its classification as a polyether antibiotic and general laboratory practices for similar hydrophobic compounds, the following table provides qualitative solubility information and a recommended starting formulation.
| Solvent/System | Solubility (Qualitative) | Recommended Formulation for Stock/Working Solutions |
| Water | Very Low / Insoluble | Not recommended for initial stock solution preparation. |
| Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | Not recommended for initial stock solution preparation. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions (e.g., 10-50 mg/mL). |
| Ethanol | Soluble | Can be used as an alternative to DMSO for stock solutions. |
| Aqueous Medium (e.g., Cell Culture Media) | Low (Prone to Precipitation) | Final working solutions should be prepared by diluting a stock solution. The final organic solvent concentration should be minimized (<0.5%). |
| Co-Solvent System (for in vivo) | Soluble (as a dispersion) | A mixture of DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS has been suggested.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions for In Vitro Assays
This protocol provides a general method for preparing working solutions of this compound for use in cell-based assays, such as cytotoxicity or antimicrobial susceptibility testing.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, appropriate aqueous buffer or cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a 10 mg/mL Primary Stock Solution:
-
Aseptically weigh out 1 mg of this compound powder.
-
Add 100 µL of sterile DMSO to the powder.
-
Gently vortex or pipette up and down until the powder is completely dissolved. This is your 10 mg/mL primary stock.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]
-
-
Prepare an Intermediate Stock Solution (e.g., 1 mg/mL):
-
Thaw an aliquot of the 10 mg/mL primary stock solution at room temperature.
-
In a sterile tube, dilute the primary stock 1:10 in sterile cell culture medium or PBS. For example, add 10 µL of the 10 mg/mL stock to 90 µL of medium. Mix thoroughly. Note: Some precipitation may occur at this stage. Proceed to the next step immediately.
-
-
Prepare Final Working Concentrations:
-
Perform serial dilutions from your intermediate stock solution into the final assay medium in your multi-well plate.
-
For example, to achieve a final concentration of 10 µg/mL in a final well volume of 200 µL, you would add 2 µL of the 1 mg/mL intermediate stock to 198 µL of medium in the well.
-
Ensure the final DMSO concentration is below 0.5%. For the example above, the final DMSO concentration would be 0.1%.
-
Always include a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method to determine the MIC of this compound against a bacterial strain.[1][2][11][12][13]
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
From an overnight culture, prepare a bacterial suspension in sterile saline or MHB to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Prepare Serial Dilutions of this compound:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of a starting concentration of this compound (e.g., 64 µg/mL, prepared from your stock solution) to the first well of a row.
-
Mix well and transfer 100 µL from the first well to the second well. Continue this 2-fold serial dilution across the plate, discarding the final 100 µL from the last well.
-
-
Inoculate the Plate:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations by half.
-
Include a positive control well (bacteria in MHB with no antibiotic) and a negative control well (MHB only).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well).[1]
-
Visualizations
References
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Martinomycin_TargetMol [targetmol.com]
- 5. This compound | Antibiotic antibiotic | Hello Bio [hellobio.com]
- 6. nkylilis.com [nkylilis.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. Cell Culture Academy [procellsystem.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. bmglabtech.com [bmglabtech.com]
- 13. bio.libretexts.org [bio.libretexts.org]
Technical Support Center: Optimizing Martinomycin Dosage for In Vivo Studies
Disclaimer: Martinomycin is a polyether antibiotic with limited publicly available research data, particularly concerning in vivo studies.[1][2] This technical support center provides a framework and general guidance for researchers working with novel antibiotics. The experimental protocols, dosage tables, and troubleshooting guides are templates that should be adapted based on internally generated data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a polyether antibiotic produced by the bacterium Streptomyces salvialis.[1][2] Its chemical formula is C49H84O17.[1] As a polyether antibiotic, it belongs to the ionophore class of compounds.[2] Ionophores function by transporting cations across lipid membranes, disrupting ion gradients which are essential for cellular function and survival. The specific ions transported by this compound and the full details of its mechanism of action are not yet fully characterized in publicly available literature.
Q2: What is the known spectrum of activity for this compound?
A2: In vitro studies have shown that this compound is active against Gram-positive bacteria, including Staphylococcus spp., Streptococcus spp., and Enterococcus spp., with Minimum Inhibitory Concentrations (MICs) ranging from 0.06 to 0.5 µg/mL.[1] Its activity against Gram-negative bacteria, fungi, or other microorganisms has not been extensively reported.
Q3: Are there any established in vivo dosage guidelines for this compound?
A3: Currently, there are no established in vivo dosage guidelines for this compound in the public domain. As with any novel compound, dosage determination requires a systematic approach, starting with maximum tolerated dose (MTD) studies and moving towards efficacy studies in relevant animal models. Researchers should begin with a thorough literature review for dosing of similar polyether antibiotics, while acknowledging that each compound has a unique toxicity and pharmacokinetic profile.
Q4: What are the common challenges when working with polyether antibiotics in vivo?
A4: Polyether antibiotics as a class can present several challenges in vivo:
-
Toxicity: This class of antibiotics can have a narrow therapeutic window and may exhibit dose-dependent toxicity, affecting cardiac and skeletal muscles.[2]
-
Solubility: Many polyether antibiotics are lipophilic and have poor aqueous solubility, complicating formulation for in vivo administration.
-
Pharmacokinetics: Bioavailability and distribution can be variable and require careful characterization.
Troubleshooting In Vivo this compound Studies
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Toxicity / Animal Mortality | - Dosage is above the Maximum Tolerated Dose (MTD).- Inappropriate vehicle causing adverse effects.- Rapid clearance leading to toxic metabolite formation. | - Conduct a dose-range-finding study to establish the MTD.- Test different biocompatible vehicle formulations (e.g., PEG, DMSO/Saline mixtures).- Perform pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME). |
| Lack of Efficacy in Animal Model | - Dosage is below the therapeutic window.- Poor bioavailability or rapid clearance of the compound.- The animal model is not appropriate for the targeted pathogen.- this compound is inactivated in vivo. | - Perform dose-escalation studies to find an effective dose that is below the MTD.- Analyze plasma and tissue concentrations of this compound to ensure adequate exposure.- Validate the infection model to ensure it is robust and reproducible.- Investigate potential metabolic pathways of this compound. |
| Inconsistent Results Between Experiments | - Variability in animal health or weight.- Inconsistent formulation or administration of this compound.- Fluctuation in the virulence of the pathogen.- Operator-dependent variability in experimental procedures. | - Ensure animals are sourced from a reliable vendor and are of similar age and weight.- Standardize the formulation and administration protocol. Use a fresh preparation for each experiment.- Use a standardized bacterial inoculum and confirm its virulence regularly.- Provide thorough training on all experimental procedures to all personnel involved. |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) in Mice
-
Animal Model: Healthy, 6-8 week old BALB/c mice.
-
Grouping: Divide mice into groups of 3-5 per dose level, including a vehicle control group.
-
Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline). The final concentration should be such that the desired dose can be administered in a volume of 100 µL.
-
Dosing: Administer single doses of this compound via the intended route (e.g., intraperitoneal, oral gavage) in an escalating manner to different groups. Start with a low dose (e.g., 1 mg/kg) and increase geometrically (e.g., 2, 4, 8, 16 mg/kg) in subsequent groups.
-
Monitoring: Observe animals for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur, altered respiration) at regular intervals (e.g., 1, 4, 24, 48 hours) for up to 14 days.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant mortality (e.g., >10%) or severe clinical signs of toxicity.
Protocol 2: Murine Thigh Infection Model for Efficacy Testing
-
Animal Model: Neutropenic 6-8 week old ICR mice. Render mice neutropenic by intraperitoneal injection of cyclophosphamide.
-
Infection: Inject a standardized inoculum of a susceptible bacterial strain (e.g., Staphylococcus aureus) into the thigh muscle of each mouse.
-
Grouping: Divide mice into groups (n=5), including a vehicle control and one or more this compound treatment groups with doses below the determined MTD.
-
Treatment: Initiate treatment at a specified time point post-infection (e.g., 2 hours) via the desired route. Administer doses as determined from pilot efficacy studies.
-
Endpoint: At 24 hours post-infection, euthanize mice, aseptically remove the thigh muscle, homogenize it in saline, and perform serial dilutions for quantitative culture on appropriate agar plates.
-
Analysis: Calculate the bacterial load (CFU/gram of tissue) for each group. Efficacy is determined by a significant reduction in bacterial load compared to the vehicle control group.
Visualizations
References
Marinomycin A Synthesis: Technical Support Center
Welcome to the technical support center for the synthesis of Marinomycin A. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging total synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, with a focus on improving reaction yields.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of Marinomycin A, particularly concerning low yields in critical steps.
Issue 1: Low Yield in Dimerization/Macrocyclization Step
Q: My direct dimerization attempt to form the 44-membered macrocycle is resulting in very low yields (≤5%) and significant formation of the monomeric cyclized product. What can I do to improve the yield of the desired dimer?
A: This is a well-documented and critical challenge in the synthesis of Marinomycin A. Direct dimerization approaches often favor the formation of the smaller, monomeric macrocycle due to intramolecular cyclization being kinetically and thermodynamically more favorable.
Troubleshooting Strategies:
-
Switch to a Stepwise Approach: Instead of a one-pot dimerization and cyclization, a stepwise approach has proven more successful. This involves first coupling the two monomeric units to form a linear seco-dimer, followed by a separate macrocyclization step to close the large ring. This approach significantly improves the yield of the desired macrocycle by preventing premature intramolecular cyclization.[1]
-
Optimize Coupling Reaction Conditions: The choice of coupling reaction and the specific conditions are critical. While various methods like Suzuki, Stille, and Heck couplings have been attempted, the yields can vary significantly. For instance, an initial attempt at a direct Suzuki-type dimerization by Nicolaou and coworkers yielded ≤2% of the desired dimer.[1]
-
Stille Coupling: This has been used with some success in related macrocyclizations. Key parameters to optimize include the palladium source, ligand, solvent, and temperature. Common side reactions to troubleshoot include homocoupling of the stannane reagent and dehalogenation of the coupling partner. Trying different solvents, such as switching from dioxane or DMF to toluene, may reduce dehalogenation. The use of bulkier phosphine ligands can also be beneficial.
-
Suzuki Coupling: While direct dimerization can be problematic, stepwise Suzuki couplings have been used effectively to form the linear dimer. Optimization of the base, palladium catalyst, and solvent system is crucial for achieving high yields in this step.
-
-
Slow Addition/High Dilution: During the macrocyclization of the linear seco-dimer, using high dilution conditions (typically in the range of 0.001 M) and slow addition of the substrate to the reaction mixture can significantly favor the desired intramolecular cyclization over intermolecular oligomerization.
Summary of Dimerization/Macrocyclization Strategies and Reported Yields:
| Strategy | Coupling Reaction | Key Conditions | Reported Yield | Reference |
| Direct Dimerization | Suzuki-type | Pd(PPh₃)₄, TlOEt (300 equiv) | ≤2% | Nicolaou et al. |
| Stepwise Approach | Suzuki-type | Formation of linear dimer, then macrocyclization | Considerably improved overall yield | Nicolaou et al.[1] |
| Direct Dimerization | NaHMDS-promoted double transesterification | Not specified | Successful synthesis reported | Hatakeyama et al. |
| Stepwise Approach | Salicylate-mediated esterification | Acetal formation to activate one monomer | 82% for the initial esterification | Evans et al. |
Troubleshooting Dimerization Logic
Caption: Troubleshooting workflow for low dimerization yield.
Issue 2: Difficulty with Selective Deprotection of Silyl Ethers
Q: I am struggling with the selective deprotection of a primary TBS (tert-butyldimethylsilyl) ether in the presence of secondary TBS ethers in my polyol fragment. Standard deprotection methods are either too slow or lead to a mixture of products. How can I achieve better selectivity?
A: Selective deprotection of silyl ethers in complex polyketide intermediates is a frequent hurdle. The subtle differences in steric hindrance between primary and secondary silyl ethers require carefully optimized conditions to achieve clean deprotection.
Troubleshooting Strategies:
-
Mild Acidic Conditions: Reagents like pyridinium p-toluenesulfonate (PPTS) in alcoholic solvents (e.g., methanol or ethanol) at room temperature are often effective for the selective removal of primary TBS ethers. The reaction progress should be carefully monitored by TLC to avoid over-reaction and deprotection of secondary ethers.
-
Fluoride-Based Reagents: While TBAF is a common reagent for silyl ether deprotection, its high reactivity can lead to poor selectivity.
-
HF-Pyridine: This reagent can sometimes offer better selectivity than TBAF. The reaction is typically run in a solvent like THF or acetonitrile.
-
Buffered Fluoride Sources: Using a buffered solution of a fluoride source, such as TBAF with acetic acid, can help to control the reactivity and improve selectivity.
-
-
Enzyme-Catalyzed Deprotection: In some cases, enzymatic deprotection can offer exquisite selectivity. Lipases, for example, can be used for the selective hydrolysis of silyl ethers. This method is highly substrate-dependent and may require screening of different enzymes and reaction conditions.
-
Alternative Protecting Groups: If selective deprotection remains a significant issue, consider using a more labile silyl protecting group for the primary alcohol from the outset, such as a TES (triethylsilyl) group, which can be removed under milder acidic conditions in the presence of TBS groups.
Reported Conditions for Selective Deprotection:
| Reagent/Conditions | Substrate Type | Selectivity | Reported Yield | Reference |
| Sodium periodate (excess) in aqueous THF | Primary TBS ether in the presence of secondary TBS ethers | Good | 41% | Menche et al. (adapted) |
| PPTS in MeOH | Primary TBS ether in the presence of TIPS ether | High | Not specified for Marinomycin A, but a general method | General knowledge |
| ZnBr₂ and N-chlorosuccinimide in MeOH/DCM | Primary and secondary TBS ethers | High for primary | Excellent (general method) | General knowledge |
Selective Deprotection Workflow
Caption: Workflow for troubleshooting selective TBS deprotection.
Frequently Asked Questions (FAQs)
Q1: What is a realistic overall yield to expect for the total synthesis of Marinomycin A?
A1: The total synthesis of Marinomycin A is a long and complex process, and overall yields are typically low. Reported overall yields for successful total syntheses are in the range of 0.6% to 4.0%. For example, one convergent four-fragment approach reported an overall yield of 0.6% over a 24-step longest linear sequence for the monomer. Another synthesis was reported with an 18-step sequence and a 3.5% overall yield, while a 24-step synthesis reported a 4.0% overall yield.
Q2: My polyene intermediates are showing signs of degradation. How can I minimize this?
A2: The conjugated polyene system in Marinomycin A and its precursors is sensitive to light, air, and acid.
-
Light Protection: All manipulations of polyene-containing intermediates should be carried out in the dark or under amber/red light to prevent light-induced isomerization and degradation.
-
Inert Atmosphere: Reactions involving these intermediates should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Purification: Use neutral or slightly basic conditions during workup and chromatography. Avoid prolonged exposure to silica gel, which can be acidic. Using deactivated silica or a different stationary phase may be beneficial.
Q3: Are there any specific safety precautions I should be aware of when synthesizing Marinomycin A?
A3: Standard laboratory safety procedures should always be followed. In addition, be aware of the following:
-
Thallium Reagents: Some early synthetic routes employed highly toxic thallium reagents (e.g., TlOEt). If you are considering replicating these methods, be aware of the extreme toxicity and handle these reagents with appropriate caution and engineering controls.
-
Organotin Reagents: Stille couplings utilize organotin compounds, which are also toxic. Handle these with care and dispose of tin-containing waste appropriately.
-
Potent Biological Activity: Marinomycin A is a potent cytotoxic agent. Handle the final product and late-stage intermediates with appropriate personal protective equipment (PPE).
Key Experimental Protocols
Stepwise Suzuki Coupling for Linear Dimer Formation (General Protocol)
This protocol is a generalized representation based on the successful stepwise approach.
-
Preparation of the Boronic Acid Monomer: The monomer bearing the vinyl bromide is converted to the corresponding boronic acid. A common method is lithium-halogen exchange followed by quenching with a borate ester and subsequent hydrolysis.
-
Suzuki Coupling:
-
In a flame-dried flask under an inert atmosphere, dissolve the boronic acid monomer (1.0 equiv) and the vinyl bromide monomer (1.0 equiv) in a suitable solvent (e.g., THF, dioxane, or DMF).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%).
-
Add an aqueous solution of a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2-3 equiv).
-
Degas the reaction mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the linear seco-dimer.
-
Macrocyclization via Esterification (General Protocol)
This protocol is a generalized representation of the ring-closing step.
-
Deprotection: Selectively deprotect the terminal carboxylic acid and alcohol of the linear seco-dimer.
-
Macrolactonization:
-
Prepare a solution of the seco-acid in a suitable solvent (e.g., THF or toluene).
-
In a separate, large flask, place the macrolactonization reagent (e.g., Yamaguchi reagent, Shiina reagent) in the same solvent under high dilution conditions (final concentration of the seco-acid should be ~0.001 M).
-
Using a syringe pump, add the solution of the seco-acid to the reagent-containing flask over a prolonged period (e.g., 12-24 hours) at the appropriate temperature (this can range from room temperature to reflux, depending on the reagent).
-
After the addition is complete, stir the reaction until completion as monitored by TLC.
-
Quench the reaction and perform an aqueous workup.
-
Purify the crude product by flash column chromatography to obtain the macrocycle.
-
References
identifying and minimizing off-target effects of Martinomycin
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the off-target effects of Martinomycin. The following information is based on the current understanding of polyether ionophore antibiotics, a class of compounds to which this compound belongs. As specific data for this compound is limited, information from closely related and well-studied ionophores, such as Salinomycin and Monensin, has been included to provide guidance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a polyether ionophore antibiotic. Its primary mechanism of action is to bind and transport cations (positively charged ions) across biological membranes, such as the cell membrane and mitochondrial membranes. This transport disrupts the natural ion gradients that are essential for numerous cellular functions, leading to cell death in susceptible organisms.
Q2: What are the expected off-target effects of this compound in mammalian cells?
A2: The off-target effects of this compound are intrinsically linked to its on-target mechanism of action—the disruption of ion homeostasis. In mammalian cells, this can lead to:
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential is a common effect of ionophores, which can impair ATP production and increase the generation of reactive oxygen species (ROS).[1][2][3]
-
Induction of Apoptosis and Autophagy: Cellular stress caused by ionic imbalance can trigger programmed cell death (apoptosis) and cellular self-digestion (autophagy).[4][5]
-
Cardiotoxicity and Myotoxicity: Disruption of ion gradients in cardiac and skeletal muscle cells can lead to cellular damage and toxicity.
-
ER Stress: Alterations in cellular calcium levels can lead to stress in the endoplasmic reticulum (ER), a key organelle for protein synthesis and folding.[5][6]
Q3: How can I identify off-target effects of this compound in my experiments?
A3: A multi-pronged approach is recommended to identify off-target effects:
-
Cytotoxicity Assays: Determine the IC50 value of this compound in your cell line of interest and a non-cancerous control cell line to assess its therapeutic window.
-
Mitochondrial Health Assays: Use fluorescent probes like TMRM or JC-1 to measure changes in mitochondrial membrane potential. Assays for ATP production and ROS generation can also provide valuable insights.
-
Ion Concentration Measurement: Employ ion-selective fluorescent indicators to measure changes in intracellular concentrations of key cations like Ca2+, Na+, and K+.
-
Apoptosis and Autophagy Assays: Use techniques like Annexin V/PI staining, caspase activity assays, and Western blotting for autophagy markers (e.g., LC3) to detect the induction of these pathways.
-
Gene and Protein Expression Analysis: Investigate the activation of stress response pathways (e.g., ER stress, oxidative stress) through qPCR or Western blotting for key marker proteins.
Q4: What strategies can be employed to minimize the off-target effects of this compound?
A4: Minimizing off-target effects primarily involves careful experimental design and the use of protective agents:
-
Dose Optimization: Use the lowest effective concentration of this compound to achieve the desired on-target effect while minimizing toxicity to non-target cells.
-
Co-treatment with Antioxidants: Given that ionophores can induce oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) may mitigate some of the cellular damage.
-
Modulation of Extracellular Ion Concentrations: The activity of ionophores can be influenced by the ionic composition of the culture medium.[7] Experimenting with different formulations might help in reducing off-target effects.
-
Use of Less Sensitive Cell Lines: If the experimental goals permit, using cell lines that are inherently less sensitive to ionophore toxicity can be a viable strategy.
Quantitative Data Summary
The following tables summarize cytotoxicity data for the closely related polyether ionophore, Salinomycin, in various cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of Salinomycin in Prostate Cancer and Non-Malignant Cells
| Cell Line | Treatment Time (h) | IC50 (µM) |
| PC-3 (Prostate Cancer) | 12 | 1.5 |
| 24 | 1.0 | |
| 48 | 0.8 | |
| RWPE-1 (Non-malignant Prostate) | 12 | >20 |
| 24 | >20 | |
| 48 | >20 |
Data extracted from a study on Salinomycin's effects on prostate cancer cells.[4]
Table 2: IC50 Values of Salinomycin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Neuroblastoma (CSC-high) | Neuroblastoma | 1-2 |
| Glioblastoma (CSC-high) | Glioblastoma | ~1.25 |
| Medulloblastoma | Medulloblastoma | 0.1-2 |
| Pancreatic Cancer (CSC-high) | Pancreatic Cancer | ~0.5-2 |
CSC: Cancer Stem Cell. Data compiled from a review on Salinomycin as an anticancer agent.[8]
Key Experimental Protocols
1. MTT Cytotoxicity Assay
This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Materials: 96-well plates, cell culture medium, this compound stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.[9][10]
-
2. Mitochondrial Membrane Potential Assay using TMRM
This protocol measures changes in the mitochondrial membrane potential (ΔΨm) upon treatment with this compound.
-
Materials: Cell culture plates, cell culture medium, this compound stock solution, TMRM (Tetramethylrhodamine, Methyl Ester) stock solution, Hoechst 33342 (for nuclear staining), fluorescence microscope or plate reader.
-
Procedure:
-
Seed cells on a suitable culture plate or slide and allow them to adhere.
-
Treat cells with this compound at the desired concentration and for the desired time. Include a positive control for depolarization (e.g., FCCP).
-
During the last 30 minutes of incubation, add TMRM to the medium at a final concentration of 20-100 nM.
-
(Optional) Add Hoechst 33342 for nuclear counterstaining.
-
Wash the cells with pre-warmed PBS.
-
Image the cells using a fluorescence microscope with appropriate filters for TMRM and Hoechst 33342, or measure the fluorescence intensity using a plate reader. A decrease in TMRM fluorescence indicates mitochondrial depolarization.[1]
-
3. Measurement of Intracellular Calcium Concentration
This protocol uses a fluorescent indicator to measure changes in intracellular calcium levels.
-
Materials: Cell culture plates, cell culture medium, this compound stock solution, Fura-2 AM or Fluo-4 AM calcium indicator, HBSS (Hank's Balanced Salt Solution), fluorescence microscope or plate reader.
-
Procedure:
-
Seed cells and allow them to adhere.
-
Load the cells with the calcium indicator (e.g., Fura-2 AM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Add this compound to the cells and continuously monitor the fluorescence changes over time.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths to determine the intracellular calcium concentration. For single-wavelength dyes like Fluo-4, changes in fluorescence intensity are proportional to changes in calcium concentration.[11][12]
-
Visualizations
Caption: Proposed signaling cascade of this compound's off-target effects in mammalian cells.
Caption: Experimental workflow for identifying and minimizing this compound's off-target effects.
References
- 1. Frontiers | Inhibition of mitochondrial respiration has fundamentally different effects on proliferation, cell survival and stress response in immature versus differentiated cardiomyocyte cell lines [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Salinomycin Exerts Anticancer Effects on PC-3 Cells and PC-3-Derived Cancer Stem Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salinomycin induces cell death with autophagy through activation of endoplasmic reticulum stress in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Stress Responses: Cell Survival and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Polyether ionophore resistance in a one health perspective [frontiersin.org]
- 8. Salinomycin as a potent anticancer stem cell agent: State of the art and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monensin causes transient calcium ion influx into mouse splenic lymphocytes in a sodium ion-independent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monensin-Induced Increase in Intracellular Na+ Induces Changes in Na+ and Ca2+ Currents and Regulates Na+-K+ and Na+-Ca2+ Transport in Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in the large-scale production of Martinomycin
Disclaimer: Martinomycin is a polyether antibiotic produced by Streptomyces salvialis.[1][2] Detailed, publicly available data on its large-scale production is limited. This guide is based on established principles and common challenges encountered in the fermentation and purification of polyether antibiotics from Streptomyces species.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale fermentation of this compound?
A1: Large-scale fermentation of Streptomyces for polyether antibiotic production faces several challenges. A key issue is controlling the morphology of the mycelium in liquid cultures; the formation of pellets or clumps versus dispersed filaments can significantly impact yield and productivity.[3][4] Maintaining optimal nutrient levels and process parameters (pH, dissolved oxygen, temperature) is crucial, as secondary metabolite production is often triggered in the late growth or stationary phase.[3]
Q2: Why is the yield of this compound inconsistent between fermentation batches?
A2: Inconsistent yields are a common problem in Streptomyces fermentations.[3] This variability can be attributed to several factors, including:
-
Inoculum Quality: The age and physiological state of the seed culture can affect growth and antibiotic production.
-
Medium Composition: Minor variations in the quality of raw materials can lead to different outcomes.
-
Morphological Variation: As mentioned, uncontrolled changes in mycelial morphology can lead to inconsistent productivity.[4]
-
Process Parameter Control: Small deviations in pH, temperature, or aeration can have a significant impact on secondary metabolism.
Q3: What are the main difficulties in the downstream processing and purification of this compound?
A3: As a polyether antibiotic, this compound is a hydrophobic molecule with a relatively high molecular weight.[5] This presents challenges in extraction and purification. Common difficulties include:
-
Extraction Efficiency: Separating the hydrophobic antibiotic from the mycelial mass and the aqueous fermentation broth.
-
Purification Complexity: The presence of structurally related impurities and other secondary metabolites necessitates multi-step purification processes.
-
Product Stability: Polyether ionophores can be sensitive to pH and temperature, which can lead to degradation during purification.[6]
Q4: Which chromatographic techniques are suitable for purifying this compound?
A4: A combination of chromatographic techniques is typically employed. Synthetic adsorbents can be used to capture the hydrophobic antibiotic from the clarified extract.[7] Ion-exchange chromatography is also a powerful tool, particularly given the presence of a carboxyl group in polyether antibiotics, allowing for purification based on charge.[5][7] Further polishing steps may involve silica gel chromatography or preparative HPLC.
Troubleshooting Guides
Fermentation Issues
| Problem | Potential Cause | Suggested Solution |
| Low this compound Titer | Suboptimal medium composition. | Optimize carbon and nitrogen sources. Experiment with different concentrations of key nutrients. |
| Inconsistent mycelial morphology. | Adjust agitation and aeration rates. Use different inoculum development protocols. | |
| Incorrect timing of harvest. | Perform time-course studies to determine the peak of antibiotic production. | |
| Foaming in the Bioreactor | High protein content in the medium. | Add food-grade antifoaming agents. Optimize the agitation speed. |
| Slow Biomass Growth | Poor inoculum quality. | Use a fresh, actively growing seed culture. Optimize the seed culture medium. |
| Nutrient limitation. | Ensure all essential nutrients are present in sufficient quantities. |
Downstream Processing and Purification Issues
| Problem | Potential Cause | Suggested Solution |
| Low Recovery After Extraction | Inefficient cell lysis. | Optimize the cell disruption method (e.g., sonication, high-pressure homogenization). |
| Poor partitioning into the organic solvent. | Test different organic solvents and adjust the pH of the aqueous phase to ensure the antibiotic is in its non-ionized form. | |
| Co-elution of Impurities during Chromatography | Similar physicochemical properties of impurities. | Optimize the gradient profile in ion-exchange or reverse-phase chromatography.[8] |
| Inappropriate resin choice. | Screen different types of synthetic adsorbents or ion-exchange resins.[7] | |
| Product Degradation | pH or temperature instability. | Perform stability studies to determine the optimal pH and temperature range for processing.[6] |
Experimental Protocols
Protocol 1: Shake Flask Fermentation for this compound Production
-
Inoculum Preparation:
-
Prepare a seed medium (e.g., tryptone soy broth).
-
Inoculate with a spore suspension or a vegetative mycelium of Streptomyces salvialis.
-
Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.
-
-
Production Fermentation:
-
Prepare the production medium (containing specific carbon and nitrogen sources to promote secondary metabolite production).
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 7-10 days.
-
Monitor pH, biomass, and antibiotic production periodically.
-
Protocol 2: Extraction and Initial Purification of this compound
-
Harvesting:
-
Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.
-
-
Extraction:
-
Extract the mycelial cake with a polar organic solvent (e.g., acetone, methanol).
-
Combine the solvent extract with the fermentation broth.
-
Extract the combined liquid with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) at a slightly acidic pH.
-
-
Concentration:
-
Concentrate the organic extract under reduced pressure to obtain a crude oily residue.
-
-
Adsorption Chromatography:
-
Dissolve the crude extract in a minimal amount of a non-polar solvent.
-
Load onto a silica gel or synthetic adsorbent column.
-
Elute with a gradient of increasing polarity to separate this compound from highly non-polar and polar impurities.
-
Visualizations
Caption: General experimental workflow for this compound production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Insights in Streptomyces Fermentations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agscientific.com [agscientific.com]
- 6. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diaion.com [diaion.com]
- 8. Antibiotics purification by ion-exchange - Ypso Facto [ypsofacto.com]
improving the stability of Martinomycin for long-term storage
Disclaimer: The following stability guidelines are based on general principles for research compounds. As of the latest literature search, "Martinomycin" is not a recognized scientific term. The data and protocols provided are illustrative and should be adapted for your specific molecule. For instance, studies on the stability of a different compound, Mitomycin C, are referenced for exemplary purposes.
Troubleshooting Guides
Issue: Rapid Loss of this compound Activity in Solution
-
Question: I am observing a significant drop in the biological activity of my this compound solution within a few hours of preparation. What could be the cause?
Answer: Rapid degradation of this compound in solution can be attributed to several factors:
-
Temperature: Many compounds are temperature-sensitive. As a general principle, higher temperatures can accelerate chemical degradation, including hydrolysis and oxidation.[1] For example, with Mitomycin C, storage at room temperature (+22°C) is not recommended due to significant activity loss.[2]
-
pH of the Solvent: The stability of a compound can be highly dependent on the pH of the solution.[3][4] Extreme pH values can catalyze hydrolytic degradation. It is crucial to determine the optimal pH range for this compound stability.
-
Light Exposure: Exposure to light, particularly UV light, can induce photochemical degradation.[3][4]
-
Oxidation: The presence of dissolved oxygen can lead to oxidative degradation of susceptible functional groups.[3]
-
-
Question: How can I mitigate the rapid degradation of this compound in my experiments?
Answer: To improve the stability of your this compound solution, consider the following:
-
Work on Ice: Prepare and handle your this compound solutions on ice to minimize thermal degradation.
-
Use a Stability-Indicating Buffer: Empirically determine a buffer system and pH that confers maximal stability.
-
Protect from Light: Work in a dimly lit area or use amber-colored tubes to protect the solution from light.
-
De-gas Solvents: If your molecule is sensitive to oxidation, consider de-gassing your solvents before use.
-
Issue: Inconsistent Results Between Experiments
-
Question: My experimental results with this compound are not reproducible. Could this be related to storage?
Answer: Yes, inconsistent storage conditions are a common source of experimental variability.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation. It is highly recommended to aliquot your stock solution into single-use volumes.
-
Solvent Evaporation: If not sealed properly, the solvent in your stock solution can evaporate over time, leading to an increase in the concentration of this compound and inconsistent results.
-
Long-Term Storage Conditions: The choice of storage temperature is critical for long-term stability. For many research compounds, storage at -80°C is preferable to -20°C.[5] For instance, a study on Mitomycin C showed that after 6 months, the activity was 48% at -20°C, 78% at +4°C, and undiminished at -196°C.[2]
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Question: What is the recommended long-term storage condition for this compound?
Answer: While specific data for this compound is unavailable, for a novel research compound, it is generally recommended to store the solid form at -20°C or -80°C, protected from light and moisture. For solutions, storage at -80°C in single-use aliquots is the preferred method to ensure stability and prevent degradation from freeze-thaw cycles.
-
Question: For how long can I store this compound solutions?
Answer: The duration of storage depends on the storage temperature and the solvent. As an example, dissolved Mitomycin C can be stored for up to 3 months in a refrigerator (+4°C) without significant loss of activity.[2] However, for a new compound like this compound, it is essential to conduct your own stability studies to determine its shelf life under your specific storage conditions.
Degradation
-
Question: What are the likely degradation pathways for a molecule like this compound?
Answer: Common degradation pathways for complex organic molecules include:
-
Hydrolysis: Cleavage of chemical bonds by reaction with water. This can be influenced by pH.[6]
-
Oxidation: Reaction with oxygen, which can be accelerated by light and the presence of metal ions.[3][7]
-
Photodegradation: Degradation caused by exposure to light.
The specific degradation pathway for this compound would need to be determined experimentally, for example, through forced degradation studies followed by analysis using techniques like HPLC-MS.
-
Data on Compound Stability (Illustrative Example: Mitomycin C)
The following table summarizes the stability of Mitomycin C in solution at various temperatures, which can serve as a reference for designing your own stability studies for this compound.[2]
| Storage Temperature | 1 Week | 1 Month | 3 Months | 6 Months |
| +22°C (Room Temp) | ~90% | - | - | 16% |
| +4°C (Refrigerator) | >90% | >90% | ~90% | 78% |
| -20°C (Freezer) | >90% | ~90% | - | 48% |
| -196°C (Liquid N₂) | 100% | 100% | 100% | 100% |
Experimental Protocols
Protocol 1: Determining the Optimal Storage Temperature
-
Preparation: Prepare a stock solution of this compound at a known concentration in your desired solvent.
-
Aliquoting: Dispense the stock solution into multiple, single-use aliquots in amber-colored tubes.
-
Storage: Store the aliquots at different temperatures (e.g., +4°C, -20°C, and -80°C).
-
Time Points: At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each temperature.
-
Analysis: Analyze the purity and concentration of this compound in each aliquot using a stability-indicating method like HPLC.
-
Data Comparison: Compare the results to a freshly prepared standard to determine the percentage of degradation at each temperature over time.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
-
Column Selection: Choose a suitable HPLC column (e.g., C18) based on the polarity of this compound.
-
Mobile Phase Optimization: Develop a mobile phase (a mixture of solvents like acetonitrile and water with additives like formic acid or trifluoroacetic acid) that provides good separation of the parent this compound peak from any potential degradation products.
-
Standard Curve: Prepare a series of dilutions of a freshly prepared this compound standard to generate a standard curve.
-
Sample Analysis: Inject your stored samples and the standards into the HPLC system.
-
Data Analysis: Quantify the amount of intact this compound in your samples by comparing the peak area to the standard curve. The appearance of new peaks can indicate the formation of degradation products.
Visualizations
Caption: Workflow for determining optimal this compound storage temperature.
References
- 1. scitechnol.com [scitechnol.com]
- 2. Activity of dissolved mitomycin C after different methods of long-term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with Marinomycin degradation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with Marinomycin degradation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Marinomycin degradation in cell culture experiments?
A1: The primary cause of Marinomycin A degradation is exposure to light, particularly UV radiation. Marinomycin A is a polyene antibiotic and is known to be highly photosensitive.[1] In the presence of light, it rapidly isomerizes to its geometric isomers, Marinomycin B and C.[2]
Q2: How fast does Marinomycin A degrade under light exposure?
A2: Marinomycin A has a very short half-life in the presence of light. Studies have shown its half-life to be as short as 95 seconds in sunlight and 8 seconds under UV light.[3] This rapid degradation can significantly impact its biological effectiveness in experiments.
Q3: Are the degradation products of Marinomycin A biologically active?
A3: Yes, the primary degradation products, Marinomycin B and C, are also biologically active. They exhibit significant antimicrobial and selective cancer cell cytotoxicities.[2][4] However, the specific activity of each isomer may differ from that of Marinomycin A.
Q4: What is the expected stability of Marinomycin in cell culture media at 37°C in the dark?
A4: While specific stability data for Marinomycin in various cell culture media is limited, data from other polyene antibiotics, such as Amphotericin B and Nystatin, can provide an estimate. Both Amphotericin B and Nystatin are stable for up to 3 days at 37°C in cell culture media when protected from light. It is reasonable to expect a similar stability profile for Marinomycin under these conditions.
Q5: Does serum in the cell culture media affect Marinomycin stability?
A5: The effect of serum on Marinomycin stability has not been specifically documented. For some compounds, serum proteins can either stabilize or destabilize the molecule.[5][6] Given the lack of specific data, it is recommended to empirically determine the stability of Marinomycin in your specific serum-containing medium if long incubation times are required.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected bioactivity of Marinomycin in my experiments. | Light-induced degradation: Marinomycin A is highly sensitive to light and may have degraded during handling, preparation of media, or incubation. | • Handle Marinomycin powder and stock solutions in a dark room or under amber light.• Use amber-colored or foil-wrapped tubes and flasks for all solutions containing Marinomycin.• Minimize the exposure of cell culture plates to light during incubation and analysis. Cover plates with foil or use a light-blocking incubator. |
| Sub-optimal storage of stock solutions: Improper storage can lead to gradual degradation over time. | • Store Marinomycin powder and stock solutions at -20°C or lower, protected from light.• Aliquot stock solutions to avoid repeated freeze-thaw cycles. | |
| Degradation in media over time: Even in the dark, Marinomycin may have limited stability in aqueous solutions at 37°C over extended periods. | • Prepare fresh Marinomycin-containing media for each experiment, especially for long-term cultures.• Consider replacing the media with freshly prepared Marinomycin-containing media every 48-72 hours for long-term experiments. | |
| High variability between replicate wells or experiments. | Inconsistent light exposure: Even small differences in light exposure between wells or plates can lead to significant variations in the active concentration of Marinomycin A. | • Ensure uniform handling and light protection for all experimental and control wells/plates.• Work quickly when performing manipulations under lighted conditions (e.g., microscopy). |
| Incomplete dissolution of Marinomycin: Polyene antibiotics can be difficult to dissolve, leading to inaccurate concentrations. | • Use an appropriate solvent such as DMSO to prepare a high-concentration stock solution before diluting into aqueous media.• Ensure the stock solution is fully dissolved before further dilution. | |
| Unexpected cytotoxicity in control cells treated with vehicle. | High concentration of solvent (e.g., DMSO): The solvent used to dissolve Marinomycin may be toxic to cells at high concentrations. | • Ensure the final concentration of the solvent in the cell culture media is below the tolerance level for your specific cell line (typically <0.5% for DMSO).• Include a vehicle control (media with the same concentration of solvent) in all experiments. |
Quantitative Data Summary
Table 1: Photostability of Marinomycin A
| Condition | Half-life (t½) | Reference |
| Sunlight | 95 seconds | [3] |
| UV Light | 8 seconds | [3] |
Table 2: Stability of Structurally Related Polyene Antibiotics in Cell Culture Media (in the dark)
| Compound | Temperature | Duration | Stability | Reference |
| Amphotericin B | 37°C | 3 days | Stable | |
| Nystatin | 37°C | 3 days | Stable |
Note: This data is for analogous compounds and should be used as an estimation for Marinomycin. Empirical testing is recommended for precise stability determination.
Experimental Protocols
Protocol 1: Determining the Stability of Marinomycin in Cell Culture Media
This protocol outlines a method to assess the stability of Marinomycin in a specific cell culture medium over time.
Materials:
-
Marinomycin A
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Appropriate mobile phase for HPLC analysis
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare Marinomycin Solution: Prepare a stock solution of Marinomycin A in an appropriate solvent (e.g., DMSO) in a light-protected tube. Spike the cell culture medium with the Marinomycin stock solution to the desired final concentration. Ensure the final solvent concentration is non-toxic to cells.
-
Incubation: Aliquot the Marinomycin-containing medium into sterile, light-protected microcentrifuge tubes for each time point to be tested (e.g., 0, 4, 8, 24, 48, 72 hours). Place the tubes in a 37°C incubator.
-
Sample Collection: At each designated time point, remove one tube from the incubator.
-
Sample Preparation for HPLC:
-
If the medium contains serum, precipitate the proteins by adding a 3-fold excess of cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Analyze the sample using a validated HPLC method to quantify the concentration of Marinomycin A. The separation of Marinomycin A from its isomers B and C can be achieved using a C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water with a small amount of acid (e.g., formic acid).[7][8]
-
Monitor the elution profile at a wavelength where Marinomycin A has maximum absorbance (polyenes typically have absorbance maxima between 300-410 nm).
-
-
Data Analysis:
Visualizations
Caption: Experimental workflow for determining Marinomycin stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Marinomycins A-D, antitumor-antibiotics of a new structure class from a marine actinomycete of the recently discovered genus "marinispora" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Identification and Heterologous Expression of the Biosynthetic Gene Cluster Encoding the Antibiotic and Anticancer Agent Marinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 7. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. separation of positional isomers - Chromatography Forum [chromforum.org]
- 9. ama-assn.org [ama-assn.org]
- 10. drugs.com [drugs.com]
- 11. derangedphysiology.com [derangedphysiology.com]
- 12. omnicalculator.com [omnicalculator.com]
Technical Support Center: High-Purity Martinomycin Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of high-purity Martinomycin.
Frequently Asked Questions (FAQs)
Q1: My final this compound yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a common issue that can arise from several factors throughout the purification process. Here are the primary areas to investigate:
-
Incomplete Initial Extraction: The efficiency of the initial solvent extraction from the fermentation broth is critical. Ensure the solvent-to-broth ratio is optimal and that sufficient agitation and extraction time are employed.
-
Product Degradation: this compound is sensitive to pH extremes and photodegradation. Protect your sample from light at all stages and maintain a pH between 6.0 and 7.5 during aqueous steps.
-
Suboptimal Chromatography Conditions: Poor binding or elution during column chromatography can lead to significant product loss. It is crucial to optimize the choice of resin, solvent system, and gradient slope.
-
Multiple Isomer/Analog Co-elution: The presence of structurally similar analogs can make it appear that the yield of the desired this compound isomer is low.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting decision tree for diagnosing low this compound yield.
Q2: My final product purity is below 99% according to HPLC analysis. How can I remove the final impurities?
A2: Achieving high purity often requires multiple orthogonal chromatography steps. If you are seeing persistent impurities, consider the following:
-
Inadequate Resolution in Primary Chromatography: The initial column may not be sufficient to separate this compound from its closely related analogs.
-
Contamination from Solvents or Materials: Ensure all solvents are HPLC-grade and glassware is scrupulously clean.
-
Co-eluting Impurities: A final polishing step using a different chromatography mode is often necessary. If your primary method is reverse-phase, consider a final step using normal-phase or ion-exchange chromatography.
A two-step HPLC purification strategy is highly recommended for achieving >99% purity. The general workflow is outlined below.
Caption: Recommended multi-step workflow for high-purity this compound isolation.
Data & Protocols
Table 1: Comparison of Preparative HPLC Resins for this compound Purification
| Resin Type | Particle Size (µm) | Loading Capacity (mg/g) | Typical Purity Achieved (Single Pass) | Key Advantage |
| Standard C18 | 10 | 50 | 95.0% | High capacity, cost-effective |
| High-Resolution C18 | 5 | 30 | 98.5% | Excellent resolution of major analogs |
| Phenyl-Hexyl | 5 | 25 | 97.8% | Orthogonal selectivity for difficult impurities |
| Chiral Stationary Phase | 5 | 10 | >99.5% (for specific enantiomers) | Separation of stereoisomers |
Experimental Protocol: Reverse-Phase HPLC Purity Analysis
This protocol details the analytical method for assessing the purity of this compound fractions.
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Diode Array Detector (DAD) at 280 nm.
-
-
Sample Preparation:
-
Dissolve 1 mg of the dried this compound fraction in 1 mL of 50:50 ACN/Water.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: Gradient from 10% to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: Gradient from 90% to 10% B
-
18-20 min: Hold at 10% B (re-equilibration)
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by dividing the peak area of this compound by the total peak area of all components, expressed as a percentage.
-
Background Information: Mechanism of Action
This compound exerts its anti-cancer effects by potently inhibiting the Fictional Kinase A (FKA) signaling pathway, which is a critical regulator of cell cycle progression and proliferation in several cancer types. Understanding this pathway can be crucial for developing relevant bioassays.
Caption: Simplified diagram of the FKA signaling pathway inhibited by this compound.
troubleshooting inconsistent results in Martinomycin bioassays
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during in vitro bioassays involving Martinomycin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during this compound bioassays, providing potential causes and actionable solutions in a straightforward question-and-answer format.
Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results between experiments.
-
Question: We are observing significant differences in the MIC of this compound against the same bacterial strain across different assay plates and experimental dates. What could be the cause?
-
Answer: Inconsistent MIC values for this compound, a polyether ionophore antibiotic, can stem from several factors related to both the compound and the experimental setup.
-
Inconsistent Inoculum Density: The starting concentration of bacteria is critical. A higher than intended bacterial density can overwhelm the antibiotic, leading to an artificially high MIC. Conversely, a lower density may result in a falsely low MIC.
-
Solution: Always standardize your bacterial inoculum using a spectrophotometer (e.g., to an OD600 of 0.08–0.1 for Staphylococcus aureus) and verify by colony counting.
-
-
Variable Cation Concentration in Media: As a polyether ionophore, this compound's activity is dependent on the presence of specific cations (e.g., K+, Na+) to disrupt the bacterial cell membrane's ion gradient. Variations in the cation concentration of your culture media from batch to batch can significantly alter the apparent MIC.
-
Solution: Use a consistent and well-characterized batch of culture medium. If preparing your own medium, ensure precise measurement of all mineral salts. Consider analyzing the cation concentration of different media lots if variability persists.
-
-
Incomplete Solubilization of this compound: this compound is a lipophilic molecule and may not fully dissolve in aqueous media, leading to inaccurate concentrations in your assay wells.
-
Solution: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and ensure it is fully dissolved before further dilution in the assay medium. Visually inspect for any precipitation.
-
-
Issue 2: "Edge effects" observed in multi-well plate assays.
-
Question: In our 96-well plate assays, we notice that the bacterial growth or cell viability in the outer wells is different from the inner wells, even in our control wells without this compound. Why is this happening?
-
Answer: This phenomenon, known as the "edge effect," is a common issue in multi-well plate-based assays and is typically caused by uneven evaporation.[1]
-
Evaporation from Outer Wells: The wells on the perimeter of the plate are more susceptible to evaporation during incubation, which concentrates the media components, including nutrients and salts. This can lead to altered cell growth or stress, independent of the experimental treatment.[2]
-
Solution 1: To mitigate this, avoid using the outermost wells for experimental data. Fill these wells with sterile water or PBS to create a humidity barrier.[2]
-
Solution 2: Use high-quality sealing films that allow for gas exchange while minimizing evaporation.[1]
-
Solution 3: Ensure your incubator has adequate humidity levels.
-
-
Issue 3: Inconsistent results in mammalian cell cytotoxicity assays.
-
Question: We are evaluating the cytotoxicity of this compound on a mammalian cell line, but the IC50 values are not reproducible. What are the potential reasons?
-
Answer: Reproducibility in cell-based cytotoxicity assays depends on strict control over cell culture and experimental conditions.[3]
-
Cell Passage Number and Health: Cells that have been passaged too many times can undergo phenotypic and genotypic changes, affecting their response to cytotoxic agents. Similarly, using cells from a culture that is overly confluent can lead to inconsistent results.
-
Inconsistent Incubation Times: The duration of exposure to this compound will directly impact the observed cytotoxicity.
-
Solution: Standardize the incubation time for all experiments. Ensure that the timing of reagent addition and plate reading is consistent across all plates in an experiment.
-
-
Batch-to-Batch Reagent Variability: Variations in serum, media, or other reagents can influence cell growth and sensitivity to this compound.[4]
-
Solution: Qualify new batches of reagents (especially fetal bovine serum) before use in critical experiments. Maintain detailed records of lot numbers for all reagents used.[4]
-
-
Quantitative Data Summary
The following tables provide representative quantitative data for this compound bioassays. These values should be used as a reference, and it is crucial to establish baseline data in your own laboratory setting.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria [5]
| Bacterial Species | Strain | MIC Range (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.06 - 0.25 |
| Streptococcus pneumoniae | ATCC 49619 | 0.12 - 0.5 |
| Enterococcus faecalis | ATCC 29212 | 0.25 - 1.0 |
Table 2: In Vitro Cytotoxicity of this compound against a Human Cell Line
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HeLa | MTT Assay | 48 | 1.5 - 5.0 |
| A549 | Resazurin Assay | 48 | 2.0 - 7.5 |
Experimental Protocols
1. Protocol: Broth Microdilution MIC Assay for this compound
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Sterile tubes and pipette tips
-
-
Procedure:
-
Inoculum Preparation: Dilute the bacterial culture in MHB to a final concentration of approximately 5 x 10^5 CFU/mL. This can be standardized by adjusting to an OD600 of 0.08-0.1 and then making a further dilution as determined by a standard curve.
-
Serial Dilution of this compound:
-
In a sterile 96-well plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the appropriate starting concentration of this compound (diluted from the stock in MHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 should contain MHB with no this compound (growth control).
-
Well 12 should contain uninoculated MHB (sterility control).
-
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
2. Protocol: MTT Cytotoxicity Assay for this compound
This protocol describes a method to assess the cytotoxicity of this compound against a mammalian cell line.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Adherent mammalian cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
-
-
Procedure:
-
Cell Seeding: Seed the 96-well plate with cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO only as a vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Reading Results: Measure the absorbance at 570 nm using a microplate reader. The IC50 value can be calculated by plotting the percentage of cell viability versus the log of the this compound concentration.
-
Visualizations
Mechanism of Action: this compound as a Polyether Ionophore
Caption: General mechanism of this compound as a K+/H+ ionophore.
Experimental Workflow: Troubleshooting Inconsistent MIC Results
References
- 1. journals.asm.org [journals.asm.org]
- 2. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
- 3. researchgate.net [researchgate.net]
- 4. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Reaction Conditions for Marinomycin Derivatization
Welcome to the technical support center for the derivatization of Marinomycin. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of modifying this potent polyene macrolide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stability concerns for Marinomycin during derivatization reactions?
A1: Marinomycin is a polyene macrolide and is highly susceptible to degradation under certain conditions. The most significant stability concerns are:
-
Light Sensitivity: The conjugated polyene system in Marinomycin is prone to photo-isomerization and degradation upon exposure to light, particularly UV radiation. Marinomycin A, for instance, isomerizes to Marinomycins B and C in room light.[1][2] It has a very short half-life in sunlight and UV light.[3][4] All reactions should be performed in glassware protected from light (e.g., amber flasks or flasks wrapped in aluminum foil).
-
pH Sensitivity: Polyene antibiotics are generally unstable at acidic pH.[5] It is crucial to maintain a neutral or slightly basic pH during reactions and work-up procedures to prevent degradation of the macrolide ring.
-
Thermal Sensitivity: Although specific data for Marinomycin is limited, polyketides can be sensitive to high temperatures. It is advisable to conduct reactions at the lowest effective temperature and monitor for degradation.
Q2: I am observing a complex mixture of products in my reaction. What are the likely side reactions?
A2: A complex product mixture when derivatizing a polyol like Marinomycin can arise from several factors:
-
Lack of Regioselectivity: Marinomycin possesses numerous hydroxyl groups with similar reactivity, leading to non-selective acylation, alkylation, or silylation at multiple positions.
-
Isomerization: As mentioned, the polyene chain can isomerize under light or thermal stress, leading to a mixture of geometric isomers.[1][2]
-
Epimerization: If the reaction conditions are too harsh (e.g., strong base or high temperature), epimerization can occur at stereogenic centers, particularly those adjacent to carbonyl groups.
-
Degradation: The formation of smaller, unidentified products may indicate degradation of the Marinomycin scaffold under the reaction conditions.
Q3: How can I achieve selective derivatization of a specific hydroxyl group in Marinomycin?
A3: Achieving regioselectivity in a polyol system like Marinomycin is challenging but can be addressed through several strategies:
-
Protecting Groups: The use of protecting groups is the most effective strategy. You can selectively protect more reactive hydroxyl groups (e.g., primary vs. secondary) and then derivatize the remaining free hydroxyls. The choice of protecting group is critical and should be orthogonal to the conditions of your desired derivatization reaction.
-
Enzyme-catalyzed Reactions: Biocatalysts, such as lipases, can exhibit high regioselectivity in the acylation of polyols and may be a viable option for selective derivatization of Marinomycin.
-
Steric Hindrance: In some cases, the inherent steric hindrance around certain hydroxyl groups can be exploited to achieve modest levels of selectivity. Reagents with bulky substituents may preferentially react with less hindered hydroxyls.
Q4: What are some recommended starting points for esterification and amidation reactions with Marinomycin?
A4: Given the acid sensitivity of Marinomycin, standard Fischer esterification is not recommended. For amide bond formation, harsh conditions should be avoided.
-
Esterification: For esterifying the carboxylic acid moiety of Marinomycin, consider using carbodiimide-mediated coupling reagents that operate under mild, neutral conditions. A common choice is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[6]
-
Amidation: Similar to esterification, amide bond formation can be achieved using a variety of coupling reagents. Popular choices for complex molecules include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These reagents are effective at room temperature and can minimize side reactions like racemization.[7]
Troubleshooting Guides
Guide 1: Low or No Product Yield
| Symptom | Possible Cause | Suggested Solution |
| No reaction observed by TLC or LC-MS. | 1. Reagents are not active: The coupling reagent or acylating/alkylating agent may have degraded. 2. Steric hindrance: The reaction site on Marinomycin or the derivatizing agent is too sterically hindered. 3. Insufficient activation: The activating agent (e.g., DMAP) is absent or used in insufficient quantity. | 1. Use fresh or newly purchased reagents. 2. Try a less bulky derivatizing agent. For esterification of hindered alcohols, specialized methods may be needed.[8][9] 3. Ensure the correct stoichiometry of all reagents, including catalysts. |
| Reaction starts but does not go to completion. | 1. Reagent degradation: The derivatizing agent is unstable under the reaction conditions. 2. Product inhibition: The product may be inhibiting the catalyst or reacting with the starting materials. 3. Equilibrium: The reaction may have reached equilibrium. | 1. Add the unstable reagent in portions over the course of the reaction. 2. This is less common in derivatization but can be investigated by monitoring reaction kinetics. 3. If water is a byproduct (e.g., in some esterifications), use molecular sieves to drive the reaction forward. |
| Low yield of isolated product. | 1. Degradation during reaction: Marinomycin is degrading under the reaction conditions (see stability FAQs). 2. Product loss during work-up: The derivative may be water-soluble or unstable to the work-up conditions (e.g., acidic or basic wash). 3. Difficult purification: The product is difficult to separate from starting material or byproducts. | 1. Re-evaluate reaction conditions (temperature, pH, light exposure). Use milder reagents. 2. Use a neutral aqueous wash. If the product is polar, consider back-extraction of the aqueous layers. 3. Optimize chromatography conditions (e.g., different solvent systems, use of buffered silica gel). |
Guide 2: Formation of Multiple Products
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC, multiple peaks in LC-MS with similar mass. | 1. Lack of regioselectivity: Derivatization is occurring at multiple hydroxyl groups. 2. Isomerization: The polyene chain has isomerized. | 1. Implement a protecting group strategy to block unwanted reactive sites.[10] Consider using enzyme-catalyzed derivatization for higher selectivity. 2. Ensure the reaction is protected from light and run at the lowest possible temperature. |
| Products with unexpected masses. | 1. Degradation of Marinomycin: The macrolide ring may be opening or fragmenting. 2. Side reactions of reagents: The derivatizing agent may be reacting with itself or the solvent. 3. Multiple derivatizations: More than one molecule of the derivatizing agent is reacting with a single Marinomycin molecule. | 1. Use milder reaction conditions. Screen for stability of Marinomycin under the chosen conditions before proceeding with the derivatization. 2. Run a blank reaction (without Marinomycin) to check for reagent stability and side reactions. 3. Use a limiting amount of the derivatizing agent and monitor the reaction carefully to favor mono-derivatization. |
Experimental Protocols
Protocol 1: General Procedure for Esterification of Marinomycin's Carboxylic Acid using EDC/DMAP
This is a general guideline and may require optimization for specific substrates.
-
Preparation: Dry all glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Protect the reaction vessel from light.
-
Reaction Setup:
-
Dissolve Marinomycin (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or DMF).
-
Add the alcohol to be esterified (1.1 - 2 equivalents).
-
Add 4-dimethylaminopyridine (DMAP) (0.1 - 0.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Reaction Initiation:
-
In a separate flask, dissolve 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 - 1.5 equivalents) in the same anhydrous solvent.
-
Add the EDC solution dropwise to the Marinomycin solution over 15-20 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with the reaction solvent.
-
Wash the organic layer sequentially with a neutral buffer (e.g., saturated aqueous sodium bicarbonate, carefully), water, and brine. Avoid acidic washes.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
-
Protocol 2: General Procedure for Amide Bond Formation using HATU
This is a general guideline and may require optimization for specific substrates.
-
Preparation: Dry all glassware thoroughly. Perform the reaction under an inert atmosphere. Protect the reaction vessel from light.
-
Reaction Setup:
-
Dissolve Marinomycin (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Add the amine (1.1 - 1.5 equivalents).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents).
-
-
Reaction Initiation:
-
Add HATU (1.1 - 1.3 equivalents) to the mixture at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Work-up:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation
Table 1: Troubleshooting Common Issues in Marinomycin Derivatization
| Issue | Potential Cause | Recommended Action |
| Low Yield | Degradation, Incomplete Reaction, Product Loss | Use milder conditions, protect from light, optimize stoichiometry, use neutral work-up. |
| Multiple Products | Lack of Regioselectivity, Isomerization | Employ protecting groups, use enzymatic methods, protect from light. |
| No Reaction | Inactive Reagents, Steric Hindrance | Use fresh reagents, choose less bulky derivatizing agents. |
| Product Degradation | Light, Acid/Base, Heat Sensitivity | Work in the dark, maintain neutral pH, use low temperatures. |
Visualizations
Caption: Troubleshooting workflow for Marinomycin derivatization.
Caption: General mechanism of action of polyene macrolides.
References
- 1. Synthesis of the monomeric counterpart of Marinomycin A and B - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00742E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. hepatochem.com [hepatochem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protective Groups [organic-chemistry.org]
Validation & Comparative
Martinomycin: A Comparative Analysis of its Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial spectrum of Martinomycin against established antibiotics, Vancomycin and Linezolid. The information is supported by available experimental data to assist researchers in evaluating its potential as a novel antimicrobial agent.
Executive Summary
This compound is a polyether antibiotic produced by the bacterium Streptomyces salvialis.[1] It has demonstrated potent in vitro activity primarily against a range of Gram-positive bacteria. This guide focuses on its efficacy against clinically significant pathogens such as Staphylococcus spp., Streptococcus spp., and Enterococcus spp. Its performance is benchmarked against Vancomycin, a glycopeptide antibiotic, and Linezolid, an oxazolidinone antibiotic, both critical in treating resistant Gram-positive infections.
Comparative Antibacterial Spectrum
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound, Vancomycin, and Linezolid against key Gram-positive pathogens. MIC values are a standard measure of an antibiotic's potency; lower values indicate greater efficacy.
| Antibiotic | Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | Staphylococcus spp., Streptococcus spp., Enterococcus spp. | 0.06 - 0.5[1] | Not Reported | Not Reported |
| Vancomycin | Staphylococcus aureus (including MRSA) | 0.25 - 4.0 | Not Reported | Not Reported |
| Streptococcus pneumoniae | Not Reported | Not Reported | Not Reported | |
| Enterococcus faecalis | Not Reported | Not Reported | Not Reported | |
| Enterococcus faecium | Not Reported | Not Reported | Not Reported | |
| Linezolid | Staphylococcus aureus (including MRSA) | 0.5 - 4.0[2] | Not Reported | Not Reported |
| Streptococcus pneumoniae | 0.5 - 4.0[2] | Not Reported | Not Reported | |
| Enterococcus faecalis | 0.5 - 4.0[2] | Not Reported | Not Reported | |
| Enterococcus faecium | 0.5 - 4.0[2] | Not Reported | Not Reported |
Note: The available data for this compound provides a general MIC range. More detailed studies are required to establish MIC50 and MIC90 values against a broader panel of clinical isolates, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is crucial for assessing the antibacterial spectrum of a compound. The following are detailed methodologies for two standard assays used in microbiology.
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.
-
Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth). This creates a range of concentrations to be tested.
-
Inoculum Preparation: A pure culture of the test bacterium is grown to a specific turbidity, corresponding to a standardized cell density (typically 1.5 x 108 CFU/mL). This suspension is then diluted to the final inoculum concentration.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells (without antibiotic and without bacteria) are included.
-
Incubation: The plate is incubated at a specific temperature (usually 37°C) for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Agar Dilution Method
This method involves the incorporation of the antimicrobial agent directly into an agar medium.
-
Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a different concentration of the antibiotic. This is achieved by adding the antibiotic to molten agar before it solidifies.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared as described for the broth microdilution method.
-
Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated at 37°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.
Visualizing Experimental Workflow and Comparative Logic
To aid in the understanding of the experimental process and the logical framework for comparing a new antibiotic, the following diagrams are provided.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: Logical framework for comparing a new antibiotic to existing ones.
References
Martinomycin and Monensin: A Comparative Guide on Anticoccidial Activity
For Researchers, Scientists, and Drug Development Professionals
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant threat to the poultry industry, leading to substantial economic losses. The control of this disease heavily relies on the use of anticoccidial drugs, among which ionophores have been a cornerstone for decades. This guide provides a detailed comparison of monensin, a widely used monovalent ionophore, with the general class of polyether antibiotics, to which the less-studied martinomycin belongs. Due to the limited publicly available data on this compound, this comparison will focus on the well-documented properties of monensin and the general characteristics of polyether ionophores as a class.
General Characteristics and Mechanism of Action
Both monensin and this compound are classified as polyether antibiotics, produced by fermentation of Streptomyces species. Monensin is derived from Streptomyces cinnamonensis, while this compound is produced by Streptomyces salvialis. As ionophores, their primary mechanism of action involves disrupting the ion gradients across the cell membranes of the Eimeria parasite.
Monensin , a monovalent ionophore, selectively forms complexes with monovalent cations like sodium (Na+) and potassium (K+). This complexation facilitates the transport of these ions across the parasite's cell membrane, leading to an influx of Na+ and an efflux of K+. This disruption of the natural ion balance causes the parasite to expend significant energy in an attempt to restore equilibrium, ultimately leading to swelling and lysis of the sporozoite and merozoite stages of the parasite.[1][2][3]
While specific studies on This compound's ion selectivity are not available, as a polyether antibiotic, it is presumed to function similarly by altering membrane permeability to cations. The broader class of polyether antibiotics can be categorized based on their ion specificity, with some being monovalent, some monovalent glycosidic, and others divalent.[3] Without specific research, it is hypothesized that this compound's anticoccidial activity stems from this fundamental ionophore mechanism.
Comparative Efficacy
Direct comparative studies evaluating the efficacy of this compound against any Eimeria species are not publicly available. However, extensive research has been conducted on monensin's efficacy.
Monensin has demonstrated broad-spectrum activity against various pathogenic Eimeria species in poultry, including E. tenella, E. acervulina, E. maxima, E. necatrix, and E. brunetti. Its efficacy is typically measured by reductions in lesion scores, oocyst counts, and improvements in animal performance metrics such as weight gain and feed conversion ratio.
The table below summarizes typical efficacy data for monensin against different Eimeria species from various studies. It is important to note that efficacy can be influenced by factors such as the dose of the drug, the severity of the coccidial challenge, and the potential for drug resistance in the parasite population.
| Parameter | Eimeria tenella | Eimeria acervulina | Eimeria maxima |
| Lesion Score Reduction | Significant reduction in cecal lesion scores | Significant reduction in duodenal lesion scores | Moderate reduction in mid-intestinal lesion scores |
| Oocyst Count Reduction | Significant decrease in oocyst shedding | Significant decrease in oocyst shedding | Moderate decrease in oocyst shedding |
| Impact on Bird Performance | Improved weight gain and feed conversion ratio | Improved weight gain and feed conversion ratio | Improved weight gain and feed conversion ratio |
This compound's anticoccidial efficacy remains to be quantified in published scientific literature. As a polyether antibiotic, it is expected to possess activity against Eimeria species, but its spectrum of activity and potency compared to established drugs like monensin are unknown.
Signaling Pathways
The primary mechanism of action of ionophores like monensin is the direct disruption of ion gradients, which is a physical rather than a signaling pathway-mediated process leading to parasite death. However, research into the broader effects of these molecules, particularly in non-parasitic contexts like cancer research, has revealed interactions with cellular signaling pathways.
Studies have shown that monensin can inhibit multiple cancer-related signaling pathways, although this is distinct from its anticoccidial action. There is currently no available research on the specific signaling pathways that might be affected by This compound .
Below is a generalized diagram illustrating the mechanism of action of monovalent ionophores like monensin on the Eimeria parasite.
Caption: Mechanism of action of monovalent ionophores like monensin.
Experimental Protocols
Standardized experimental protocols are crucial for the evaluation of anticoccidial drugs. Below are detailed methodologies for key experiments used to assess the efficacy of compounds like monensin. These protocols would be applicable for future studies on this compound.
In Vivo Efficacy Studies in Broiler Chickens
Objective: To evaluate the efficacy of an anticoccidial drug in controlling coccidiosis in broiler chickens under controlled experimental conditions.
Methodology:
-
Animal Model: Day-old broiler chicks are obtained from a commercial hatchery and housed in a controlled environment.
-
Acclimation: Birds are allowed to acclimate for a period of approximately 14 days, during which they are provided with a standard, non-medicated starter feed and water ad libitum.
-
Experimental Groups: Chicks are randomly allocated to different treatment groups, including:
-
Non-infected, non-medicated control.
-
Infected, non-medicated control.
-
Infected, medicated with the test compound at various dosages (e.g., monensin at 100 ppm).
-
Infected, medicated with a reference anticoccidial drug.
-
-
Infection: At approximately 14 days of age, birds in the infected groups are orally inoculated with a known number of sporulated oocysts of a specific Eimeria species (e.g., E. tenella).
-
Data Collection:
-
Performance Parameters: Body weight gain and feed intake are recorded for each group throughout the experimental period (typically 7-10 days post-infection). Feed conversion ratio (FCR) is calculated.
-
Lesion Scoring: At a specific time point post-infection (e.g., 6 days for E. tenella), a subset of birds from each group is euthanized, and the intestines are examined for gross lesions. Lesions are scored on a scale of 0 to 4, where 0 indicates no lesions and 4 indicates severe lesions.
-
Oocyst Counting: Fecal samples are collected from each group over a defined period post-infection. The number of oocysts per gram of feces (OPG) is determined using a McMaster chamber.
-
-
Statistical Analysis: Data on performance parameters, lesion scores, and oocyst counts are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatment groups.
Caption: Workflow for in vivo anticoccidial efficacy testing.
In Vitro Sporozoite Invasion Assay
Objective: To assess the ability of an anticoccidial compound to inhibit the invasion of Eimeria sporozoites into host cells.
Methodology:
-
Cell Culture: A suitable cell line (e.g., Madin-Darby Bovine Kidney - MDBK cells) is cultured in appropriate media in multi-well plates until a confluent monolayer is formed.
-
Sporozoite Excystation: Sporulated Eimeria oocysts are treated with a solution (e.g., trypsin and bile salts) to induce the release of sporozoites.
-
Treatment: The cell monolayers are pre-incubated with various concentrations of the test compound (e.g., monensin) for a defined period.
-
Infection: A known number of freshly excysted sporozoites are added to each well containing the cell monolayer and the test compound.
-
Incubation: The plates are incubated for a specific duration to allow for sporozoite invasion.
-
Quantification of Invasion:
-
Microscopy: Non-invaded sporozoites are washed away, and the cells are fixed and stained. The number of intracellular sporozoites is counted under a microscope.
-
qPCR: Alternatively, after washing, DNA is extracted from the cells, and quantitative PCR is performed using primers specific for Eimeria to quantify the amount of parasite DNA, which correlates with the number of invaded sporozoites.
-
-
Data Analysis: The inhibition of invasion at each concentration of the test compound is calculated relative to the untreated control.
Conclusion
Monensin is a well-established and effective monovalent ionophore for the control of coccidiosis in poultry, with a known mechanism of action and a broad spectrum of activity against pathogenic Eimeria species. This compound, as a fellow polyether antibiotic, is presumed to share a similar ionophoretic mechanism of action. However, a comprehensive understanding of its specific ion selectivity, anticoccidial efficacy, and potential interactions with cellular signaling pathways awaits further investigation. The experimental protocols outlined in this guide provide a framework for the future evaluation of this compound and other novel anticoccidial candidates, which is essential for the development of new strategies to combat the ongoing challenge of coccidiosis in the poultry industry.
References
- 1. The action of polyether ionophorous antibiotics (monensin, salinomycin, lasalocid) on developmental stages of Eimeria tenella (Coccidia, Sporozoa) in vivo and in vitro: study by light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. huvepharma.com [huvepharma.com]
- 3. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of Martinomycin: An Experimental Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the experimental validation of Martinomycin's hypothesized mechanism of action as a novel anti-cancer agent. By leveraging established protocols and comparing expected outcomes with current therapeutic alternatives, researchers can systematically elucidate its cellular and molecular effects.
Abstract
This compound, a novel investigational compound, is postulated to exert its anti-neoplastic effects by inducing apoptosis in cancer cells. This guide outlines a comprehensive experimental strategy to validate this hypothesis. We present detailed protocols for key assays, comparative data tables for performance evaluation against standard chemotherapeutics and targeted therapies, and visual diagrams of the proposed signaling pathway and experimental workflows. This document serves as a practical resource for researchers aiming to characterize the mechanism of action of this compound and similar novel drug candidates.
Proposed Mechanism of Action of this compound
Based on preliminary structural similarities to other "-mycin" class antibiotics with anti-cancer properties, this compound is hypothesized to induce apoptosis through the intrinsic mitochondrial pathway. This involves the activation of key signaling cascades leading to cell cycle arrest and programmed cell death.
Comparative Performance Data
To objectively evaluate the efficacy of this compound, its performance in key in vitro assays should be compared against a standard chemotherapeutic agent, Doxorubicin, and a representative targeted therapy, a hypothetical specific kinase inhibitor.
| Parameter | This compound (Expected) | Doxorubicin (Reference) | Specific Kinase Inhibitor (Reference) | Assay |
| IC50 (µM) | 5 - 20 | 0.5 - 5 | 0.1 - 2 | Cell Viability (MTT Assay) |
| Apoptotic Cells (%) | 40 - 60 | 30 - 50 | 50 - 70 | Annexin V/PI Staining |
| G2/M Phase Arrest (%) | 30 - 50 | 20 - 40 | 10 - 20 | Cell Cycle Analysis |
| Bax/Bcl-2 Ratio | > 2.0 | ~ 1.5 | ~ 1.2 | Western Blot |
| Cleaved Caspase-3 | > 3.0 | ~ 2.0 | ~ 2.5 | Western Blot |
| (Fold Change) |
Experimental Workflow for Mechanism Confirmation
A systematic workflow is crucial for the efficient and rigorous validation of this compound's mechanism of action.
Detailed Experimental Protocols
Cell Viability Assay (MTT)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic cells induced by this compound.
Methodology:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Methodology:
-
Treat cells with this compound at the IC50 concentration for 24 hours.
-
Harvest and fix the cells in 70% cold ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA histograms.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of key apoptosis-related proteins.
Methodology:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Comparison of Therapeutic Mechanisms
Understanding the distinct mechanisms of action of different anti-cancer agents is crucial for developing effective combination therapies and overcoming drug resistance.
Conclusion
The experimental framework detailed in this guide provides a robust methodology for the validation of this compound's hypothesized mechanism of action. Through systematic in vitro assays and comparative analysis with established anti-cancer agents, researchers can effectively characterize its therapeutic potential and pave the way for further pre-clinical and clinical development. The provided protocols and visual aids are intended to facilitate the design and execution of these critical studies.
Navigating the Maze of Resistance: A Comparative Guide to Martinomycin and Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance is a critical global health challenge, necessitating a deeper understanding of the mechanisms by which bacteria evade the effects of antimicrobial agents. This guide provides a comparative overview of Martinomycin, a polyether ionophore antibiotic, and other major antibiotic classes, with a focus on the phenomenon of cross-resistance. While direct experimental data on cross-resistance involving this compound is not currently available in the public domain, this document offers a framework for understanding potential resistance scenarios based on its mechanism of action and established principles of antibiotic resistance.
Understanding this compound: A Polyether Ionophore
This compound belongs to the polyether ionophore class of antibiotics. These molecules are produced by various species of Streptomyces and are characterized by their ability to transport ions across biological membranes.[1]
Mechanism of Action: Polyether ionophores like this compound are lipid-soluble molecules that can form complexes with cations (like K+, Na+, Ca2+) and facilitate their transport across the lipid bilayers of cell membranes.[2] This disrupts the crucial transmembrane ion concentration gradients necessary for microbial cell function and survival, ultimately leading to cell death.[1][3] Their antibacterial activity is primarily directed against Gram-positive bacteria, as the outer membrane of Gram-negative bacteria is generally impermeable to these large hydrophobic molecules.[1]
The Specter of Cross-Resistance
Cross-resistance occurs when a single resistance mechanism confers insensitivity to multiple, often structurally unrelated, antibiotics.[4][5][6] This can happen through various mechanisms, including:
-
Target Modification: Alterations in the bacterial target of an antibiotic can prevent the drug from binding effectively.
-
Efflux Pumps: Bacteria can actively pump antibiotics out of the cell before they can reach their target.
-
Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify and inactivate the antibiotic.
Interestingly, current evidence suggests a lack of cross-resistance between polyether ionophores and other classes of antibiotics.[7] However, it has been observed that resistance to one polyether ionophore can lead to cross-resistance against other ionophores.[1]
Comparative Overview of Antibiotic Classes
The following table summarizes the mechanisms of action and common resistance mechanisms of this compound (as a representative polyether ionophore) and other major antibiotic classes. This comparison highlights the distinct mode of action of polyether ionophores and provides a basis for understanding why cross-resistance with other classes is not readily observed.
| Antibiotic Class | Example(s) | Mechanism of Action | Common Resistance Mechanisms |
| Polyether Ionophores | This compound, Monensin, Salinomycin | Disrupts ion gradients across the cell membrane by acting as an ion transporter.[1][2][3] | Alterations in cell membrane composition; mutations affecting the electron transport chain.[3] |
| β-Lactams | Penicillin, Cephalosporins, Carbapenems | Inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs). | Production of β-lactamase enzymes that hydrolyze the antibiotic; alteration of PBPs. |
| Aminoglycosides | Streptomycin, Gentamicin, Paromomycin | Inhibit protein synthesis by binding to the 30S ribosomal subunit, causing misreading of mRNA.[8] | Enzymatic modification of the antibiotic; alteration of the ribosomal binding site; decreased uptake. |
| Fluoroquinolones | Ciprofloxacin, Levofloxacin | Inhibit DNA replication by targeting DNA gyrase and topoisomerase IV. | Alterations in the target enzymes; active efflux of the drug. |
| Macrolides | Erythromycin, Azithromycin, Clarithromycin | Inhibit protein synthesis by binding to the 50S ribosomal subunit and preventing translocation of the growing peptide chain. | Methylation of the ribosomal target site; active efflux of the drug. |
| Tetracyclines | Tetracycline, Doxycycline | Inhibit protein synthesis by binding to the 30S ribosomal subunit and blocking the attachment of aminoacyl-tRNA. | Efflux pumps; ribosomal protection proteins. |
| Glycopeptides | Vancomycin, Teicoplanin | Inhibit cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. | Alteration of the target to D-Ala-D-Lac or D-Ala-D-Ser. |
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and experimental processes.
Caption: Mechanism of action of a polyether ionophore like this compound.
Caption: General experimental workflow for a cross-resistance study.
Caption: Common molecular mechanisms of antibiotic resistance.
Experimental Protocols: Assessing Cross-Resistance
While specific data for this compound is unavailable, a generalized protocol for assessing cross-resistance between two antibiotics (Antibiotic A and Antibiotic B) using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is provided below. This is a standard method in microbiology for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11]
Objective: To determine if resistance to Antibiotic A confers resistance to Antibiotic B.
Materials:
-
Bacterial strain of interest (wild-type susceptible strain)
-
Antibiotic A and Antibiotic B stock solutions
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Develop a Resistant Strain (Optional but Recommended):
-
Serially passage the wild-type bacterial strain in increasing, sub-lethal concentrations of Antibiotic A.
-
Isolate colonies that exhibit a significantly higher MIC for Antibiotic A compared to the wild-type strain. This will be your "Resistant Strain."
-
-
Prepare Bacterial Inoculum:
-
Culture the wild-type and the resistant bacterial strains overnight in CAMHB.
-
Dilute the overnight cultures to achieve a standardized inoculum concentration (typically ~5 x 10^5 CFU/mL).
-
-
Prepare Antibiotic Dilutions:
-
Perform serial two-fold dilutions of Antibiotic A and Antibiotic B in CAMHB in separate 96-well plates. The concentration range should span the expected MIC values for both susceptible and resistant strains.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) for each plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the prepared microtiter plates with the standardized bacterial inoculum (both wild-type and resistant strains).
-
Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 16-20 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
-
Data Analysis and Interpretation:
-
Compare the MIC of Antibiotic B for the wild-type strain with the MIC of Antibiotic B for the strain resistant to Antibiotic A.
-
Cross-resistance is indicated if the MIC of Antibiotic B is significantly higher for the resistant strain compared to the wild-type strain.
-
Collateral sensitivity would be indicated if the MIC of Antibiotic B is significantly lower for the resistant strain.
-
No cross-resistance is concluded if there is no significant difference in the MIC of Antibiotic B between the two strains.
-
Conclusion and Future Directions
This compound, as a polyether ionophore, possesses a distinct mechanism of action that sets it apart from most other classes of antibiotics. The current understanding suggests a low probability of cross-resistance between this compound and other antibiotic families, which could make it a valuable tool in combating infections caused by multi-drug resistant Gram-positive bacteria. However, the potential for cross-resistance among different polyether ionophores warrants further investigation.
The lack of specific experimental data on this compound highlights a critical knowledge gap. Future research should focus on conducting comprehensive cross-resistance studies with a wide range of clinically relevant antibiotics. Such studies, employing standardized protocols as outlined in this guide, are essential for fully evaluating the therapeutic potential of this compound and for developing informed strategies to mitigate the development of antibiotic resistance.
References
- 1. agscientific.com [agscientific.com]
- 2. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyether ionophore resistance in a one health perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding cross-resistance: A microbiological and epidemiological perspective – by Ana Cristina Gales – REVIVE [revive.gardp.org]
- 5. researchgate.net [researchgate.net]
- 6. columbia.edu [columbia.edu]
- 7. Polyether Ionophore Antibiotics Target Drug-Resistant Clinical Isolates, Persister Cells, and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apec.org [apec.org]
Marinomycin A vs. Vancomycin: A Head-to-Head Comparison for Researchers
In the ongoing battle against antimicrobial resistance, the exploration of novel therapeutic agents is paramount. This guide provides a detailed, head-to-head comparison of Marinomycin A, a promising marine natural product, and Vancomycin, a long-standing glycopeptide antibiotic of last resort. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development efforts.
Executive Summary
Vancomycin, a glycopeptide antibiotic, has been a cornerstone in the treatment of serious Gram-positive infections for decades. Its mechanism of action, targeting cell wall synthesis, is well-understood, as are the mechanisms of resistance that have emerged over time. In contrast, Marinomycin A, a polyene macrolide isolated from a marine actinomycete, has demonstrated potent in vitro activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF)[1][2]. However, comprehensive data on its mechanism of action, in vivo efficacy, and safety profile remain limited in publicly available research. This guide summarizes the current state of knowledge for both compounds, highlighting the potential of Marinomycin A while underscoring the need for further investigation.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for Marinomycin A and Vancomycin. It is important to note that the data for Marinomycin A is sparse compared to the extensive body of research on Vancomycin.
Table 1: In Vitro Antibacterial Activity
| Antibiotic | Organism | MIC (Minimum Inhibitory Concentration) | Citation(s) |
| Marinomycin A | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC90: 0.13 µM | [1][3] |
| Vancomycin-resistant Enterococcus faecium (VREF) | MIC90: 0.13 µM | [1][3] | |
| Vancomycin | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 - 2.0 µg/mL | [4] |
| Enterococcus faecalis (vancomycin-susceptible) | Typically ≤4 µg/mL | [5] |
Note: MIC values for Vancomycin can vary depending on the specific strain and testing methodology.
Table 2: In Vivo Efficacy (Animal Models)
| Antibiotic | Animal Model | Infection Model | Key Findings | Citation(s) |
| Marinomycin A | Data not available | Data not available | Data not available | |
| Vancomycin | Murine | Thigh infection with S. aureus | Dose-dependent reduction in bacterial burden | [6] |
| Murine | Sepsis model with S. aureus | Improved survival rates compared to no treatment | [6] |
Table 3: Cytotoxicity Data
| Antibiotic | Cell Line | IC50 (Half-maximal Inhibitory Concentration) | Context | Citation(s) |
| Marinomycin A | Various human cancer cell lines | Wide range (nM to µM) | Anticancer research | [1][7] |
| Normal mammalian cell lines | Data not available | N/A | ||
| Vancomycin | Various mammalian cell lines | Generally high µM to mM range | Preclinical safety studies | [8] |
Mechanism of Action
Vancomycin: Vancomycin inhibits bacterial cell wall synthesis in Gram-positive bacteria. It binds with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall cross-linking. This leads to a weakened cell wall and eventual cell lysis.
Marinomycin A: The precise antibacterial mechanism of action for Marinomycin A has not been fully elucidated. As a polyene macrolide, it is hypothesized to act similarly to antifungal polyenes, which interact with sterols in the cell membrane to form pores, leading to leakage of intracellular contents and cell death[9][10][11]. However, bacteria generally lack sterols in their membranes. Some studies on other polyene macrolides suggest they may still be able to disrupt the bacterial cell membrane or that the bacterial cell wall might otherwise prevent access to internal targets[12]. Further research is required to determine the specific molecular targets of Marinomycin A in bacteria.
Experimental Protocols
Detailed experimental protocols for evaluating the antibacterial properties of novel compounds are crucial for reproducible research. Below are generalized protocols relevant to the comparison of Marinomycin A and Vancomycin.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of Marinomycin A and Vancomycin in a suitable solvent (e.g., DMSO) at a high concentration.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB). Leave a well with no antibiotic as a positive control for bacterial growth and a well with only broth as a negative control.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard. Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.[13]
Time-Kill Curve Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Exposure to Antibiotic: Add the antibiotic (Marinomycin A or Vancomycin) at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspensions. Include a growth control without any antibiotic.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each suspension. Perform serial dilutions of the aliquots and plate them onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies (CFU/mL) for each time point and concentration.
-
Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration. A ≥3-log10 reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.[14]
In Vivo Murine Thigh Infection Model
This model is commonly used to evaluate the efficacy of antibiotics against localized bacterial infections.
-
Induction of Neutropenia: Mice are typically rendered neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection.
-
Infection: On day 0, mice are anesthetized and injected intramuscularly into the thigh with a specific inoculum of the test bacterium (e.g., S. aureus).
-
Antibiotic Administration: At a specified time post-infection (e.g., 2 hours), treatment with the antibiotic (e.g., Vancomycin) is initiated. The route of administration (e.g., subcutaneous, intravenous) and dosing regimen will vary depending on the pharmacokinetic properties of the drug. A control group receives a vehicle control.
-
Assessment of Bacterial Burden: At a predetermined endpoint (e.g., 24 hours post-treatment), mice are euthanized, and the thigh muscles are aseptically removed and homogenized. The homogenates are serially diluted and plated to determine the number of CFU per gram of tissue.
-
Data Analysis: The efficacy of the antibiotic is determined by comparing the bacterial burden in the treated groups to the control group.[6]
Visualizations
The following diagrams illustrate the mechanism of action of Vancomycin, a generalized experimental workflow for MIC determination, and a hypothetical signaling pathway for Marinomycin A's potential membrane-disrupting activity.
Caption: Mechanism of action of Vancomycin.
Caption: Experimental workflow for MIC determination.
Caption: Hypothetical mechanism of Marinomycin A.
Conclusion and Future Directions
Vancomycin remains a critical tool in the clinician's arsenal against resistant Gram-positive infections. However, the rise of vancomycin-intermediate and -resistant strains necessitates the development of new antibiotics. Marinomycin A, with its potent in vitro activity against MRSA and VREF, represents a promising lead compound.
The significant gaps in our understanding of Marinomycin A's antibacterial properties, particularly its mechanism of action, in vivo efficacy, and safety profile in non-cancerous models, are critical areas for future research. Elucidating its mechanism will be key to understanding its potential for resistance development and for guiding the synthesis of more potent and less toxic analogs. Further preclinical studies, including pharmacokinetic and pharmacodynamic assessments in relevant animal infection models, are essential to determine its therapeutic potential. The data presented here should serve as a foundation and a call to action for the scientific community to further investigate this promising marine-derived antibiotic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis of marinomycin A using salicylate as a molecular switch to mediate dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maridomycin, a new macrolide antibiotic: in vivo antibacterial activity of 9-propionylmaridomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Marinomycins A-D, antitumor-antibiotics of a new structure class from a marine actinomycete of the recently discovered genus "marinispora" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polyene Macrolide Antibiotics and their Applications in Human The...: Ingenta Connect [ingentaconnect.com]
- 10. dspace.khazar.org [dspace.khazar.org]
- 11. Polyene macrolide antibiotics and their applications in human therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Effect of polyene macrolide antibiotics on normal and cell wall deficient Escherichia coli W1655F+ cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. emerypharma.com [emerypharma.com]
Validating the Ionophore Properties of Martinomycin in Lipid Bilayers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating and characterizing the ionophore properties of the polyether antibiotic, Martinomycin. By comparing its performance with well-established ionophores such as Ionomycin and Valinomycin, researchers can elucidate its mechanism of action and potential applications. This document outlines key experimental protocols and presents comparative data to facilitate these investigations.
This compound belongs to the polyether class of antibiotics. A key characteristic of this class is their ability to form lipid-soluble complexes with metal cations and transport them across biological and artificial lipid membranes. This inherent function categorizes them as ionophores. To formally validate and quantify the ionophore properties of this compound, a series of biophysical and biochemical assays are recommended.
Comparative Data of Known Ionophores
The following tables summarize typical quantitative data for Valinomycin and Ionomycin, which can serve as benchmarks for experiments with this compound.
Table 1: Electrophysiological Properties in Planar Lipid Bilayers
| Ionophore | Lipid Composition | Ion Selectivity | Change in Membrane Resistance (Ω·cm²) | Typical Concentration |
| Valinomycin | Phosphatidylcholine/Decane | K⁺ > Rb⁺ > Cs⁺ > Na⁺ > Li⁺ | Decreases from ~10⁸ to ~10³-10⁴ in the presence of K⁺ | 10⁻⁹ - 10⁻⁷ M |
| Ionomycin | Phosphatidylserine/Phosphatidylcholine | Ca²⁺ > Mg²⁺ | Induces cation-selective conductance | 1 - 10 µM |
| This compound | To be determined | To be determined | To be determined | To be determined |
Table 2: Ion Flux Activity in Liposome-Based Assays
| Ionophore | Assay Type | Measured Parameter | Typical Response | Ion Selectivity |
| Valinomycin | K⁺ Flux Assay (e.g., using a K⁺-sensitive fluorescent dye) | Increase in fluorescence upon K⁺ influx | Dose-dependent increase in fluorescence | Highly selective for K⁺ |
| Ionomycin | Ca²⁺ Flux Assay (e.g., using Fura-2 or Fluo-4) | Increase in intracellular Ca²⁺ concentration | Rapid and sustained increase in fluorescence ratio (Fura-2) or intensity (Fluo-4)[1][2] | Primarily Ca²⁺, some Mg²⁺ |
| This compound | To be determined | To be determined | To be determined | To be determined |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted to investigate this compound.
Planar Black Lipid Membrane (BLM) Electrophysiology
This technique directly measures the electrical properties of a lipid bilayer in the presence of an ionophore.[3]
Objective: To determine the effect of this compound on the conductance and ion selectivity of a model lipid membrane.
Materials:
-
BLM setup (Teflon cup with an aperture, Ag/AgCl electrodes, amplifier, data acquisition system)
-
Lipid solution (e.g., 1% DPhPC or a mixture of POPE/POPG in n-decane)
-
Electrolyte solutions (e.g., KCl, NaCl of varying concentrations)
-
This compound, Valinomycin (positive control), Ionomycin (positive control) stock solutions in a suitable solvent (e.g., ethanol or DMSO)
Procedure:
-
Form a stable black lipid membrane across the aperture in the Teflon cup separating two chambers filled with electrolyte solution.
-
Measure the baseline membrane resistance, which should be in the GΩ range.
-
Add a known concentration of this compound to one chamber (the cis side) and stir.
-
Record the current across the membrane at a constant applied voltage to measure changes in conductance.
-
To determine ion selectivity, establish a salt gradient across the membrane (e.g., 1 M KCl on the cis side and 0.1 M KCl on the trans side) and measure the reversal potential. The Nernst equation can then be used to calculate the permeability ratios for different ions.
-
Repeat the experiment with different ions (e.g., Na⁺, Ca²⁺) to determine the selectivity profile of this compound.
-
Perform control experiments with Valinomycin (for K⁺ selectivity) and Ionomycin (for Ca²⁺ selectivity).
Fluorescence-Based Ion Flux Assay in Liposomes
This assay provides a high-throughput method to screen for ionophore activity by monitoring ion movement into or out of lipid vesicles.[4][5]
Objective: To qualitatively and quantitatively assess the ability of this compound to transport specific ions across a lipid bilayer.
Materials:
-
Large Unilamellar Vesicles (LUVs) of a defined lipid composition (e.g., POPE/POPG)
-
Ion-sensitive fluorescent dyes (e.g., Fluo-4 for Ca²⁺, a potassium-sensitive dye like APG-2)
-
This compound, Ionomycin (positive control for Ca²⁺), Valinomycin (positive control for K⁺)
-
Buffers with and without the ion of interest
-
Fluorometer or plate reader
Procedure:
-
Prepare LUVs encapsulating the ion-sensitive dye.
-
Remove the external dye by size-exclusion chromatography.
-
Dilute the dye-loaded LUVs into a buffer containing the ion of interest.
-
Add this compound to the LUV suspension.
-
Monitor the change in fluorescence over time. An increase or decrease in fluorescence (depending on the dye) indicates ion transport across the liposome membrane.
-
Perform dose-response experiments to determine the concentration at which this compound is most effective.
-
Run parallel experiments with Ionomycin and Valinomycin as positive controls for their respective ions.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action.
Caption: Workflow for validating this compound's ionophore properties.
Caption: Proposed carrier mechanism for this compound.
By following these protocols and comparing the results to the established data for Valinomycin and Ionomycin, researchers can effectively validate and characterize the ionophore properties of this compound. This will provide crucial insights into its antibiotic mechanism and potential for further development.
References
A Comparative Guide to the Efficacy of Antibiotics in Preclinical Animal Models of Infection
Disclaimer: Initial searches for "Martinomycin" did not yield information on an antibiotic with this name in publicly available scientific literature. It is presumed that this may be a typographical error. This guide therefore provides a comparative overview of the efficacy of several well-documented antibiotic classes in established animal models of infection, adhering to the specified content type and audience requirements.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of antibiotic performance supported by experimental data.
Comparative Efficacy Data
The following tables summarize the quantitative efficacy of various antibiotics in different animal models of bacterial infection.
Table 1: Comparative Efficacy of Antibiotics in Murine Pneumonia Models
| Antibiotic | Bacterial Strain | Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Reference |
| Tobramycin | P. aeruginosa | Acute Murine Pneumonia | Aerosol Administration | Bacterial Load Reduction | Significant reduction in bacterial burden | [1][2] |
| Colistin | P. aeruginosa | Acute Murine Pneumonia | Aerosol & Subcutaneous | Bacterial Load Reduction | Less effective than Tobramycin in reducing bacterial load, but dampened inflammation | [1][2] |
| Levofloxacin (MP-376, aerosol) | P. aeruginosa | Acute Murine Pneumonia | Aerosol Administration (32, 62.5, 125 mg/kg) | Bacterial Load Reduction (log CFU) | 2.3, 4.3, and 5.9 log CFU reduction, respectively | [3] |
| Levofloxacin (systemic) | P. aeruginosa | Acute Murine Pneumonia | Intraperitoneal (32, 62.5, 125 mg/kg) | Bacterial Load Reduction (log CFU) | 0.65, 2.7, and 3.5 log CFU reduction, respectively | [3] |
| Tedizolid | S. pneumoniae | Immunocompetent Murine Pneumonia | 40 mg/kg/day | Bacterial Load Reduction | >2-log reduction in 3/4 isolates | [4] |
| Tedizolid | S. pneumoniae | Neutropenic Murine Pneumonia | 55 mg/kg/day | Bacterial Load Reduction | >2-log reduction in 3/4 isolates | [4] |
Table 2: Comparative Efficacy of Antibiotics in Murine Sepsis Models
| Antibiotic | Bacterial Strain | Animal Model | Dosing Regimen | Efficacy Endpoint | Result (ED50 in mg/kg) | Reference |
| Levofloxacin | P. aeruginosa | Murine Septicemia | Oral, single dose at 1h post-infection | 50% Effective Dose (ED50) | 2.09 - 13.80 | [5][6] |
| Ciprofloxacin | P. aeruginosa | Murine Septicemia | Oral, single dose at 1h post-infection | 50% Effective Dose (ED50) | 2.34 - 11.22 | [5][6] |
| Levofloxacin | P. aeruginosa | Murine Septicemia | Oral, divided dose at 1h & 3h post-infection | 50% Effective Dose (ED50) | 3.71 - 16.98 | [5][6] |
| Ciprofloxacin | P. aeruginosa | Murine Septicemia | Oral, divided dose at 1h & 3h post-infection | 50% Effective Dose (ED50) | 2.95 - 13.18 | [5][6] |
| Levofloxacin | E. coli O157 | Germ-free Murine Infection | 20 mg/kg once daily | Mortality Reduction | Significant decrease in overall mortality | [7] |
| Fosfomycin | E. coli O157 | Germ-free Murine Infection | 400 mg/kg once daily | Mortality Reduction | Reduced mortality for one strain | [7] |
Table 3: Comparative Efficacy of Antibiotics in Rabbit Osteomyelitis Models
| Antibiotic | Bacterial Strain | Animal Model | Dosing Regimen | Efficacy Endpoint | Result (Bone Culture Clearance) | Reference |
| Daptomycin | MRSA | Rabbit Osteomyelitis | 4 mg/kg every 12h, subcutaneous | Eradication of MRSA | 10 of 17 animals cleared | [8] |
| Vancomycin | MRSA | Rabbit Osteomyelitis | 40 mg/kg every 6h, subcutaneous | Eradication of MRSA | 11 of 18 animals cleared | [8] |
| Tigecycline | MRSA | Rabbit Osteomyelitis | Not specified | Bacterial Clearance | 90% clearance | [9] |
| Vancomycin + Rifampicin | MRSA | Rabbit Osteomyelitis | Not specified | Bacterial Clearance | 90% clearance | [9] |
| Vancomycin | MRSA | Rabbit Osteomyelitis | Not specified | Bacterial Clearance | 81.8% clearance | [9] |
| Untreated Control | MRSA | Rabbit Osteomyelitis | None | Bacterial Clearance | 26% clearance | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of efficacy studies.
Murine Pneumonia Model
This model is frequently used to assess antibiotic efficacy against respiratory pathogens.[10][11]
-
Animal Selection: Typically, 6- to 8-week-old female mice (e.g., C57Bl/6J, BALB/c, or CD1 strains) are used.[12][13]
-
Bacterial Preparation: The selected bacterial strain (e.g., P. aeruginosa, K. pneumoniae, S. pneumoniae) is grown in an appropriate broth (like Luria-Bertani broth) to a mid-logarithmic phase. The culture is then washed and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10⁷ to 5 x 10⁷ CFU per inoculum).[12]
-
Infection Induction:
-
Mice are anesthetized using an appropriate agent (e.g., ketamine/xylazine intraperitoneally).[12][14]
-
Infection is induced via intranasal or intratracheal inoculation. For intranasal administration, a small volume (e.g., 20-40 µL) of the bacterial suspension is slowly pipetted into the nostrils.[12][13][14]
-
-
Treatment Administration:
-
Antibiotics are administered at a specified time point post-infection (e.g., immediately after infection or 24 hours later).[12]
-
Routes of administration can vary and include subcutaneous injection, oral gavage, or aerosol inhalation, depending on the antibiotic's properties and the clinical scenario being modeled.[1][2]
-
-
Efficacy Assessment:
-
Bacterial Burden: At a predetermined time (e.g., 24 or 36 hours post-infection), mice are euthanized. The lungs are aseptically removed, homogenized in sterile PBS, and serially diluted. The dilutions are plated on appropriate agar to enumerate the colony-forming units (CFU) per gram of tissue.[12]
-
Survival Studies: In lethal infection models, mice are monitored over a period (e.g., 7 days), and survival rates are recorded.
-
Inflammatory Markers: Bronchoalveolar lavage fluid (BALF) can be collected to measure pro-inflammatory cytokines (e.g., IL-1β, IL-6) and neutrophil counts.[12]
-
Rabbit Osteomyelitis Model
This model is used to evaluate treatments for bone infections, particularly those involving methicillin-resistant Staphylococcus aureus (MRSA).[15]
-
Animal Selection: New Zealand White rabbits are commonly used due to their size, which allows for the simulation of orthopedic procedures.[16][17][18]
-
Bacterial Preparation: MRSA is cultured and prepared to a high concentration (e.g., 10⁹ CFU/mL) in a suitable medium.[16]
-
Infection Induction:
-
Rabbits are anesthetized, and the surgical site (typically the tibia or femur) is prepared.[19]
-
A hole is drilled into the medullary canal of the bone.[17]
-
To establish a chronic infection, a sclerosing agent like sodium morrhuate may be injected into the tibia to create necrotic bone, which provides a suitable environment for bacterial growth.[18]
-
A suspension of MRSA is then injected into the medullary canal or the knee cavity.[16] In some models, an implant colonized with a bacterial biofilm is inserted to better simulate implant-associated infections.[19]
-
-
Treatment Administration:
-
Treatment typically begins several weeks after the initial infection to allow for the establishment of chronic osteomyelitis.
-
Antibiotics are administered systemically (e.g., subcutaneously or intravenously) or locally, for instance, through antibiotic-impregnated bone cement or beads.[17]
-
-
Efficacy Assessment:
-
Microbiological Analysis: After the treatment period, animals are euthanized. The infected bone is harvested, pulverized, and cultured to determine the residual bacterial load (CFU/g of bone).[9][16]
-
Radiographic and Histological Analysis: X-rays and micro-CT scans can be used to assess bone destruction and healing. Histological examination of bone sections can reveal the extent of inflammation, necrosis, and new bone formation.[17][19]
-
Visualizations: Workflows and Pathways
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a novel antibiotic.
Caption: A generalized workflow for in vivo antibiotic efficacy testing.
Signaling Pathway: Bacterial Cell Wall Synthesis and Inhibition
This diagram illustrates the bacterial peptidoglycan synthesis pathway, a common target for antibiotics like beta-lactams.
Caption: Inhibition of peptidoglycan synthesis by beta-lactam antibiotics.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Antibiotic efficacy varies based on the infection model and treatment regimen for Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. In vivo oral efficacy of levofloxacin for treatment of systemic Pseudomonas aeruginosa infections in a murine model of septicemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo oral efficacy of levofloxacin for treatment of systemic Pseudomonas aeruginosa infections in a murine model of septicemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of antibiotics, levofloxacin and fosfomycin, on a mouse model with Escherichia coli O157 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]
- 10. amr-accelerator.eu [amr-accelerator.eu]
- 11. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. A systematic review of animal models for Staphylococcus aureus osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. morthoj.org [morthoj.org]
- 18. academic.oup.com [academic.oup.com]
- 19. spandidos-publications.com [spandidos-publications.com]
Independent Validation of Maridomycin's Activity Against Resistant Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria poses a significant threat to global health. This guide provides an objective comparison of the in vitro activity of Maridomycin, a macrolide antibiotic, against resistant bacterial strains, alongside currently used antibiotics such as Vancomycin and Linezolid. The data presented is based on available published studies.
Executive Summary
Maridomycin, specifically its derivative 9-propionylmaridomycin, has demonstrated notable in vitro activity against Gram-positive bacteria, including strains of Staphylococcus aureus resistant to other macrolides like erythromycin.[1][2] This guide synthesizes the available data to offer a comparative perspective on its potential efficacy. It is important to note that the primary data for Maridomycin presented here is from older studies, and further validation against contemporary, well-characterized resistant strains is warranted.
Comparative Analysis of In Vitro Activity
The primary metric for comparing the in vitro activity of antibiotics is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.[3] The following tables summarize the MIC values for Maridomycin, Vancomycin, and Linezolid against resistant Staphylococcus aureus (MRSA) strains.
Table 1: Comparative MIC50 and MIC90 Values (µg/mL) against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Resistant Strain Profile |
| 9-propionylmaridomycin * | Not Reported | Not Reported | Erythromycin-Resistant S. aureus |
| Vancomycin | 2 | 2 | MRSA |
| Linezolid | 1 | 2 | MRSA |
Note: Specific MIC50 and MIC90 values for 9-propionylmaridomycin against a broad collection of MRSA are not available in recent literature. The available data from 1973 indicates strong activity against erythromycin-resistant S. aureus.[1][2]
Table 2: MIC Range of Maridomycin and Comparators against Resistant S. aureus
| Antibiotic | Resistant Strain | MIC Range (µg/mL) |
| 9-propionylmaridomycin * | Erythromycin-Resistant S. aureus | 0.78 - 6.25 |
| Vancomycin | MRSA | 1 - 4 |
| Linezolid | MRSA | 1 - 4 |
Data for 9-propionylmaridomycin is derived from a 1973 study by Kondo et al. and reflects activity against clinical isolates of S. aureus resistant to erythromycin and oleandomycin.[1][2]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro effectiveness of an antimicrobial agent. The Broth Microdilution Method is a commonly used technique.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacteria. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Detailed Steps:
-
Preparation of Antibiotic Stock Solution: A stock solution of the antibiotic is prepared at a known concentration in a suitable solvent.
-
Serial Dilutions: The antibiotic stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the bacterial strain is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the antibiotic in which there is no visible growth. The results can also be read using a spectrophotometer.
Visualizing Experimental Workflow
The following diagram illustrates the workflow of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC determination using the broth microdilution method.
Signaling Pathway of Macrolide Action and Resistance
Maridomycin is a macrolide antibiotic. Macrolides inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Resistance to macrolides in Staphylococcus aureus can occur through several mechanisms, most commonly through modification of the ribosomal target site.
Caption: Simplified diagram of macrolide action and a common resistance mechanism.
Conclusion
The available historical data suggests that Maridomycin, specifically 9-propionylmaridomycin, possesses potent in vitro activity against erythromycin-resistant Staphylococcus aureus. However, to establish its contemporary relevance and potential as a therapeutic agent for infections caused by modern multidrug-resistant strains, further independent validation is crucial. Direct comparative studies using current, well-characterized clinical isolates of MRSA, Vancomycin-resistant S. aureus (VRSA), and other resistant Gram-positive pathogens are necessary to accurately position Maridomycin in the current landscape of antimicrobial agents. Researchers are encouraged to conduct such studies to explore the potential of this older antibiotic in the ongoing fight against antimicrobial resistance.
References
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antibiotics is often a tightrope walk between efficacy and safety. Martinomycin, a polyether antibiotic, shows promise in its potent activity against a range of Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) reported between 0.06 and 0.5 μg/mL. However, a comprehensive understanding of its safety profile is paramount for any potential therapeutic development. Due to the limited direct toxicological data on this compound, this guide provides a comparative safety analysis of functionally and structurally related compounds, namely the polyether ionophores Monensin and Salinomycin, and other related antibiotics, Rapamycin and Puromycin. This comparison, supported by experimental data and standardized protocols, aims to offer a predictive insight into the potential safety considerations for this compound.
Comparative Safety Profiles: A Quantitative Overview
The following table summarizes the available acute toxicity data and key safety observations for this compound's related compounds. It is crucial to note that these values can vary based on the animal model and experimental conditions.
| Compound | Class | Acute Oral LD50 (Rodent) | Key Adverse Effects & Toxicities |
| This compound | Polyether Ionophore Antibiotic | Data not available | Expected to share class-specific toxicities. |
| Monensin | Polyether Ionophore Antibiotic | 29 mg/kg (Rat)[1] | Myopathy (muscle disorders), anorexia, cardiac failure, dyspnea, diarrhea, stiffness, muscular weakness.[2] Considered a hazardous substance.[3] |
| Salinomycin | Polyether Ionophore Antibiotic | 21 mg/kg (Rabbit), 47.6 mg/kg (Rat), 50 mg/kg (Rat, oral)[1][4][5] | Myopathy, cardiotoxicity, neurological signs.[2][4] Not considered a skin or eye irritant in animal models.[2] |
| Rapamycin | Macrolide Antibiotic (mTOR inhibitor) | Data not available (generally low acute toxicity) | Immunosuppression, hyperlipidemia, hyperglycemia (typically with chronic, high-dose use).[6] Good safety profile at low, intermittent doses.[7][8] |
| Puromycin | Aminonucleoside Antibiotic | 20 mg/kg (Mouse), 720 mg/kg (Mouse)[7][9][10] | Highly toxic if swallowed, interferes with protein synthesis.[8][9] |
Understanding the Mechanism of Action and Associated Toxicities
Polyether ionophore antibiotics, including this compound, Monensin, and Salinomycin, function by forming lipid-soluble complexes with metal cations and transporting them across cellular membranes. This disruption of ion gradients, particularly of sodium (Na+) and potassium (K+), is fundamental to their antimicrobial activity but also underlies their toxicity to host cells. The resulting cellular stress can lead to mitochondrial dysfunction and cell death, manifesting as the observed myotoxicity and cardiotoxicity.
Caption: General mechanism of action for polyether ionophore antibiotics.
Experimental Protocols for Safety Assessment
The evaluation of a new compound's safety profile relies on a battery of standardized in vivo and in vitro tests. The following are detailed methodologies for key experiments relevant to assessing the safety of this compound and related compounds.
In Vivo Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)
This method is designed to estimate the acute oral toxicity of a substance with the use of a minimal number of animals.
-
Animal Selection and Preparation: Healthy, young adult rodents (typically female rats) are used.[11] Animals are acclimatized to laboratory conditions and fasted (food, but not water, withheld) overnight before administration of the test substance.[11]
-
Dose Administration: The test substance is administered orally in a single dose via gavage.[11] The procedure is stepwise, using three animals per step at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[11]
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[3]
-
Endpoint: The number of animals that die within a specified period is recorded. Based on the mortality rate at each dose level, the substance is assigned to a toxicity class.[11]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: A suitable cell line (e.g., hepatocytes, myoblasts) is cultured in a 96-well plate to a desired confluence.[12][13]
-
Compound Exposure: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48 hours).[14]
-
MTT Addition: MTT solution is added to each well and incubated, allowing viable cells with active metabolism to convert the MTT into a purple formazan product.[13]
-
Data Analysis: The formazan is solubilized, and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is then calculated.[13]
Caption: A generalized workflow for preclinical safety and toxicity testing.
Conclusion and Future Directions
While direct safety data for this compound is not yet publicly available, a comparative analysis of its related compounds provides a valuable framework for anticipating its potential toxicological profile. The polyether ionophore class, to which this compound belongs, is associated with a risk of myotoxicity and cardiotoxicity due to their mechanism of disrupting cellular ion homeostasis. This is reflected in the acute toxicity data for Monensin and Salinomycin.
In contrast, other classes of antibiotics, such as the mTOR inhibitor Rapamycin, exhibit different safety concerns, primarily related to immunosuppression with chronic use. The high toxicity of Puromycin underscores the vast diversity in safety profiles even among compounds with antimicrobial properties.
For the continued development of this compound, a rigorous and systematic evaluation of its safety is imperative. The experimental protocols outlined in this guide provide a roadmap for the necessary preclinical studies. Future research should focus on determining the acute and chronic toxicity of this compound, its potential for organ-specific toxicities, and its therapeutic index to ascertain its viability as a safe and effective therapeutic agent.
References
- 1. fishersci.com [fishersci.com]
- 2. medrxiv.org [medrxiv.org]
- 3. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 4. food.ec.europa.eu [food.ec.europa.eu]
- 5. salinomycin.pl [salinomycin.pl]
- 6. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Influence of rapamycin on safety and healthspan metrics after one year: PEARL trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. carlroth.com [carlroth.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Martinomycin
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Martinomycin, a substance that, due to its cytotoxic and antibiotic properties, requires stringent waste management protocols.
Immediate Safety and Logistical Information
This compound is classified as a hazardous substance requiring specialized disposal methods. It should never be disposed of in standard trash or flushed down the drain. Improper disposal can lead to environmental contamination and potential harm to human health. All personnel handling this compound waste must be trained in cytotoxic and hazardous waste management procedures.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste. The following table summarizes the required PPE.
| PPE Component | Specification |
| Gloves | Two pairs of chemotherapy-grade, powder-free gloves with the outer pair having long cuffs. |
| Gown | Disposable, impermeable, long-sleeved gown that closes in the back. |
| Eye and Face Protection | Safety goggles and a face shield to protect against splashes. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of aerosolization.[1] |
Disposal Procedures for this compound Waste
All materials that come into contact with this compound must be treated as hazardous waste.[2] This includes unused or expired product, contaminated labware (e.g., vials, syringes, petri dishes), and contaminated PPE.
Step-by-Step Disposal Protocol:
-
Segregation: At the point of generation, immediately segregate this compound waste from other waste streams. Use designated, clearly labeled, leak-proof, and puncture-resistant containers.[1][2]
-
Container Labeling: All waste containers must be clearly labeled with the cytotoxic symbol and the words "Cytotoxic Waste" or "Hazardous Drug Waste."
-
Solid Waste Disposal:
-
Place all contaminated solid waste, including vials, empty packaging, gloves, gowns, and other disposable items, into a designated cytotoxic waste container.
-
For sharps such as needles and blades, use a designated, puncture-resistant cytotoxic sharps container.[3]
-
-
Liquid Waste Disposal:
-
Do not pour liquid this compound waste down the sink.
-
Collect liquid waste in a sealed, leak-proof container that is clearly labeled as "Cytotoxic Liquid Waste."
-
Some cytotoxic agents may be chemically deactivated, but this must be done in accordance with established and validated institutional protocols.[2]
-
-
Storage: Store cytotoxic waste in a secure, designated area with limited access, away from general laboratory traffic.
-
Final Disposal: The final disposal of this compound waste must be conducted by a licensed hazardous waste management company. The primary method of disposal for cytotoxic waste is high-temperature incineration.[2]
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the workflow for the safe handling and disposal of this compound in a laboratory setting.
Spill Management
In the event of a this compound spill, the area should be immediately evacuated and secured. Only personnel trained in hazardous spill response should perform the cleanup. A spill kit containing appropriate PPE, absorbent materials, and cleaning agents should be readily available. All materials used for spill cleanup must be disposed of as cytotoxic waste.
Disclaimer: This document provides general guidance based on established protocols for cytotoxic and hazardous drug disposal. It is crucial to consult your institution's specific safety data sheets (SDS), standard operating procedures (SOPs), and local, state, and federal regulations for complete and compliant waste management practices.
References
Essential Safety and Operational Guidance for Handling Martinomycin
Disclaimer: No specific Safety Data Sheet (SDS) for Martinomycin was located. The following guidance is based on general safety protocols for handling research-grade antibiotics and potentially hazardous chemicals. Researchers must conduct a risk assessment and consult their institution's safety office before handling this substance. This compound is intended for research use only and is not for human or veterinary use.[1]
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to the unknown specific hazards of this compound, a cautious approach to personal protection is warranted. The following table summarizes the recommended PPE for handling this compound, based on general best practices for hazardous chemicals.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a face shield should be worn to protect against splashes.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn.[3][4] Double-gloving may be appropriate depending on the experimental procedure. |
| Body Protection | A lab coat or an impervious gown is required to protect the skin and clothing from contamination.[5] |
| Respiratory Protection | When handling the powdered form or if aerosols may be generated, a NIOSH-approved respirator (e.g., N95) or working in a chemical fume hood is necessary.[6] |
Operational Plan and Experimental Protocols
A systematic approach to handling this compound is crucial to minimize exposure and ensure experimental integrity.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound at +4°C in a clearly labeled, designated area away from incompatible materials.[1]
-
For solutions, store at -20°C for up to one month.[1]
2. Preparation of Solutions:
-
All handling of the solid compound and preparation of stock solutions should be conducted in a chemical fume hood to prevent inhalation of any dust.
-
Use a calibrated analytical balance to weigh the compound.
-
Prepare solutions on the same day of use if possible.[1] Before use, allow the solution to equilibrate to room temperature and ensure any precipitate is fully dissolved.[1]
3. Experimental Use:
-
Clearly demarcate the experimental area where this compound is being used.
-
When handling the substance, always wear the appropriate PPE.
-
Avoid skin and eye contact. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical advice.[6]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating solution.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Unused Compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including pipette tips, microfuge tubes, gloves, and bench paper, should be collected in a designated, sealed hazardous waste container.[7]
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed hazardous waste container.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. This compound | Antibiotic antibiotic | Hello Bio [hellobio.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 4. hartmann-science-center.com [hartmann-science-center.com]
- 5. mitosol.com [mitosol.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. safety.duke.edu [safety.duke.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
